Product packaging for Esculin(Cat. No.:CAS No. 531-75-9)

Esculin

カタログ番号: B1671248
CAS番号: 531-75-9
分子量: 340.28 g/mol
InChIキー: XHCADAYNFIFUHF-TVKJYDDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Esculin (C₁₅H₁₆O₉), a coumarin glucoside naturally found in plants like Cortex Fraxini, is a key compound for biomedical and agricultural research . Its core research value lies in its diverse pharmacological profile, which includes significant antioxidant, antibacterial, anti-inflammatory, and anti-tumor activities . Recent studies highlight its application in enhancing drug delivery; a novel this compound phospholipid complex (ES-PC) demonstrated a 13.8-fold increase in water solubility and a cumulative dissolution rate over 85% within 4 hours, markedly improving its antibacterial efficacy in practical applications like meat preservation . In molecular research, this compound is noted for its ability to scavenge free radicals and modulate key signaling pathways, including NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and IL-6 . Its mechanism also involves inducing mitochondrial pathway apoptosis in cancer cells, supported by increased activity of caspase-3 and caspase-9, and inhibiting tumor cell proliferation and migration . Furthermore, agricultural research in 2025 reveals that this compound can enhance plant tolerance to heavy metal stress (e.g., lead) by boosting the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), reducing oxidative damage . In microbiology, the compound is a fundamental component of bile this compound agar, used for the identification and differentiation of Enterococci and other bacterial species . This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O9 B1671248 Esculin CAS No. 531-75-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
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InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCADAYNFIFUHF-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7045318
Record name Esculin
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Molecular Weight

340.28 g/mol
Source PubChem
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Physical Description

Solid
Record name Aesculin
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CAS No.

531-75-9
Record name Esculin
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Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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Record name ESCULIN
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Melting Point

205 °C
Record name Aesculin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Provenance of Esculin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Esculin, a coumarin glucoside of significant interest for its pharmacological properties. This document details the primary plant species in which this compound is found, presents quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Principal Natural Sources of this compound

This compound is synthesized by a variety of plant species, where it is typically localized in the bark, leaves, and resin. The primary and most commercially relevant sources are detailed below.

Aesculus hippocastanum (Horse Chestnut)

The horse chestnut tree is a principal source of this compound, where it is predominantly found in the bark.[1][2] The concentration of this compound in horse chestnut bark is subject to variability based on the age of the tree branch and the season of harvest.

Fraxinus Species (Ash)

Various species of the Fraxinus genus, commonly known as ash trees, are known to produce this compound. It is primarily extracted from the bark of these trees.[3][4]

Cichorium intybus (Chicory)

Chicory is another significant source of this compound, which can be found in its leaves.[5] In vitro cultivation of chicory has been shown to enhance the production of this secondary metabolite.

Other Notable Sources

This compound has also been identified in several other plant species, including:

  • Bursaria spinosa (Prickly Box): This Australian native shrub contains this compound in its leaves.[1][6][7][8][9][10]

  • Daphne mezereum: The resin of this plant, known as daphnin, contains this compound.[1]

  • Dandelion Coffee: This coffee substitute, derived from the roasted roots of the dandelion plant, also contains this compound.[1]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data from scientific literature.

Plant SpeciesPlant PartThis compound ConcentrationMethod of AnalysisReference(s)
Aesculus hippocastanumBark (40 cm diameter)7.9%HPLC[1]
Bark (5 cm diameter)3.6 - 6.0%HPLC[1]
Bark (young shoots)0.4 - 0.8%HPLC[1]
Bark (dry methanol extract)> 17%UHPLC-PDA[10]
Cichorium intybusLeaves (in vitro)76.23% of extractRP-HPLC
Leaves (water fraction)94.9 µg/g dwHPTLC
Leaves (ethanol fraction)93.4 µg/g dwHPTLC
Bursaria spinosaLeavesup to 5%Not specified

Note: Quantitative data for this compound content in Daphne mezereum resin (daphnin) and dandelion coffee were not available in the reviewed literature.

Experimental Protocols for Extraction and Quantification

Accurate quantification of this compound from plant matrices requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

Extraction of this compound from Aesculus hippocastanum Bark

This protocol is adapted from a validated HPLC method for the analysis of this compound in horse chestnut bark.[1]

3.1.1. Sample Preparation:

  • Collect bark samples from Aesculus hippocastanum.

  • Dry the bark samples and grind them into a fine powder.

3.1.2. Extraction Procedure:

  • Weigh 0.50 g of the finely powdered bark.

  • Add 20 mL of methanol to the powdered sample.

  • Heat the mixture on a water bath under reflux for one hour.

  • Filter the methanol extract quantitatively into a 25 mL volumetric flask.

  • Adjust the final volume to 25 mL with methanol.

  • The resulting solution is ready for HPLC analysis.

HPLC Analysis of this compound

3.2.1. Chromatographic Conditions: [1]

  • Column: LiChrospher RP-18 (125 x 4 mm i.d., 5 µm)

  • Mobile Phase: Acetic acid (1%) and methanol (84:16 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 340 nm

  • Injection Volume: 5 µL

HPTLC Analysis of this compound in Cichorium intybus Leaf Extract

This protocol is based on a validated HPTLC method for the quantification of this compound in chicory leaves.

3.3.1. Sample Preparation and Extraction:

  • Dry the leaves of Cichorium intybus and powder them.

  • Perform Soxhlet extraction of the powdered leaves with solvents of varying polarity (e.g., water, ethanol) to obtain different fractions.

3.3.2. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 HPTLC plates

  • Mobile Phase: Ethyl acetate: methanol: water: glacial acetic acid (20:2:1:4, v/v/v/v)

  • Detection: Densitometric analysis in reflectance/fluorescence mode at 343 nm.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the coumarin skeleton, which is subsequently hydroxylated and glycosylated to yield this compound.

Phenylpropanoid Pathway to Umbelliferone

The initial steps of the pathway leading to the formation of the simple coumarin, umbelliferone, are depicted in the workflow below.

Esculin_Biosynthesis_Part1 Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H

Biosynthesis of Umbelliferone from L-Phenylalanine.
Formation of this compound from Umbelliferone

Umbelliferone undergoes further enzymatic modifications, including hydroxylation and glycosylation, to form this compound.

Esculin_Biosynthesis_Part2 Umbelliferone Umbelliferone Esculetin Esculetin Umbelliferone->Esculetin F6'H1 This compound This compound Esculetin->this compound UGT

Conversion of Umbelliferone to this compound.
Integrated Biosynthetic Pathway of this compound

The following diagram provides a comprehensive overview of the entire biosynthetic pathway from L-phenylalanine to this compound, highlighting the key intermediates and enzymes involved.

Esculin_Full_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H Esculetin Esculetin Umbelliferone->Esculetin F6'H1 This compound This compound Esculetin->this compound UGT

Complete biosynthetic pathway of this compound.

Enzyme Key:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate-CoA ligase

  • C2'H: p-coumaroyl-CoA 2'-hydroxylase

  • F6'H1: Feruloyl-CoA 6'-hydroxylase 1

  • UGT: UDP-glycosyltransferase

References

The Biosynthesis of Esculin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin, a coumarin glucoside, is a naturally occurring secondary metabolite found in various plant species, notably in the bark of trees from the Fraxinus (ash) genus and in horse chestnut (Aesculus hippocastanum).[1][2] This compound and its aglycone, esculetin, have garnered significant interest in the pharmaceutical and cosmetic industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties.[3] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions involving hydroxylations and a final glucosylation step to yield this compound.

The key stages in the biosynthesis of this compound are:

  • Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • Formation of Umbelliferone: p-Coumaric acid is believed to undergo ortho-hydroxylation and subsequent lactonization to form the simple coumarin, umbelliferone. This critical step is also likely catalyzed by a cytochrome P450 monooxygenase (CYP) , though the specific enzyme is not well-characterized in many species.

  • Hydroxylation to Esculetin: Umbelliferone is then hydroxylated at the 6-position to yield esculetin (6,7-dihydroxycoumarin). This hydroxylation is another key step mediated by a cytochrome P450 monooxygenase .

  • Glucosylation to this compound: The final step in the pathway is the glucosylation of the 6-hydroxyl group of esculetin to form this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.[3]

The overall biosynthetic pathway is depicted in the following diagram:

Esculin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H (CYP) Umb Umbelliferone pCou->Umb CYP-mediated o-hydroxylation & lactonization Esculetin Esculetin Umb->Esculetin CYP-mediated 6-hydroxylation This compound This compound Esculetin->this compound UGT UDP UDP This compound->UDP UDPG UDP-Glucose UDPG->this compound

A simplified diagram of the this compound biosynthesis pathway.

Quantitative Data

The concentration of this compound and its precursor, esculetin, can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes the quantitative analysis of this compound and esculetin in the bark of Fraxinus species, a primary source of these compounds. Additionally, kinetic data for a human UDP-glucuronosyltransferase with esculetin is provided as a reference for the glucosylation step, as specific kinetic data for the plant UGT is limited.

Compound Plant Source Concentration (mg/g dry weight) Reference
This compoundCortex Fraxini (10 batches)3.55 - 18.8[4]
EsculetinCortex Fraxini (10 batches)1.01 - 16.2[4]
Enzyme Substrate Km (µM) Vmax (nmol/min/mg protein) Source Reference
Human UGT1A6Esculetin185.59127.40 (µM)Human Liver Microsomes[5]
Human UGT1A9Esculetin134.7519.23 (µM)Human Liver Microsomes[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantitative Analysis of this compound and Esculetin from Plant Material using LC-MS/MS

This protocol is adapted from a validated method for the analysis of this compound and esculetin in Cortex Fraxini.[4][6]

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., Fraxinus bark)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound and esculetin analytical standards

  • Internal standard (e.g., scopoletin)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an ESI source

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the powdered plant material.

  • Add 10 mL of methanol and the internal standard solution.

  • Sonication-assisted extraction for 30 minutes.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • This compound: [M-H]⁻ → fragment ion (e.g., m/z 339.1 → 177.0)

    • Esculetin: [M-H]⁻ → fragment ion (e.g., m/z 177.0 → 133.0)

    • Internal Standard (Scopoletin): [M-H]⁻ → fragment ion (e.g., m/z 191.0 → 176.0)

4. Quantification:

  • Construct calibration curves using analytical standards of this compound and esculetin.

  • Calculate the concentration of each analyte in the plant sample based on the peak area ratio to the internal standard.

LCMS_Workflow Start Plant Material Extraction Extraction with Methanol + Internal Standard Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for the quantitative analysis of this compound and esculetin.
Protocol 2: Heterologous Expression and Characterization of a Plant UDP-Glucosyltransferase (UGT)

This protocol outlines the general steps for expressing a candidate plant UGT in E. coli and assaying its activity with esculetin.

1. Gene Cloning and Expression Vector Construction:

  • Isolate total RNA from the plant tissue of interest.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the full-length coding sequence of the candidate UGT gene using gene-specific primers.

  • Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector with a His-tag).

  • Verify the construct by sequencing.

2. Heterologous Expression in E. coli:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

3. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged UGT from the supernatant using Ni-NTA affinity chromatography.

  • Elute the protein with an imidazole gradient.

  • Assess the purity and concentration of the purified protein by SDS-PAGE and a protein assay (e.g., Bradford).

4. UGT Activity Assay (adapted from UDP-Glo™ Glycosyltransferase Assay): [1][7][8]

  • Reaction Mixture (in a 96-well plate):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl₂

    • Varying concentrations of esculetin (substrate)

    • 500 µM UDP-glucose (sugar donor)

    • Purified UGT enzyme

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of UDP-Glo™ Detection Reagent.

  • Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate a UDP standard curve to convert luminescence units to UDP concentration.

    • Calculate the reaction velocity at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

UGT_Workflow Start Candidate UGT Gene Cloning Cloning into Expression Vector Start->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Assay UGT Activity Assay (UDP-Glo™) Purification->Assay Kinetics Kinetic Analysis (Km, Vmax) Assay->Kinetics

Workflow for the characterization of a plant UGT.
Protocol 3: Heterologous Expression of a Plant Cytochrome P450 in Yeast

This protocol provides a general framework for the expression of a plant CYP, such as the one involved in esculetin biosynthesis, in Saccharomyces cerevisiae.[8][9][10]

1. Gene Cloning and Yeast Expression Vector Construction:

  • Obtain the full-length coding sequence of the candidate plant CYP gene.

  • Clone the CYP gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) to provide the necessary electrons for CYP activity. This can be done by cloning the CPR into the same or a separate compatible vector.

2. Yeast Transformation and Expression:

  • Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., INVSc1).

  • Select for transformants on appropriate selection media.

  • Grow a pre-culture of the transformed yeast in selective medium containing glucose.

  • Inoculate the main culture in a medium containing raffinose and induce protein expression by adding galactose.

  • Grow the culture for 24-48 hours at a suitable temperature (e.g., 28-30°C).

3. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.

  • Wash the cells with a suitable buffer.

  • Disrupt the cells using glass beads or a high-pressure homogenizer in a lysis buffer containing protease inhibitors.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer.

4. In Vitro Enzyme Assay:

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • Microsomal protein

    • Substrate (e.g., umbelliferone)

    • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Start the reaction by adding the substrate.

  • Incubate for a defined period.

  • Stop the reaction by adding a solvent (e.g., ethyl acetate).

  • Extract the product and analyze by HPLC or LC-MS to identify and quantify the hydroxylated product (esculetin).

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of the intricate network of secondary metabolism. While the general pathway has been elucidated, there are still significant knowledge gaps, particularly concerning the specific cytochrome P450 enzymes responsible for the hydroxylation steps in many plant species. Furthermore, detailed kinetic data for the plant-specific enzymes are scarce. Future research should focus on the identification and characterization of these enzymes, which will be instrumental for the successful metabolic engineering of plants or microbial systems for enhanced this compound production. The protocols and information provided in this guide offer a solid foundation for researchers to further unravel the complexities of this compound biosynthesis and harness its potential for various applications.

References

The Pharmacological Landscape of Esculin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esculin, a coumarin glucoside naturally occurring in plants such as the horse chestnut (Aesculus hippastanum) and the bark of the Chinese ash (Fraxinus chinensis Roxb), is a bioactive compound with a growing body of evidence supporting its diverse pharmacological properties.[1][2] As a glycosidic derivative of esculetin, this compound has demonstrated significant potential in therapeutic applications, primarily attributed to its potent anti-inflammatory, antioxidant, vasoprotective, and anticoagulant activities.[3][4][5] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development initiatives.

Anti-inflammatory Properties

This compound exhibits robust anti-inflammatory effects across a range of in vitro and in vivo models.[6] Its primary mechanism involves the suppression of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

This compound's anti-inflammatory activity is strongly associated with its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][7][8][9] In inflammatory states, this compound has been shown to prevent the activation of the NF-κB pathway, thereby downregulating the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9]

Specifically, this compound treatment has been observed to inhibit the phosphorylation of key MAPK pathway components such as p38 and c-Jun N-terminal kinase (JNK), which are critical for the inflammatory response.[6][10] By modulating these pathways, this compound effectively attenuates the inflammatory cascade at a molecular level.

Esculin_Anti_Inflammatory_Signaling LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_pathway->Cytokines Upregulation NFkB_pathway->Cytokines Upregulation This compound This compound This compound->MAPK_pathway Inhibition This compound->NFkB_pathway Inhibition

Figure 1: this compound's inhibition of inflammatory pathways.
Quantitative Data: Anti-inflammatory Activity

The following table summarizes the effective concentrations and dosages of this compound in various anti-inflammatory studies.

Model SystemParameter MeasuredEffective Concentration/DosageResultReference(s)
LPS-stimulated RAW264.7 cellsPro-inflammatory Cytokine Levels300-500 µMReduced expression of IL-1β and TNF-α[7]
Free fatty acid-induced HepG2 cellsPro-inflammatory Cytokine Levels25-200 µMReduced levels of TNF-α, IL-1β, and IL-6[7]
DSS-induced colitis miceIL-1β and TNF-α levels5-50 mg/kgDownregulated cytokine levels via NF-κB inhibition[7]
Ethanol-induced gastric injury miceNO, TNF-α, and IL-6 production5-20 mg/kgDownregulated production via NF-κB inhibition[7]
LPS-induced acute lung injury miceTNF-α, IL-1β, and IL-6 expression20-40 mg/kgDownregulated cytokine expression[7]
Experimental Protocols

This model is a classical method for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-220g) are used. Animals are fasted overnight with free access to water before the experiment.[1]

  • Baseline Measurement: The initial volume of the left hind paw is measured using a plethysmometer.[1]

  • Treatment: Animals are divided into groups. The test group receives this compound orally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[1][3]

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the left hind paw.[1][11]

  • Measurement of Edema: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]

This assay assesses the inhibition of acute inflammation, particularly edema induced by a topical irritant.

  • Animals: Kunming mice (18-22g) are used.[12][13]

  • Treatment: Mice are divided into groups and administered this compound orally. The control group receives the vehicle.

  • Induction of Edema: One hour after administration, 30 µL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.[12][14]

  • Assessment: Two hours after xylene application, mice are euthanized, and a circular section (e.g., 8 mm diameter) is removed from both ears and weighed. The difference in weight between the right and left ear punches is calculated as the edema value.[12][13]

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Ec - Et) / Ec] x 100, where Ec is the average edema of the control group and Et is the average edema of the treated group.[13]

This in vitro model is used to study the effects of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[15]

  • Plating: Cells are seeded in 24-well or 96-well plates at a density of 5x10^5 cells/well and allowed to adhere.[15]

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before stimulation.

  • Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[16][17]

  • Analysis: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[15][18] Cell lysates can be used for Western blot analysis to determine the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation status of NF-κB and MAPK pathway proteins.[16]

Antioxidant Properties

This compound demonstrates significant antioxidant activity, which is a cornerstone of its therapeutic potential, as oxidative stress is implicated in numerous pathologies.[9]

Mechanism of Action: Free Radical Scavenging and Nrf2 Pathway Activation

This compound's antioxidant effects are twofold. It acts as a direct scavenger of free radicals, including reactive oxygen species (ROS).[9] A 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay showed that this compound has an efficient free radical scavenging ability with an EC50 of 0.141 μM.[9]

Furthermore, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8][19] Nrf2 is a key transcription factor that regulates the expression of a wide array of endogenous antioxidant proteins and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[4][7] By activating Nrf2, this compound enhances the cell's intrinsic defense mechanisms against oxidative stress.[8][19]

Esculin_Antioxidant_Signaling Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->Oxidative_Stress Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection This compound This compound This compound->Keap1 Inhibition

Figure 2: this compound's activation of the Nrf2 antioxidant pathway.
Quantitative Data: Antioxidant Activity

AssayParameterResultReference(s)
DPPH Radical Scavenging AssayEC500.141 µM[9]
Bioallethrin-induced oxidative stress in human erythrocytesProtective Concentration200-600 µMRestored antioxidant enzyme activities and reduced oxidative markers
LPS/D-galactosamine-induced acute liver injury in miceIn vivo Dosage10-40 mg/kgActivated Nrf2 pathway and increased HO-1 expression
Experimental Protocols

This is a common spectrophotometric assay for evaluating the free radical scavenging ability of a compound.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. A series of dilutions of this compound and a positive control (e.g., ascorbic acid) are also prepared.[4][5]

  • Reaction Mixture: In a cuvette or microplate well, the this compound solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[4][20]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.[5][20]

  • Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] x 100. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[20]

This assay quantifies the activation of the Nrf2 transcription factor in cells.

  • Cell Culture and Treatment: A suitable cell line (e.g., HepG2 or RAW 264.7) is cultured and treated with various concentrations of this compound for a specified time (e.g., 16-24 hours).[8][21]

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells using a nuclear extraction kit. This separates the nuclear proteins, including activated Nrf2 that has translocated to the nucleus.[2]

  • ELISA-based Assay: A 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE) is used.[22]

  • Binding: The nuclear extracts are added to the wells, allowing the active Nrf2 to bind to the immobilized ARE.[22]

  • Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by an HRP-conjugated secondary antibody.[22]

  • Quantification: A colorimetric or chemiluminescent substrate is added, and the absorbance or luminescence is measured. The intensity is proportional to the amount of activated Nrf2 in the sample.[22][23]

Anticoagulant and Antithrombotic Properties

This compound and its derivatives have shown potential as antithrombotic agents, capable of interfering with the blood coagulation cascade.

Mechanism of Action

While the direct anti-thrombin activity of this compound itself is reported to be low (IC50 of 250 µM), its chemically modified forms, such as this compound pentasulfate (EPS), exhibit significant anticoagulant potential.[24] EPS has been shown to prolong activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT). Molecular docking studies suggest that EPS may exert its effect by binding to antithrombin (ATIII), a key regulator of coagulation proteases. In vivo studies have confirmed that both this compound and EPS can inhibit thrombus formation.[24]

Esculin_Anticoagulant_Workflow This compound This compound Derivative (e.g., EPS) ATIII Antithrombin (ATIII) This compound->ATIII Binds to & Enhances Activity Coagulation_Factors Coagulation Factors (e.g., Thrombin, FXa) ATIII->Coagulation_Factors Inhibition Fibrinogen Fibrinogen Coagulation_Factors->Fibrinogen Cleavage Prolonged_Clotting Prolonged Clotting Times (APTT, PT, TT) Coagulation_Factors->Prolonged_Clotting Fibrin_Clot Fibrin Clot (Thrombus) Fibrinogen->Fibrin_Clot Polymerization Fibrin_Clot->Prolonged_Clotting

Figure 3: Logical workflow of this compound's anticoagulant effect.
Quantitative Data: Anticoagulant Activity

CompoundParameterResultReference(s)
This compoundAnti-thrombin activity (IC50)250 µM[24]
This compoundIn vivo antithrombotic dose (rats)2.5-10 mg/kgInhibited thrombus formation
This compound Pentasulfate (EPS)In vivo antithrombotic dose (rats)2.5 mg/kgRemarkable reduction in thrombus formation
This compound Pentasulfate (EPS)In vitro clotting assays-Prolonged APTT, PT, and TT

Additional Pharmacological Activities

Beyond the core properties detailed above, this compound has been investigated for a range of other therapeutic effects:

  • Vasoprotective Effects: this compound is known to improve capillary fragility and permeability, preserving the integrity of the perivascular connective tissue by inhibiting enzymes like hyaluronidase and collagenase.[15] This makes it a candidate for treating conditions like chronic venous insufficiency.[12]

  • Anti-diabetic Effects: Studies have shown that this compound can lower blood glucose levels and protect against diabetes-induced renal damage by reducing oxidative stress and inflammation.[3][9]

  • Anti-tumor Activity: this compound has demonstrated inhibitory effects on the proliferation and migration of various tumor cells in vitro, including glioblastoma and lung cancer, through mechanisms involving cell cycle regulation and induction of apoptosis.[9]

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly and widely distributed in the body.[3] However, it undergoes a significant first-pass effect, and its oral bioavailability is low, reported to be around 0.62%.[3][9] After oral administration, this compound can be metabolized to its aglycone, esculetin, via deglycosylation.[15] These pharmacokinetic characteristics are critical considerations for the development of effective drug delivery systems.

Conclusion

This compound is a multifaceted natural compound with a compelling pharmacological profile. Its well-documented anti-inflammatory and antioxidant properties, underpinned by its modulation of the NF-κB, MAPK, and Nrf2 signaling pathways, position it as a strong candidate for the development of novel therapeutics for a variety of diseases associated with inflammation and oxidative stress. While its anticoagulant and vasoprotective effects further broaden its potential applications, challenges related to its low oral bioavailability must be addressed through advanced formulation strategies. This guide provides a foundational repository of technical data to aid researchers and drug development professionals in harnessing the therapeutic potential of this compound. Further high-quality clinical studies are warranted to firmly establish its efficacy and safety in human subjects.

References

Biological Activity of Coumarin Glucosides: An In-Depth Technical Guide on Esculin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Esculin, a naturally occurring coumarin glucoside found predominantly in the bark of trees like the horse chestnut (Aesculus hippocastanum) and in Cortex Fraxini, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] In vivo and in vitro studies have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][4] The mechanisms underlying these activities are multifaceted, involving the modulation of critical cellular signaling pathways such as NF-κB, MAPKs, Nrf2, and PI3K/Akt.[1][5][6][7] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of natural coumarin compounds.

Core Biological Activities of this compound

This compound's therapeutic potential stems from its ability to intervene in various pathological processes. Its primary biological activities are detailed below.

This compound exhibits significant anti-inflammatory effects, which are primarily attributed to its ability to suppress key inflammatory signaling cascades.[8] Studies show that this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS).[2][5][9]

Table 1: Quantitative Data on Anti-inflammatory Activity of this compound

Model / Cell Line Dosage / Concentration Observed Effect Reference
LPS-stimulated RAW264.7 Macrophages 300-500 µM Reduced expression of IL-1β, TNF-α, and iNOS by inhibiting the NF-κB pathway. [10]
Xylene-induced Ear Edema (Rats) 5-20 mg/kg Ameliorated swelling by inhibiting p38, JNK, and ERK1/2 signaling pathways. [10][11]
Carrageenan-induced Paw Edema (Rats) 5-20 mg/kg Attenuated edema and pleurisy. [8][11]

| LPS-induced Sepsis (Mice) | 30 mg/kg | Inhibited the NF-κB pathway and reduced levels of TNF-α and IL-6. |[10] |

The antioxidant properties of this compound are a cornerstone of its protective effects against various diseases.[4] Its mechanisms include the direct scavenging of free radicals, such as superoxide anions, and the modulation of endogenous antioxidant systems.[1][2][12] this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][5][10] This activation upregulates the expression of crucial antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase.[2][5][13]

Table 2: Quantitative Data on Antioxidant Activity of this compound

Assay / Model Dosage / Concentration Observed Effect Reference
DPPH Radical Scavenging Assay - Efficient free radical scavenging ability with an EC50 of 0.141 µM. [2]
Xanthine-Xanthine Oxidase System - Exerted an SOD-mimetic effect, reducing superoxide radicals by 30%. [12][14]
Fe²⁺-induced Lipid Peroxidation - Demonstrated a protective antioxidant effect. [12][15]
Diabetic Mice Model 40 mg/kg Increased the activities of GPx, SOD, and catalase in the pancreas and liver. [2]

| Streptozotocin-induced Diabetic Mice | 20 mg/kg/day for 2 weeks | Reduced diabetes-induced renal damage by alleviating oxidative stress. |[2] |

This compound has demonstrated promising antiproliferative and pro-apoptotic effects across various cancer cell lines.[1][2] Its anticancer mechanisms involve the induction of apoptosis through the mitochondrial pathway, characterized by the activation of caspases (e.g., caspase-3 and -9).[16] Furthermore, this compound can arrest the cell cycle and inhibit cancer cell proliferation by modulating signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and Ras/ERK pathways.[6][16]

Table 3: Quantitative Data on Anticancer Activity of this compound

Cell Line IC50 Value Observed Mechanism Reference
Renal Carcinoma (A498) 158.0 µM Inhibition of proliferation and migration; induction of apoptosis via PI3K/Akt pathway inhibition. [17]
Renal Carcinoma (786-O) 339.9 µM Inhibition of proliferation and migration; induction of apoptosis via PI3K/Akt pathway inhibition. [17]
Human Glioblastoma (T98G) - Induced apoptosis in ~15% of cells, associated with increased caspase-3 and decreased PI3K expression. [6]

| Human Lung Cancer (A549) | - | Increased the activity of caspase-3 and caspase-9. |[16] |

This compound possesses inhibitory activity against a range of pathogenic microbes. Studies have confirmed its effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli and Salmonella species.[2][18] The ability of certain bacteria, particularly Group D Streptococci, to hydrolyze this compound is a key diagnostic feature used in microbiology laboratories for their identification.[3]

Table 4: Antimicrobial Activity of this compound Derivatives

Microorganism pMIC Value (µM/mL) Reference Compound Reference
Proteus mirabilis 1.26 Streptomycin (1.06), Ciprofloxacin (1.42) [19]
Pseudomonas aeruginosa 1.26 Ampicillin (0.84) [19]
Staphylococcus aureus 1.57 Streptomycin (1.06), Ciprofloxacin (1.42) [19]
Escherichia coli 1.57 - [19]

Note: pMIC is the negative logarithm of the Minimum Inhibitory Concentration. Higher values indicate greater potency. Data is for an this compound derivative.

  • Antidiabetic Effects: this compound has been shown to lower blood glucose levels, ameliorate insulin resistance, and protect against diabetic complications like nephropathy and neuropathy, largely through its anti-inflammatory and antioxidant actions.[2][13]

  • Wound Healing: this compound promotes skin wound healing by enhancing cell proliferation and angiogenesis.[20][21] This effect is mediated through the activation of the Wnt/β-catenin signaling pathway.[20][21]

  • Neuroprotection: this compound exerts neuroprotective effects in several experimental models, attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]

  • Vasoprotective Effects: As a vasoprotective agent, this compound improves capillary permeability and fragility and can inhibit enzymes like hyaluronidase and collagenase, preserving the integrity of perivascular tissue.[3]

Key Signaling Pathways Modulated by this compound

The diverse biological effects of this compound are orchestrated through its interaction with several fundamental cellular signaling pathways. Diagrams generated using the DOT language illustrate these interactions.

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Caption: this compound's antioxidant mechanism via activation of the Nrf2 signaling pathway.

Caption: this compound's anticancer mechanism via PI3K/Akt inhibition and apoptosis induction.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the biological activities of this compound.

  • Principle: This spectrophotometric assay measures the ability of an antioxidant to donate hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

  • Reagents and Materials:

    • This compound stock solution (in methanol or DMSO).

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Methanol.

    • 96-well microplate.

    • Microplate reader.

    • Ascorbic acid (positive control).

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol in a 96-well plate.

    • Add a fixed volume of DPPH solution to each well containing the sample or control. A blank well should contain only methanol. A control well should contain DPPH and methanol without the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of this compound.[2]

  • Principle: This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.

  • Reagents and Materials:

    • RAW264.7 macrophage cell line.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (sterile, in DMSO).

    • Lipopolysaccharide (LPS) from E. coli.

    • ELISA kits for TNF-α, IL-6, and IL-1β.

    • Cell culture plates (24- or 96-well).

  • Procedure:

    • Seed RAW264.7 cells in a culture plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A negative control group should receive no LPS stimulation.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine concentrations in the this compound-treated groups to the LPS-only stimulated group.

    • Data are typically expressed as pg/mL or ng/mL of the cytokine. Statistical analysis (e.g., ANOVA) is used to determine significance.[2][10]

  • Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by spectrophotometry.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A498, 786-O).[17]

    • Complete culture medium.

    • This compound stock solution (sterile, in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting percent viability against the log of the this compound concentration.[17]

Conclusion and Future Perspectives

This compound, a prominent coumarin glucoside, exhibits a remarkable range of biological activities that position it as a promising candidate for therapeutic development. Its potent anti-inflammatory and antioxidant effects, underpinned by the modulation of the NF-κB, MAPK, and Nrf2 pathways, suggest its utility in diseases driven by inflammation and oxidative stress.[4][5][9] Furthermore, its demonstrated anticancer activities through the induction of apoptosis and inhibition of critical survival pathways like PI3K/Akt warrant further investigation.[6][17]

Despite these promising preclinical findings, challenges remain. This compound has a relatively low oral bioavailability compared to its aglycone, esculetin, which may limit its systemic therapeutic efficacy.[1] Future research should focus on the development of novel delivery systems, such as nanocarriers or prodrug formulations, to enhance its pharmacokinetic profile.[1] Additionally, while a wealth of in vitro and animal data exists, well-designed clinical trials are necessary to validate the efficacy and safety of this compound in human subjects. The synthesis of this compound derivatives could also yield compounds with improved potency and selectivity, expanding the therapeutic applications of this versatile natural product.

References

Esculin as an Antioxidant in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esculin, a natural coumarin glucoside found in various plants, including the bark of Fraxinus chinensis, has demonstrated significant antioxidant properties in a multitude of biological systems.[1][2][3] Its protective effects stem from a dual mechanism of action: direct scavenging of reactive oxygen and nitrogen species, and indirect antioxidant effects through the modulation of key cellular signaling pathways.[1][4][5] Primarily, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response.[1][6][7] Furthermore, it mitigates oxidative stress by inhibiting pro-inflammatory and pro-oxidative pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][8] This guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Antioxidant Mechanisms of this compound

This compound's antioxidant activity is multifaceted, involving both direct chemical neutralization of free radicals and the upregulation of the cell's intrinsic defense systems.

Direct Free Radical Scavenging

This compound has been shown to directly neutralize a variety of damaging free radicals. This activity is crucial for immediately mitigating oxidative insults. In vitro experiments have quantified its ability to scavenge superoxide anions (O2•-), nitric oxide (NO•), and the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1] This direct scavenging capability provides a first line of defense against oxidative damage.

Indirect Antioxidant Activity via Signaling Pathway Modulation

The more profound and lasting antioxidant effects of this compound are attributed to its ability to modulate cellular signaling pathways that control the expression of a wide array of cytoprotective proteins.

The Nrf2 pathway is the most critical mechanism for cellular defense against oxidative stress.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. This compound has been shown to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[1][7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription.[9]

This leads to the increased expression of a suite of endogenous antioxidant proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.[1][10]

  • Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT): Key enzymes that detoxify reactive oxygen species (ROS).[1][11]

  • Glutathione (GSH) and Glutathione Reductase (GR): Essential components of the glutathione system, a major cellular antioxidant buffer.[1][4][11]

Some studies also suggest that this compound can activate Nrf2 through the PERK/eIF2α/ATF4 pathway, which is typically associated with the endoplasmic reticulum (ER) stress response.[12]

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx, CAT, HO-1) ROS->Antioxidant_Enzymes neutralized by ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene_Expression Antioxidant Gene Transcription ARE->Gene_Expression activates Gene_Expression->Antioxidant_Enzymes Translation leads to

Caption: this compound activates the Nrf2 antioxidant pathway.

Chronic oxidative stress and inflammation are intrinsically linked, often through the MAPK and NF-κB signaling cascades.[13] The MAPK family (including p38, JNK, and ERK) and the NF-κB pathway can be activated by ROS, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which can further exacerbate oxidative stress.[1][14] this compound has been shown to inhibit the activation of the MAPK and NF-κB pathways, thereby reducing the expression of these pro-inflammatory mediators and breaking the cycle of inflammation and oxidative stress.[1][3][8]

MAPK_NFkB_Inhibition ROS Oxidative Stress (ROS) MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits

Caption: this compound inhibits pro-inflammatory signaling pathways.

Quantitative Data Summary

The antioxidant efficacy of this compound has been quantified in various assays and models. The following tables summarize key findings.

Table 1: In Vitro Free Radical Scavenging Activity of this compound
Free Radical SpeciesAssay MethodSC50 / EC50 ValueReference
DPPHDPPH Assay0.141 µM[1][4]
Superoxide (O2•-)Details not specified69.27 µg/ml[1]
Nitric Oxide (NO•)Details not specified8.56 µg/ml[1]
Superoxide (O2•-)Xanthine-Xanthine Oxidase30% reduction[15]

SC50/EC50: The concentration required to scavenge 50% of the free radicals.

Table 2: In Vivo Antioxidant & Cytoprotective Effects of this compound
ModelDosageKey ObservationsReference
Adjuvant-induced arthritis rats10-40 mg/kgPromoted expression of GPx.[1][11]
LPS/D-galactosamine-induced acute liver injury mice10-40 mg/kgActivated Nrf2, increased HO-1, decreased MDA.[1][11]
Ethanol-induced gastric mucosal injury rats12.5-50 mg/kgIncreased SOD levels, decreased MDA levels.[1]
Aflatoxin B-1-induced nephrotoxicity mice150 mg/kgPromoted expression of SOD, GR, and CAT.[11]
Streptozotocin-induced type 2 diabetic mice10-50 mg/kgIncreased expression of GPx, SOD, and CAT.[11]
TNBS-induced colitis rats5-25 mg/kgPromoted expression of GPx.[1][11]
Table 3: In Vitro Cytoprotective Effects of this compound
Cell LineStressorThis compound Conc.Key ObservationsReference
Human Umbilical Vein Endothelial Cells (HUVEC)Linoleic acid hydroperoxide20-100 µMProtected against free radical-induced damage.[1][11]
HepG2 CellsFree fatty acids25-200 µMReduced levels of TNF-α, IL-1β, and IL-6.[1]
RAW264.7 MacrophagesLipopolysaccharide (LPS)300-500 µMReduced expression of IL-1β, TNF-α, and iNOS.[1]
Human Neuroblastoma SH-SY5Y CellsDopamineNot specifiedReduced ROS overproduction, enhanced SOD and GSH.[4]
LX-2 (Hepatic Stellate Cells)TGF-β1Not specifiedInhibited cell activation via Nrf2/GPX4 pathway.[16]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound solutions (or a standard antioxidant like ascorbic acid) to the wells. A control well should contain only the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Plot the scavenging percentage against the this compound concentration to determine the EC50 value.[17]

Cellular Protection Against H₂O₂-Induced Oxidative Stress
  • Principle: This workflow assesses the ability of this compound to protect cells from damage induced by a potent oxidant, hydrogen peroxide (H₂O₂). Cell viability, intracellular ROS levels, and protein expression are common endpoints.[18][19][20][21]

  • Protocol:

    • Cell Culture: Plate cells (e.g., HepG2, V79-4, ARPE-19) in appropriate culture vessels and grow to 70-80% confluency.

    • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 12-24 hours). Include a vehicle control group.

    • Oxidative Challenge: Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the media (excluding a negative control group) for a period of 1-6 hours.[22]

    • Endpoint Analysis:

      • Cell Viability (MTT Assay): Add MTT solution to the cells, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO. Measure absorbance at ~570 nm. Cell viability is proportional to the absorbance.

      • Intracellular ROS (DCFH-DA Assay): Incubate cells with DCFH-DA dye. The dye is oxidized by ROS to the highly fluorescent DCF. Measure fluorescence using a fluorometer or fluorescence microscope.

      • Protein Expression (Western Blot): Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved-Caspase-3) and a loading control (e.g., β-actin).

Experimental_Workflow A 1. Seed Cells (e.g., HepG2) B 2. Pre-treat with this compound (Various concentrations, 12-24h) A->B C 3. Induce Oxidative Stress (Add H₂O₂, 1-6h) B->C D 4. Endpoint Analysis C->D E Cell Viability (MTT Assay) D->E F Intracellular ROS (DCFH-DA Assay) D->F G Protein Expression (Western Blot) D->G

Caption: Workflow for assessing this compound's cytoprotective effects.

Lipid Peroxidation Inhibition Assay (TBARS Method)
  • Principle: This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.[23]

  • Protocol:

    • Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, cell lysate) using an initiator like Fe²⁺ or H₂O₂.[15] Perform this in the presence and absence of various concentrations of this compound.

    • Add a solution containing TBA and an acid (e.g., trichloroacetic acid, TCA) to the sample.

    • Heat the mixture at 95-100°C for 30-60 minutes to facilitate the reaction.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm.

    • The absorbance is proportional to the MDA concentration, which can be calculated using a standard curve. A decrease in absorbance in this compound-treated samples indicates inhibition of lipid peroxidation.[24]

Conclusion

The body of evidence strongly supports the role of this compound as a potent antioxidant agent in biological systems. Its efficacy is rooted in a comprehensive mechanism that combines the direct neutralization of free radicals with the powerful upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway.[1][5] Furthermore, its ability to suppress key inflammatory pathways like MAPK and NF-κB highlights its dual antioxidant and anti-inflammatory nature, making it a compound of significant interest for conditions associated with oxidative stress.[1][3][8] The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

References

In Vitro Anti-inflammatory Effects of Esculin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculin, a natural coumarin glycoside, has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways and inhibition of pro-inflammatory mediators. Detailed experimental protocols for assessing these effects are provided, along with a quantitative summary of its efficacy. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound (6,7-dihydroxycoumarin 6-glucoside) has emerged as a promising natural compound with potent anti-inflammatory activities. In vitro studies have consistently shown its ability to suppress the production of key inflammatory mediators and modulate critical signaling cascades involved in the inflammatory process. This guide will delve into the in vitro evidence supporting the anti-inflammatory effects of this compound, providing a detailed examination of its molecular mechanisms of action.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways play a central role in the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. These genes include those encoding for pro-inflammatory cytokines and enzymes.[3][4]

This compound has been shown to inhibit the activation of the NF-κB pathway.[5][6][7] This inhibition is achieved by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[8] By suppressing NF-κB activation, this compound effectively downregulates the expression of NF-κB-dependent pro-inflammatory mediators.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ASK1 ASK1 TLR4->ASK1 Activates MKKs MKK3/6, MKK4/7 ASK1->MKKs MEK1_2 MEK1/2 ASK1->MEK1_2 p38_JNK p38/JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->AP1 Activates Esculin_node This compound Esculin_node->ASK1 Inhibits Genes Pro-inflammatory Gene Expression AP1->Genes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Seeding 3. Cell Seeding (e.g., 96-well plate) Cell_Culture->Seeding Esculin_Prep 2. This compound Preparation (Stock Solution) Pretreatment 4. Pre-treatment with this compound Esculin_Prep->Pretreatment Seeding->Pretreatment Stimulation 5. Stimulation with LPS Pretreatment->Stimulation Supernatant_Harvest 6. Supernatant Collection Stimulation->Supernatant_Harvest Cell_Lysis 7. Cell Lysis Stimulation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess) Supernatant_Harvest->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Harvest->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK) Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Esculin: A Comprehensive Technical Guide on its Antidiabetic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antidiabetic properties of Esculin (also known as Athis compound), a natural coumarin glucoside found in various plants, most notably the horse chestnut tree (Aesculus hippocastanum). This document synthesizes current research findings, focusing on the molecular mechanisms underlying this compound's therapeutic potential, presenting key quantitative data, and detailing relevant experimental protocols to facilitate further investigation and drug development efforts.

Introduction to this compound and its Antidiabetic Properties

This compound has demonstrated significant promise as a potential therapeutic agent for managing diabetes mellitus. Its multifaceted mechanism of action targets several key pathways involved in glucose homeostasis, insulin sensitivity, and the mitigation of diabetic complications. Research indicates that this compound exerts its effects through the modulation of carbohydrate-metabolizing enzymes, enhancement of insulin signaling, and attenuation of oxidative stress and inflammation.

Quantitative Data on the Antidiabetic Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the antidiabetic effects of this compound.

Table 1: Effect of this compound on Blood Glucose and Insulin Levels in Diabetic Animal Models

Animal ModelThis compound DosageDuration of TreatmentFasting Blood Glucose (FBG) ReductionSerum Insulin IncreaseReference
Streptozotocin (STZ)-induced diabetic rats50 mg/kg28 days~45%~70%
STZ-induced diabetic rats25 and 50 mg/kg45 daysSignificant dose-dependent decreaseSignificant dose-dependent increase
STZ-induced diabetic rats40 mg/kg21 daysSignificant decreaseNot reported

Table 2: Effect of this compound on Carbohydrate Metabolizing Enzymes

Animal ModelThis compound DosageEnzymeEffectReference
STZ-induced diabetic rats50 mg/kgHexokinaseIncreased activity
STZ-induced diabetic rats50 mg/kgGlucose-6-phosphataseDecreased activity
STZ-induced diabetic rats50 mg/kgFructose-1,6-bisphosphataseDecreased activity
STZ-induced diabetic ratsNot specifiedα-amylaseInhibition
In vitroNot applicableα-glucosidaseInhibition

Table 3: Effect of this compound on Oxidative Stress Markers in Diabetic Animal Models

Animal ModelThis compound DosageOxidative Stress MarkerEffectReference
STZ-induced diabetic rats40 mg/kgSuperoxide dismutase (SOD)Increased activity
STZ-induced diabetic rats40 mg/kgCatalase (CAT)Increased activity
STZ-induced diabetic rats40 mg/kgGlutathione peroxidase (GPx)Increased activity
STZ-induced diabetic rats40 mg/kgMalondialdehyde (MDA)Decreased levels

Mechanisms of Action: Signaling Pathways

This compound's antidiabetic effects are mediated through the modulation of several critical signaling pathways.

3.1. Insulin Signaling Pathway

This compound has been shown to enhance insulin signaling, a critical process for glucose uptake and utilization in peripheral tissues. It is thought to promote the phosphorylation of key downstream targets in the insulin signaling cascade.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake This compound This compound This compound->AKT Promotes Phosphorylation

Caption: Proposed mechanism of this compound enhancing the insulin signaling pathway.

3.2. Regulation of Hepatic Glucose Metabolism

In the liver, this compound helps to normalize glucose metabolism by modulating the activity of key enzymes involved in glycolysis and gluconeogenesis.

Hepatic_Glucose_Metabolism cluster_pathways Hepatic Glucose Pathways cluster_enzymes Key Enzymes Glycolysis Glycolysis (Glucose Breakdown) Glucose_output Hepatic Glucose Output Glycolysis->Glucose_output Reduces Gluconeogenesis Gluconeogenesis (Glucose Synthesis) Gluconeogenesis->Glucose_output Increases Hexokinase Hexokinase Hexokinase->Glycolysis G6Pase Glucose-6-phosphatase G6Pase->Gluconeogenesis FBPase Fructose-1,6-bisphosphatase FBPase->Gluconeogenesis This compound This compound This compound->Hexokinase Upregulates This compound->G6Pase Downregulates This compound->FBPase Downregulates

Caption: this compound's modulation of key enzymes in hepatic glucose metabolism.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducible research.

4.1. Induction of Diabetes in Animal Models

  • Model: Streptozotocin (STZ)-induced diabetes in rats.

  • Procedure:

    • Male Wistar or Sprague-Dawley rats (180-220g) are fasted overnight.

    • A freshly prepared solution of STZ in 0.1 M cold citrate buffer (pH 4.5) is administered via a single intraperitoneal (i.p.) injection. The dosage can range from 40-65 mg/kg body weight.

    • Diabetes is confirmed 72 hours post-injection by measuring fasting blood glucose levels from the tail vein. Rats with a blood glucose level above 250 mg/dL are considered diabetic and selected for the study.

4.2. In Vivo Antidiabetic Activity Assessment

  • Procedure:

    • Diabetic rats are divided into several groups: a diabetic control group, a positive control group (e.g., treated with metformin or glibenclamide), and experimental groups treated with varying doses of this compound (e.g., 25, 50 mg/kg). A non-diabetic normal control group is also included.

    • This compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally once daily for a specified period (e.g., 21, 28, or 45 days).

    • Fasting blood glucose levels are monitored at regular intervals.

    • At the end of the treatment period, animals are sacrificed, and blood and tissue samples (liver, pancreas, kidney) are collected for biochemical and histopathological analysis.

4.3. Biochemical Assays

  • Serum Insulin: Measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Carbohydrate Metabolizing Enzymes:

    • Hexokinase: Activity in liver tissue is assayed by a method based on the reduction of NADP+.

    • Glucose-6-phosphatase and Fructose-1,6-bisphosphatase: Activities in liver tissue are determined by measuring the amount of inorganic phosphate released.

  • Oxidative Stress Markers:

    • SOD, CAT, GPx: Activities in tissue homogenates are measured using specific spectrophotometric methods.

    • MDA: Levels, an indicator of lipid peroxidation, are estimated using the thiobarbituric acid reactive substances (TBARS) assay.

4.4. In Vitro Enzyme Inhibition Assays

  • α-amylase Inhibition Assay:

    • A mixture of this compound at various concentrations and α-amylase solution is pre-incubated.

    • A starch solution is added to start the reaction.

    • The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.

    • The absorbance is measured at 540 nm to determine the amount of reducing sugar produced. Acarbose is typically used as a positive control.

  • α-glucosidase Inhibition Assay:

    • A mixture of this compound at various concentrations and α-glucosidase solution is pre-incubated.

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) is added as a substrate.

    • The reaction is stopped by adding sodium carbonate.

    • The absorbance of the released p-nitrophenol is measured at 405 nm.

Experimental Workflow Overview

The following diagram outlines a typical workflow for evaluating the antidiabetic potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis Enzyme_Inhibition α-amylase & α-glucosidase Inhibition Assays Cell_Culture Cell-based Assays (e.g., Glucose Uptake in L6 myotubes) Enzyme_Inhibition->Cell_Culture Model_Induction Induction of Diabetes (STZ in rats) Cell_Culture->Model_Induction Proceed to in vivo Treatment This compound Administration (Oral gavage) Model_Induction->Treatment Monitoring Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Sacrifice Sacrifice & Sample Collection (Blood, Tissues) Monitoring->Sacrifice Biochemical Biochemical Analysis (Insulin, Lipids, Enzymes) Sacrifice->Biochemical Analyze samples Oxidative_Stress Oxidative Stress Markers (SOD, CAT, MDA) Biochemical->Oxidative_Stress Histo Histopathology (Pancreas, Liver, Kidney) Oxidative_Stress->Histo Conclusion Conclusion on Antidiabetic Potential Histo->Conclusion

Caption: General experimental workflow for assessing this compound's antidiabetic effects.

Conclusion and Future Directions

The evidence strongly suggests that this compound possesses significant antidiabetic potential, acting through multiple mechanisms including the inhibition of carbohydrate-digesting enzymes, enhancement of insulin signaling, and protection against oxidative stress. The data presented in this guide provides a solid foundation for its further development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound, conducting long-term toxicity and safety studies, and ultimately, translating these promising preclinical findings into clinical trials to evaluate its efficacy and safety in human subjects with diabetes mellitus.

Esculin Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Microbial and Mammalian Biotransformation Pathways and Experimental Methodologies

Abstract

Esculin, a naturally occurring coumarin glucoside, is subject to significant metabolic transformation by both microbial and mammalian systems. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, focusing on its initial hydrolysis by microbial β-glucosidases and the subsequent systemic metabolism of its aglycone, esculetin, in mammals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows to facilitate further investigation and application of this compound.

Introduction

This compound (6-β-D-glucopyranosyloxy-7-hydroxycoumarin) is a coumarin glycoside found in various plants, notably the horse chestnut tree (Aesculus hippocastanum). It has garnered interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and vasoprotective effects[1]. However, the therapeutic potential of this compound is intrinsically linked to its metabolic fate. The oral bioavailability of this compound is notably low, primarily due to extensive first-pass metabolism mediated by the gut microbiota[2][3]. Understanding the intricacies of this compound metabolism is therefore critical for the rational design of this compound-based therapeutics and for interpreting its pharmacological and toxicological profiles.

This guide delineates the metabolic journey of this compound, from its initial enzymatic cleavage in the gut to the systemic conjugation and excretion of its primary metabolite, esculetin, in mammals.

Microbial Metabolism of this compound

The initial and most critical step in the metabolism of orally administered this compound is its hydrolysis by β-glucosidases produced by a wide array of gut bacteria.

The Hydrolytic Pathway

The fundamental microbial metabolic reaction is the enzymatic cleavage of the β-glycosidic bond of this compound, yielding esculetin and a glucose molecule. This reaction is catalyzed by the enzyme β-glucosidase (also referred to as esculinase).

Many bacterial species possess the ability to hydrolyze this compound, and this characteristic is often used as a taxonomic tool for bacterial identification, particularly for genera such as Enterococcus, Listeria, and some members of the Enterobacteriaceae family[4][5][6][7]. The ability to hydrolyze this compound can be constitutive or inducible, depending on the bacterial species and the presence of inducing substrates like salicin[4][8].

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Esculin_Microbial_Metabolism This compound This compound BetaGlucosidase Microbial β-Glucosidase (Esculinase) This compound->BetaGlucosidase Esculetin Esculetin BetaGlucosidase->Esculetin Hydrolysis Glucose Glucose BetaGlucosidase->Glucose

Microbial hydrolysis of this compound.
Quantitative Data on Microbial β-Glucosidase Activity

The efficiency of this compound hydrolysis is dependent on the specific microbial species and the environmental conditions. Key parameters influencing this enzymatic reaction include pH and temperature.

Enzyme Source (Microorganism)Optimal pHOptimal Temperature (°C)Reference
Myceliophthora heterothallica F.2.1.4. (Fungus)5.065-70[9]
Metagenomic library (Soda Lake)8.550[10]

Note: Data for specific bacterial β-glucosidases acting on this compound is limited in the public domain. The table reflects data for fungal and metagenomically-derived β-glucosidases, which are expected to have similar catalytic mechanisms.

Mammalian Metabolism of this compound and Esculetin

Following microbial hydrolysis in the gut, esculetin is absorbed into the systemic circulation. Esculetin itself has a significantly higher oral bioavailability compared to its parent glycoside, this compound[2][3]. Once absorbed, esculetin undergoes extensive Phase II metabolism, primarily in the liver.

Phase II Conjugation of Esculetin

The primary metabolic pathway for esculetin in mammals involves conjugation reactions, which increase its water solubility and facilitate its excretion. The main conjugation reactions are glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While specific isoforms involved in esculetin metabolism are not fully elucidated, it is known that flavonoids with similar structures undergo conjugation by various UGTs, including UGT1A1, UGT1A8, and UGT1A9[11].

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Esculetin_Mammalian_Metabolism cluster_gut Intestinal Lumen cluster_systemic Systemic Circulation / Liver This compound This compound MicrobialHydrolysis Microbial β-Glucosidase This compound->MicrobialHydrolysis Esculetin_gut Esculetin MicrobialHydrolysis->Esculetin_gut Esculetin_systemic Esculetin Esculetin_gut->Esculetin_systemic Absorption PhaseII Phase II Enzymes (UGTs, SULTs) Esculetin_systemic->PhaseII Conjugates Esculetin Glucuronides and Sulfates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion Excretion (Urine, Bile)

Overall metabolic pathway of this compound in a host-microbe system.
Pharmacokinetic Data

The pharmacokinetics of this compound and its metabolite esculetin have been studied in rats, providing valuable data for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Pharmacokinetic Parameters of this compound and Esculetin in Rats

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)AUC (hng/mL)Oral Bioavailability (%)Reference
This compoundOral120340.3377.30.62[2][3]
EsculetinOral120316.51276.519[2][3]
EsculetinOral25173.386.1-[12]

AUC0-180min reported as 5167.5 ngmin/mL, converted to h*ng/mL for comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Protocol for this compound Hydrolysis Assay (Microbial β-Glucosidase Activity)

This colorimetric assay is widely used for the detection of β-glucosidase activity in bacterial cultures.

Principle: Bacteria possessing β-glucosidase hydrolyze this compound to esculetin and glucose. Esculetin reacts with ferric ions (from ferric ammonium citrate) in the medium to form a dark brown or black phenolic iron complex[4][13][14][15].

Materials:

  • Bile this compound Agar (BEA) slants or plates (commercially available or prepared in-house)

  • Sterile inoculating loop or needle

  • Incubator (35-37°C)

  • Bacterial culture to be tested

Procedure:

  • Using a sterile inoculating loop or needle, pick a well-isolated colony of the test bacterium.

  • Inoculate the BEA slant by streaking the surface in a zigzag pattern. If using a plate, streak for isolation.

  • Incubate the slant or plate at 35-37°C for 24-48 hours in ambient air.

  • Observe the medium for a color change.

Interpretation of Results:

  • Positive Result: Blackening of more than half of the medium indicates this compound hydrolysis.

  • Negative Result: No blackening of the medium, although growth may be visible.

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Esculin_Hydrolysis_Workflow start Start inoculate Inoculate Bile this compound Agar with Bacterial Colony start->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate observe Observe for Color Change incubate->observe positive Positive Result: Blackening of Medium observe->positive Yes negative Negative Result: No Blackening observe->negative No end End positive->end negative->end

Experimental workflow for the this compound hydrolysis assay.
Protocol for Quantification of this compound and Esculetin in Plasma by HPLC

This protocol is adapted from a validated method for the simultaneous determination of this compound and esculetin in rat plasma[2][3][16].

Principle: this compound and esculetin are extracted from plasma and separated by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Materials and Reagents:

  • HPLC system with UV detector

  • RP C18 column (e.g., 4.6 mm i.d., 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (analytical grade)

  • Water (HPLC grade)

  • This compound and esculetin analytical standards

  • Internal standard (e.g., chrysin)

  • Plasma samples

  • Solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

Chromatographic Conditions:

  • Mobile Phase A: 0.075% acetic acid in water

  • Mobile Phase B: 90% acetonitrile in Mobile Phase A

  • Gradient Elution: A suitable gradient program to separate this compound, esculetin, and the internal standard.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 338 nm

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add the internal standard solution.

  • Precondition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Calibration and Quantification:

  • Prepare a series of calibration standards of this compound and esculetin in blank plasma over a suitable concentration range (e.g., 10-1000 ng/mL).

  • Process the calibration standards and quality control samples along with the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of this compound and esculetin in the unknown samples by interpolation from the calibration curve.

Conclusion

The metabolism of this compound is a multi-step process initiated by the gut microbiota and completed by the host's metabolic machinery. The low oral bioavailability of this compound is a direct consequence of its efficient hydrolysis to esculetin by bacterial β-glucosidases. Esculetin, being more bioavailable, is the primary active compound that enters systemic circulation and undergoes extensive Phase II conjugation before excretion. The provided experimental protocols offer robust methods for investigating these metabolic processes. A thorough understanding of these pathways is paramount for the development of this compound and esculetin as therapeutic agents, enabling strategies to enhance bioavailability and predict metabolic clearance. Future research should focus on identifying the specific microbial species and mammalian enzyme isoforms responsible for this compound and esculetin metabolism to better predict inter-individual and inter-species variations in their pharmacokinetics and pharmacodynamics.

References

Methodological & Application

Application Notes and Protocols: Esculin Hydrolysis Test for Bacterial Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esculin hydrolysis test, a critical biochemical assay for the identification and differentiation of various bacterial species.

Application Notes

Introduction

The this compound hydrolysis test is a differential biochemical test used to determine the ability of a microorganism to hydrolyze the glycoside this compound.[1] This test is a valuable tool in clinical microbiology and research for the presumptive identification of a wide range of bacteria, including both Gram-positive and Gram-negative organisms such as aerobes, facultative anaerobes, and anaerobes.[1] A common and more selective version of this assay is the bile this compound test, which assesses the organism's ability to hydrolyze this compound in the presence of bile, a feature characteristic of specific bacterial groups.[2][3]

Principle of the Test

The fundamental principle of the this compound hydrolysis test lies in the enzymatic cleavage of this compound. This compound, a β-glucose-6,7-dihydroxycoumarin, is a glucoside derived from the horse chestnut tree.[1] Bacteria possessing the enzyme β-glucosidase (or esculinase) can hydrolyze the ester bond in the this compound molecule, breaking it down into two products: glucose and esculetin (6,7-dihydroxycoumarin).[1][4]

The detection of this hydrolysis reaction is typically achieved through the visualization of a reaction with an iron salt. The growth medium is supplemented with a source of ferric ions, usually ferric citrate or ferric ammonium citrate.[1] The newly formed esculetin reacts with these ferric ions to produce a dark brown to black phenolic iron complex.[2][5][6] Consequently, a positive test is indicated by the blackening of the medium surrounding the bacterial growth.[5][6]

In media lacking an iron indicator, the hydrolysis of this compound can be detected by the loss of its natural fluorescence. This compound is a fluorescent compound, and its breakdown into non-fluorescent products can be observed under UV light.[2][6]

The addition of bile (typically 4% oxgall) to the medium makes it selective.[3] Bile salts inhibit the growth of many Gram-positive bacteria, thus selecting for bile-tolerant organisms like enterococci and Group D streptococci.[7][8]

Key Applications

The this compound hydrolysis test, particularly the bile this compound test, has several important applications in microbiology:

  • Presumptive Identification of Enterococcus and Group D Streptococcus : This is the most common application of the test. Enterococci and Group D streptococci are capable of growing in the presence of bile and hydrolyzing this compound, a characteristic that differentiates them from most other streptococci.[2][5][9]

  • Differentiation of Enterobacteriaceae : The test is also useful in distinguishing between different genera within the Enterobacteriaceae family. For instance, species within the genera Klebsiella, Enterobacter, and Serratia are often positive for this compound hydrolysis.[5][10]

  • Identification of other medically important bacteria : The test can aid in the identification of other organisms such as Listeria monocytogenes and certain species of Bacteroides.[1][7]

Data Presentation

The following table summarizes the expected this compound hydrolysis results for a selection of clinically relevant bacteria. It is important to note that results can vary between strains and may be influenced by the specific test methodology and incubation time.

Bacterial SpeciesGram StainBile this compound Test Result% Positive (at 24-48h)
Enterococcus faecalisPositivePositive>99%
Enterococcus faeciumPositivePositive>99%
Streptococcus bovis groupPositivePositive100%
Viridans group streptococciPositiveNegative (most)~3% (false positives)
Streptococcus pyogenesPositiveNegative0%
Listeria monocytogenesPositivePositive>95%
Klebsiella pneumoniaeNegativePositive~99%
Enterobacter aerogenesNegativePositive100%
Serratia marcescensNegativePositive~98%
Escherichia coliNegativeVariable (often delayed)0.3% (24h), 34% (48h)
Proteus vulgarisNegativeVariable~50% (48h)
Pseudomonas aeruginosaNegativeNegative0%

Data compiled from multiple sources, percentages are approximate and for guidance only.[9][10][11][12]

Experimental Protocols

Bile this compound Agar (BEA) Slant Test

This protocol describes the standard procedure for performing the this compound hydrolysis test using Bile this compound Agar slants.

1. Materials

  • Bile this compound Agar (BEA) slants

  • Sterile inoculating loop or needle

  • Bacterial culture (18-24 hour pure culture)

  • Incubator (35-37°C)

2. Media Preparation (if preparing from powder)

  • Suspend the appropriate amount of Bile this compound Agar powder in purified water according to the manufacturer's instructions.

  • Heat the mixture to boiling to dissolve the medium completely.

  • Dispense the molten agar into test tubes.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the tubes to cool and solidify in a slanted position, creating a butt and a slant.

3. Inoculation Procedure

  • Using a sterile inoculating loop or needle, touch a well-isolated colony from an 18-24 hour pure culture of the test organism.

  • Inoculate the BEA slant by streaking the surface of the slant in a zigzag pattern.

  • Stab the butt of the agar.

  • Loosely cap the tube to allow for air exchange.

4. Incubation

  • Incubate the inoculated BEA slant aerobically at 35-37°C for 24 to 48 hours.

  • For some slow-growing organisms, incubation may be extended up to 72 hours.[8]

5. Interpretation of Results

  • Positive Result: A positive result is indicated by the blackening of more than half of the agar slant. This blackening may be diffuse throughout the medium.[8][9]

  • Negative Result: A negative result is indicated by the absence of blackening, or blackening of less than half of the slant. Growth may be present without the color change.[8]

6. Quality Control

  • Positive Control: Enterococcus faecalis (should show blackening of the medium).

  • Negative Control: Streptococcus pyogenes or Escherichia coli (should show growth but no blackening).

Visualizations

Biochemical Pathway of this compound Hydrolysis

Esculin_Hydrolysis_Pathway This compound This compound (β-glucose-6,7-dihydroxycoumarin) Products Hydrolysis This compound->Products Enzyme β-glucosidase (Esculinase) Enzyme->Products catalyzes Glucose Glucose Products->Glucose Esculetin Esculetin (6,7-dihydroxycoumarin) Products->Esculetin Complex Dark Brown/Black Phenolic Iron Complex Esculetin->Complex FerricIons Ferric Ions (Fe³⁺) (from Ferric Citrate) FerricIons->Complex + Indicator Visual Indicator of Positive Test Complex->Indicator

Caption: Biochemical pathway of this compound hydrolysis by bacterial β-glucosidase.

Experimental Workflow for this compound Hydrolysis Test

Esculin_Test_Workflow Start Start: Pure Bacterial Culture (18-24h) Inoculate Inoculate Bile this compound Agar (BEA) Slant Start->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate Observe Observe for Blackening of the Medium Incubate->Observe Decision Is more than half of the medium black? Observe->Decision Positive Positive Result: This compound Hydrolysis Confirmed Decision->Positive Yes Negative Negative Result: No this compound Hydrolysis Decision->Negative No

Caption: Experimental workflow for the bile this compound hydrolysis test.

References

Application Notes and Protocols for the Differentiation of Group D Streptococci using Esculin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bile esculin test is a crucial and rapid biochemical assay used in microbiology for the presumptive identification and differentiation of Group D Streptococci (Enterococcus species and Streptococcus bovis group) from other non-Group D streptococci.[1][2][3] This test is founded on the ability of Group D Streptococci to hydrolyze the glycoside this compound in the presence of bile, a selective agent that inhibits the growth of many other Gram-positive bacteria.[1][2][4] Its simplicity, cost-effectiveness, and high sensitivity and specificity make it an indispensable tool in clinical and research settings.[3][5]

Principle of the Bile this compound Test

The bile this compound test operates on two fundamental principles: bile tolerance and this compound hydrolysis.[1] The medium, typically Bile this compound Agar (BEA), contains 4% bile salts (oxgall), which creates a selective environment that permits the growth of bile-tolerant organisms like Group D Streptococci while inhibiting most other Gram-positive cocci.[1][2][4][6]

The differential aspect of the test lies in the hydrolysis of this compound.[1] Bacteria possessing the enzyme esculinase can break down this compound into its components: glucose and esculetin.[1][4] The released esculetin then reacts with ferric citrate, an indicator incorporated into the medium, to form a dark brown to black phenolic iron complex.[2][4][6] Therefore, a positive result is indicated by the blackening of the medium, signifying both bile tolerance and this compound hydrolysis.[1][2]

Quantitative Data Summary

The performance of the bile this compound test is influenced by factors such as bile concentration, inoculum size, and incubation time. The following table summarizes performance data from a study by Chuard and Reller (1998), which evaluated these parameters for optimal sensitivity and specificity in differentiating enterococci and S. bovis from non-group D viridans group streptococci.

Bile ConcentrationInoculum SizeIncubation TimeSensitivitySpecificity
40%10^6 CFU24 hours>99%97%

Data adapted from Chuard and Reller, 1998.[5]

Experimental Protocols

Protocol 1: Bile this compound Agar (BEA) Slant Test

This protocol describes the standard method for assessing this compound hydrolysis using a prepared agar slant.

Materials:

  • Bile this compound Agar (BEA) slants

  • Sterile inoculating loop or needle

  • 18-24 hour pure culture of the suspect organism

  • Incubator at 35-37°C

Procedure:

  • Using a sterile inoculating loop, pick one or two well-isolated colonies from an 18-24 hour culture.[1][4]

  • Inoculate the surface of the BEA slant with a gentle, S-shaped motion.[4] There is no need to stab the agar butt.

  • Loosen the cap of the tube to allow for adequate aeration.[1]

  • Incubate the inoculated slant aerobically at 35-37°C for 24 to 48 hours.[1][2]

  • Examine the slant for growth and any blackening of the medium.[2]

Interpretation of Results:

  • Positive Result: Growth and blackening of more than half of the agar slant within 48 hours.[3][4] This indicates the presumptive identification of a Group D Streptococcus.

  • Negative Result: Growth with no blackening of the medium, or no growth at all.[2][4]

  • Weakly Positive: Some organisms may show a weakly positive result.[7]

Protocol 2: Rapid this compound Disk Test

This protocol provides a more rapid method for detecting this compound hydrolysis.

Materials:

  • This compound-impregnated paper disks

  • Sterile distilled water or saline

  • Sterile inoculating loop

  • Petri dish or microscope slide

  • 18-24 hour pure culture of the suspect organism

Procedure:

  • Place an this compound disk in a sterile petri dish or on a clean microscope slide.

  • Moisten the disk with a single drop of sterile distilled water.[4]

  • Using a sterile loop, pick two to three well-isolated colonies from an overnight culture.[4]

  • Smear the inoculum onto the surface of the moistened disk.[4]

  • Allow the disk to react at room temperature for up to 10 minutes.[4]

  • Observe the disk for a color change.

Interpretation of Results:

  • Positive Result: Development of a dark brown or black color on the disk.[1][4]

  • Negative Result: The disk remains colorless or shows the color of the inoculum.[1][4]

Visualizations

Biochemical Pathway of this compound Hydrolysis

Esculin_Hydrolysis This compound This compound Esculinase Esculinase (β-glucosidase) This compound->Esculinase Products Glucose + Esculetin Esculinase->Products FerricCitrate Ferric Citrate (Fe³⁺) Products->FerricCitrate Esculetin reacts with BlackComplex Dark Brown/Black Phenolic Iron Complex FerricCitrate->BlackComplex BEA_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_results Result Interpretation Culture Isolate pure culture (18-24 hours) Inoculate Inoculate Bile this compound Agar Slant Culture->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate Observe Observe for blackening Incubate->Observe Positive Positive Result: Blackening of Medium Observe->Positive Yes Negative Negative Result: No Blackening Observe->Negative No

References

Application Notes and Protocols for Esculin-Based β-Glucosidase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic linkages in various carbohydrates and glycosides. Their activity is crucial in numerous biological processes, including cellulose degradation, phytohormone activation, and secondary metabolism. In the context of drug development, β-glucosidase activity is a target for inhibitors in therapeutic areas such as diabetes, viral infections, and cancer. Esculin-based assays provide a simple, reliable, and cost-effective method for the detection and quantification of β-glucosidase activity, making them a valuable tool in research and high-throughput screening.

These application notes provide an overview of the principles and protocols for performing this compound-based β-glucosidase assays.

Principle of the Assay

The this compound-based assay relies on the enzymatic hydrolysis of this compound (a coumarin glucoside) by β-glucosidase. This reaction yields two products: glucose and esculetin.[1] In the presence of ferric ions (Fe³⁺), which are typically supplied in the form of ferric chloride or ferric ammonium citrate, esculetin forms a dark brown or black phenolic iron complex.[2][3] The intensity of this color change is proportional to the amount of esculetin produced and thus corresponds to the level of β-glucosidase activity. This principle can be applied in both qualitative and quantitative formats.

The signaling pathway for the this compound-based detection of β-glucosidase activity is depicted below.

Esculin_Hydrolysis This compound Hydrolysis and Detection Pathway This compound This compound (6,7-dihydroxycoumarin 6-glucoside) beta_Glucosidase β-Glucosidase This compound->beta_Glucosidase Substrate Products Products beta_Glucosidase->Products Catalyzes Hydrolysis Esculetin Esculetin (6,7-dihydroxycoumarin) Products->Esculetin Glucose Glucose Products->Glucose Complex Dark Brown/Black Phenolic Iron Complex Esculetin->Complex FerricIons Ferric Ions (Fe³⁺) FerricIons->Complex Reacts with

Caption: Biochemical pathway of this compound hydrolysis by β-glucosidase and subsequent detection.

Applications

This compound-based assays are versatile and can be employed in various applications, including:

  • Microbiology: For the identification and differentiation of bacteria based on their ability to hydrolyze this compound.[1] This is particularly useful in clinical microbiology for identifying organisms like Enterococcus and Listeria.

  • Enzyme Screening: To screen for novel β-glucosidases from various sources, such as microbial cultures or plant extracts.

  • Drug Discovery: For high-throughput screening of potential β-glucosidase inhibitors.[4]

  • Biochemistry: To study the kinetics and characterize the activity of purified or recombinant β-glucosidases.

  • Food and Beverage Industry: To assess the β-glucosidase activity in organisms like wine yeast, which can impact the aroma and flavor profile of the final product.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for various this compound-based β-glucosidase assays.

Assay TypeOrganism/Enzyme SourceSubstrate ConcentrationDetection LimitLinear RangeReference
Colorimetric (Liquid)Almond β-glucosidaseNot Specified0.0668 U/mL0.25–5.00 U/mL[6]
Fluorescent (Liquid)Almond β-glucosidaseNot Specified0.005 U/mL0.01–1.00 U/mL[6]
Agar Plate (Qualitative)Aspergillus nidulans0.1% (w/v) this compoundNot ApplicableNot Applicable[7][8]
Agar Plate (Qualitative)Bacterial Isolates0.3% this compoundNot ApplicableNot Applicable[6]

Experimental Protocols

Protocol 1: Qualitative Plate-Based Assay for Screening β-Glucosidase Activity in Microorganisms

This protocol is suitable for screening microbial colonies for β-glucosidase activity.

Materials:

  • Growth medium (e.g., Luria-Bertani agar, Potato Dextrose Agar)

  • This compound

  • Ferric ammonium citrate or ferric chloride

  • Petri dishes

  • Sterile water

  • Incubator

Procedure:

  • Prepare the desired growth medium according to the manufacturer's instructions.

  • Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Aseptically add this compound to a final concentration of 0.3% (w/v) and ferric ammonium citrate to a final concentration of 0.02% (w/v).[6]

  • Mix gently and pour the agar into sterile Petri dishes.

  • Allow the plates to solidify.

  • Inoculate the microbial isolates onto the surface of the agar plates.

  • Incubate the plates under appropriate conditions for the growth of the microorganisms (e.g., 37°C for 24-48 hours for bacteria).

  • Observe the plates for the formation of a black or dark brown halo around the colonies. The presence of this halo indicates β-glucosidase activity.[6]

The experimental workflow for the qualitative plate-based assay is outlined below.

Qualitative_Workflow Qualitative Plate-Based Assay Workflow start Start prepare_media Prepare Growth Medium with This compound and Ferric Salt start->prepare_media pour_plates Pour Agar Plates prepare_media->pour_plates inoculate Inoculate Microbial Colonies pour_plates->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Black/Brown Halos incubate->observe positive Positive Result: Black/Brown Halo Present observe->positive Halo? negative Negative Result: No Halo observe->negative No Halo? end End positive->end negative->end

Caption: Workflow for the qualitative detection of β-glucosidase activity on agar plates.

Protocol 2: In-Gel Activity Staining of β-Glucosidase after Polyacrylamide Gel Electrophoresis (PAGE)

This method allows for the visualization of β-glucosidase activity directly within a polyacrylamide gel following non-denaturing electrophoresis.

Materials:

  • Non-denaturing polyacrylamide gel

  • Electrophoresis apparatus and buffers

  • Sodium acetate buffer (0.2 M, pH 5.0)

  • This compound

  • Ferric chloride (FeCl₃)

  • Incubator or water bath at 50°C

  • Glucose solution (10% w/v)

Procedure:

  • Perform non-denaturing PAGE with the protein sample containing β-glucosidase.

  • After electrophoresis, carefully remove the gel from the apparatus.

  • Soak the gel in 0.2 M sodium acetate buffer (pH 5.0) for 10 minutes at room temperature to equilibrate the buffer system.

  • Prepare the staining solution by dissolving this compound to 0.1% (w/v) and ferric chloride to 0.03% (w/v) in 0.2 M sodium acetate buffer (pH 5.0).[7][8]

  • Incubate the gel in the staining solution for 5-10 minutes at 50°C.

  • Black or dark brown bands will appear at the location of β-glucosidase activity.

  • To stop the reaction, immerse the gel in a 10% (w/v) aqueous solution of glucose, which acts as an inhibitor of β-glucosidase.[7]

The logical relationship for in-gel activity staining is illustrated below.

InGel_Staining In-Gel β-Glucosidase Activity Staining start Non-denaturing PAGE equilibrate Equilibrate Gel in Buffer start->equilibrate stain Incubate Gel in This compound/Ferric Chloride Solution equilibrate->stain reaction β-Glucosidase hydrolyzes this compound to Esculetin stain->reaction detection Esculetin reacts with Ferric Ions reaction->detection result Formation of Black Precipitate at Enzyme Location detection->result stop Stop Reaction with Glucose Solution result->stop

Caption: Logical flow of in-gel β-glucosidase activity staining using this compound.

Protocol 3: Quantitative Spectrophotometric Assay for β-Glucosidase Activity

This protocol describes a method to quantify β-glucosidase activity in a liquid sample.

Materials:

  • Spectrophotometer or microplate reader

  • 96-well microplate (for microplate reader) or cuvettes

  • Buffer (e.g., 100 mM citrate-phosphate buffer, pH 7.0)

  • This compound solution (e.g., 5 mmol L⁻¹)

  • Ferric chloride solution

  • Enzyme solution (crude extract or purified enzyme)

  • Control (buffer or heat-inactivated enzyme)

Procedure:

  • Prepare a reaction mixture containing buffer, this compound solution, and ferric chloride solution in a microplate well or cuvette.

  • Initiate the reaction by adding the enzyme solution to the reaction mixture.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Measure the absorbance of the dark brown/black complex at a suitable wavelength. While the optimal wavelength may need to be determined empirically, it is typically in the range of 400 nm.[9]

  • Alternatively, the decrease in the fluorescence of this compound can be monitored.[9]

  • The rate of change in absorbance or fluorescence is proportional to the enzyme activity.

  • A standard curve can be generated using known concentrations of esculetin to quantify the product formation.

Limitations and Considerations

While this compound-based assays are robust and widely used, there are some limitations to consider:

  • Diffusion of the Product: In agar-based assays, the esculetin-iron complex can diffuse through the medium, which may make it challenging to distinguish between colonies with high and low β-glucosidase activity.[10]

  • Interference from Other Substances: The presence of other reducing agents in the sample could potentially interfere with the ferric ions, leading to false-positive results.

  • pH Sensitivity: The formation of the esculetin-iron complex and the activity of β-glucosidase are pH-dependent. Therefore, the pH of the assay buffer should be optimized.

  • Qualitative Nature of Plate Assays: Agar plate assays are primarily qualitative or semi-quantitative and may not be suitable for precise kinetic studies.

  • H₂S Production: Some microorganisms may produce hydrogen sulfide (H₂S), which can react with the iron in the medium to form a black precipitate, leading to false-positive results.[2]

References

Application Notes and Protocols for Fluorometric Detection of Esculin Hydrolysis in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin hydrolysis is a key biochemical test used in microbiology for the identification and differentiation of various bacterial species, particularly within the genera Enterococcus, Streptococcus, and Listeria. The assay is based on the enzymatic activity of β-glucosidase (also known as esculinase), which cleaves the glycosidic bond in this compound. This document provides detailed protocols for the fluorometric detection of this compound hydrolysis, offering a highly sensitive alternative to traditional colorimetric methods.

The principle of fluorometric detection lies in the inherent fluorescent properties of this compound and the change upon its hydrolysis. This compound, a coumarin glucoside, fluoresces under long-wave ultraviolet (UV) light. When hydrolyzed by β-glucosidase, it yields glucose and esculetin. This hydrolysis results in a detectable change in fluorescence, which can be quantified to determine enzymatic activity.

There are two primary fluorometric approaches for measuring β-glucosidase activity:

  • Direct this compound Fluorescence Assay: This method measures the decrease in this compound's native fluorescence as it is consumed during the enzymatic reaction.

  • Fluorogenic Substrate Assay: This approach utilizes a non-fluorescent or weakly fluorescent substrate that, upon enzymatic cleavage, releases a highly fluorescent molecule. A common substrate for this purpose is 4-methylumbelliferyl β-D-glucopyranoside (MUG).

These fluorometric methods can be adapted for high-throughput screening in microplate formats, making them valuable tools in drug discovery for identifying inhibitors of bacterial β-glucosidases and in routine microbiological diagnostics.

Biochemical Pathway of this compound Hydrolysis

The enzymatic hydrolysis of this compound is catalyzed by β-glucosidase. The enzyme breaks the β-1,4 glycosidic bond between the glucose molecule and the 7-hydroxycoumarin derivative, esculetin.

Esculin_Hydrolysis This compound This compound (Fluorescent) beta_Glucosidase β-Glucosidase (Esculinase) This compound->beta_Glucosidase Substrate Binding Products + beta_Glucosidase->Products Catalysis Esculetin Esculetin Products->Esculetin Glucose Glucose Products->Glucose Direct_Fluorometric_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Reagents Prepare this compound Solution and Enzyme Dilutions Setup_Plate Set up 96-well Plate (Buffer, Enzyme, Controls) Prep_Reagents->Setup_Plate Add_this compound Add this compound to Initiate Reaction Setup_Plate->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 450 nm) Incubate->Measure_Fluorescence Analyze_Data Calculate Rate of Fluorescence Decrease Measure_Fluorescence->Analyze_Data MUG_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Standards Prepare 4-MU Standards Measure_Fluorescence Measure Fluorescence (Ex: 365 nm, Em: 445 nm) Prep_Standards->Measure_Fluorescence Prep_Reagents Prepare MUG Solution and Enzyme Dilutions Setup_Plate Set up 96-well Plate (Buffer, Enzyme, Controls) Prep_Reagents->Setup_Plate Add_MUG Add MUG to Initiate Reaction Setup_Plate->Add_MUG Incubate Incubate at 37°C Add_MUG->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Stop_Reaction->Measure_Fluorescence Analyze_Data Quantify 4-MU using Standard Curve Measure_Fluorescence->Analyze_Data

Application Notes and Protocols: Esculin as a Fluorescent Substrate for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin, a coumarin glucoside naturally found in the horse chestnut tree (Aesculus hippocastanum), serves as a valuable fluorescent substrate for the kinetic analysis of various hydrolytic enzymes, most notably β-glucosidases (EC 3.2.1.21). The enzymatic hydrolysis of this compound provides a straightforward and sensitive method for continuous monitoring of enzyme activity, making it a useful tool in basic research, inhibitor screening, and drug development. These application notes provide a comprehensive overview of the principles, protocols, and data relevant to the use of this compound in enzyme kinetics.

Principle of the Assay

The utility of this compound in enzyme kinetics is based on its fluorescent properties. This compound is a fluorescent molecule, while its hydrolysis product, esculetin, is non-fluorescent under the same conditions. β-Glucosidase catalyzes the cleavage of the β-glycosidic bond in this compound, yielding glucose and esculetin. The rate of the enzymatic reaction can be monitored by measuring the decrease in fluorescence over time, which is directly proportional to the rate of this compound hydrolysis.

Alternatively, the product esculetin can be detected colorimetrically. In the presence of ferric ions (Fe³⁺), esculetin forms a dark brown or black phenolic iron complex.[1][2] This colorimetric method is often employed in microbiological screening assays on agar plates.

Applications

  • Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for β-glucosidases and other glycosidases.

  • High-Throughput Screening (HTS): Screening for inhibitors or activators of β-glucosidases in drug discovery pipelines.

  • Enzyme Characterization: Studying the effects of pH, temperature, and other factors on enzyme activity.

  • Microbiological Assays: Differentiating microorganisms based on their ability to hydrolyze this compound, often in the form of a bile this compound test.[3]

Quantitative Data

While this compound is a well-established substrate for β-glucosidases, a comprehensive database of its kinetic parameters across a wide range of these enzymes is not as readily available as for other substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG). The following table provides a summary of kinetic parameters for β-glucosidases from common sources with other relevant substrates to provide context for expected enzyme performance. Researchers are encouraged to determine the specific Kₘ and Vₘₐₓ for their particular enzyme and experimental conditions.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Aspergillus nigerpNPG0.781275.2852.4
Aspergillus nigerCellobiose40416.74.865
AlmondpNPG--5.0-
Trichoderma reeseiCellobiose0.38-4.850
Alcaligenes faecalispNPG0.125-6.0-7.0<55

Note: The kinetic parameters can vary significantly based on the purification method, assay conditions (buffer, pH, temperature), and the specific isoenzyme.

Experimental Protocols

Protocol 1: Microplate-Based Fluorometric Assay for β-Glucosidase Kinetics

This protocol describes a continuous kinetic assay in a 96-well microplate format to determine the Michaelis-Menten parameters of a β-glucosidase using this compound.

Materials:

  • Purified β-glucosidase

  • This compound (substrate) stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 100 mM citrate-phosphate buffer, pH 7.0)[4]

  • Black, clear-bottom 96-well microplates[4]

  • Microplate reader with fluorescence detection capabilities

  • Multichannel pipette

Procedure:

  • Prepare Substrate Dilutions:

    • Prepare a serial dilution of the this compound stock solution in assay buffer to create a range of substrate concentrations. The final concentrations in the well should bracket the expected Kₘ of the enzyme. A typical range might be 0.1 to 10 times the expected Kₘ.

  • Enzyme Preparation:

    • Dilute the purified β-glucosidase in cold assay buffer to a concentration that will result in a linear decrease in fluorescence over a reasonable time frame (e.g., 10-20 minutes). The optimal enzyme concentration should be determined empirically in preliminary experiments.

  • Assay Setup:

    • To each well of the microplate, add 100 µL of the this compound substrate dilutions in triplicate.

    • Include wells with assay buffer only as a blank control.

    • Include wells with the highest substrate concentration and no enzyme as a negative control.

  • Initiate the Reaction:

    • Using a multichannel pipette, add 100 µL of the diluted enzyme solution to each well to initiate the reaction. The final volume in each well will be 200 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the decrease in fluorescence intensity at regular intervals (e.g., every 30 seconds for 10-20 minutes).

    • Set the excitation wavelength to 367 nm and the emission wavelength to 454 nm.[4]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence decay curve. The velocity will be in units of fluorescence units per minute (FU/min).

    • Convert the velocity from FU/min to µmol/min using a standard curve of known this compound concentrations.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ.

Visualizations

Enzymatic_Hydrolysis_of_this compound This compound This compound (Fluorescent) Beta_Glucosidase β-Glucosidase This compound->Beta_Glucosidase Substrate Binding Products Products Beta_Glucosidase->Products Catalysis Esculetin Esculetin (Non-Fluorescent) Products->Esculetin Glucose Glucose Products->Glucose

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Substrate Prepare this compound Dilutions Add_Substrate Add Substrate to Microplate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Solution Initiate_Reaction Add Enzyme to Initiate Prep_Enzyme->Initiate_Reaction Add_Substrate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Decrease Initiate_Reaction->Measure_Fluorescence Calc_Velocity Calculate Initial Velocities Measure_Fluorescence->Calc_Velocity Plot_Data Plot Velocity vs. [Substrate] Calc_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics Signaling_Pathway_Context Upstream_Signal Upstream Signal (e.g., Cellular Stress) Kinase_Cascade Kinase Cascade Upstream_Signal->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression β-Glucosidase Gene Expression Transcription_Factor->Gene_Expression Enzyme_Synthesis β-Glucosidase Synthesis & Activity Gene_Expression->Enzyme_Synthesis Substrate_Hydrolysis Hydrolysis of Glucoside Substrates (e.g., this compound) Enzyme_Synthesis->Substrate_Hydrolysis Cellular_Response Cellular Response Substrate_Hydrolysis->Cellular_Response

References

Application of Esculin in Selective Media for Listeria monocytogenes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Listeria monocytogenes is a significant foodborne pathogen responsible for listeriosis, a serious infection with high mortality rates in susceptible populations. The effective isolation and identification of this pathogen from food, environmental, and clinical samples are crucial for public health and safety. Esculin, a glycoside found in horse chestnut trees, serves as a key differential agent in various selective media for Listeria spp. This application note provides detailed protocols and data on the use of this compound-based selective media for the isolation and presumptive identification of Listeria monocytogenes.

All species of Listeria possess the enzyme β-glucosidase, which hydrolyzes this compound into esculetin and glucose. In the presence of a ferric salt, such as ferric ammonium citrate, esculetin forms a black or dark brown complex, resulting in a characteristic blackening of the medium around the colonies.[1][2] This distinct reaction allows for the presumptive identification of Listeria colonies on a selective agar plate. This document will focus on two widely used this compound-based selective agars: PALCAM and Oxford formulations.

Data Presentation: Performance of this compound-Based Selective Media

The selection of an appropriate medium is critical for the successful recovery of Listeria monocytogenes. The following tables summarize quantitative data on the performance of PALCAM and Oxford agars from various studies.

Table 1: Recovery Rates of Listeria spp. and L. monocytogenes on PALCAM and Oxford Media
Medium Listeria spp. Recovery Rate (%) L. monocytogenes Recovery Rate (%)
PALCAM Agar95.031.0
Modified Oxford Agar87.027.0
PALCAM Agar100Not Specified
Oxford Agar60Not Specified
PALCAM Agar52.913.7
Oxford Agar47.0Not Specified

Data compiled from studies on various meat products.[3][4]

Table 2: Sensitivity of Different Media for the Detection of L. monocytogenes
Medium Sensitivity (%)
Listeria monocytogenes Blood Agar (LMBA)Higher than PALCAM and Oxford
PALCAM AgarLower than LMBA
Oxford AgarLower than LMBA

Based on a comparative study of naturally contaminated food and environmental samples.[5][6]

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical principle of this compound hydrolysis and a general workflow for the isolation and identification of Listeria monocytogenes.

Esculin_Hydrolysis cluster_listeria Listeria monocytogenes cell β-Glucosidase β-Glucosidase Esculetin Esculetin β-Glucosidase->Esculetin hydrolyzes Glucose Glucose β-Glucosidase->Glucose hydrolyzes This compound This compound This compound->β-Glucosidase enters cell Black Precipitate Black Precipitate Esculetin->Black Precipitate Ferric Ions (Fe³⁺) Ferric Ions (Fe³⁺) Ferric Ions (Fe³⁺)->Black Precipitate reacts with

Caption: Biochemical pathway of this compound hydrolysis by Listeria monocytogenes.

Listeria_Isolation_Workflow Sample Collection Sample Collection Primary Enrichment Primary Enrichment Sample Collection->Primary Enrichment (e.g., Buffered Listeria Enrichment Broth) Secondary Enrichment Secondary Enrichment Primary Enrichment->Secondary Enrichment (e.g., Fraser Broth) Selective Plating Selective Plating (PALCAM or Oxford Agar) Secondary Enrichment->Selective Plating streak Incubation Incubation Selective Plating->Incubation 35-37°C for 24-48h Examine for\nBlack Halos Examine for Black Halos Incubation->Examine for\nBlack Halos Presumptive Positive Presumptive Positive Examine for\nBlack Halos->Presumptive Positive typical colonies Confirmatory Tests Confirmatory Tests Presumptive Positive->Confirmatory Tests (e.g., Gram stain, motility, biochemical tests, PCR) L. monocytogenes\nIdentification L. monocytogenes Identification Confirmatory Tests->L. monocytogenes\nIdentification

Caption: General workflow for the isolation and identification of L. monocytogenes.

Experimental Protocols

Protocol 1: Preparation of PALCAM Agar

Principle: PALCAM (Polymyxin Acriflavine Lithium Chloride Ceftazidime this compound Mannitol) Agar is a selective and differential medium for the isolation of Listeria monocytogenes.[7] Selectivity is provided by lithium chloride, ceftazidime, polymyxin B, and acriflavine, which inhibit the growth of most other bacteria.[1] Differentiation is based on the hydrolysis of this compound, indicated by a blackening of the medium, and the fermentation of mannitol, which is indicated by a color change of the phenol red indicator from red to yellow by mannitol-fermenting organisms like staphylococci and enterococci. Listeria monocytogenes hydrolyzes this compound but does not ferment mannitol.[1]

Materials:

  • PALCAM Agar Base

  • PALCAM Selective Supplement (containing polymyxin B sulphate, acriflavine, and ceftazidime)

  • Sterile distilled water

  • Autoclave

  • Water bath

  • Sterile Petri dishes

Procedure:

  • Suspend the appropriate amount of PALCAM Agar Base in sterile distilled water as per the manufacturer's instructions (typically around 69 g/L).

  • Heat to boiling with frequent agitation to completely dissolve the medium.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the medium to 45-50°C in a water bath.

  • Aseptically rehydrate the PALCAM Selective Supplement according to the manufacturer's directions and add it to the molten agar base.

  • Mix well and pour into sterile Petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the prepared plates at 2-8°C in the dark.

Protocol 2: Preparation of Oxford Agar

Principle: Oxford Agar is another selective medium for the isolation of Listeria monocytogenes.[8] Its selective agents include lithium chloride, acriflavine, colistin, and cycloheximide (or other antifungals), which inhibit a wide range of Gram-negative and Gram-positive bacteria, as well as yeasts and molds.[1] Similar to PALCAM, the differential agent is this compound, which is hydrolyzed by Listeria spp. to produce a black precipitate in the presence of ferric ammonium citrate.[1]

Materials:

  • Oxford Agar Base

  • Oxford Listeria Selective Supplement (containing cycloheximide, colistin sulphate, acriflavine, cefotetan, and fosfomycin)

  • Sterile distilled water

  • Autoclave

  • Water bath

  • Sterile Petri dishes

Procedure:

  • Suspend the specified amount of Oxford Agar Base in sterile distilled water (e.g., 55.5 g/L).

  • Bring to a boil with frequent stirring to ensure complete dissolution.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the medium to approximately 50°C in a water bath.

  • Aseptically reconstitute the Oxford Listeria Selective Supplement as instructed by the manufacturer and add it to the cooled agar base.

  • Mix thoroughly and pour the medium into sterile Petri dishes.

  • Let the agar solidify at room temperature.

  • Store the prepared plates at 2-8°C.

Protocol 3: Isolation and Identification of Listeria monocytogenes

Procedure:

  • Enrichment: Pre-enrich the sample in a non-selective broth, followed by selective enrichment in a broth such as Fraser Broth. Fraser Broth also contains this compound and ferric ammonium citrate, and a blackening of the broth is indicative of the presence of Listeria spp.[9][10][11]

  • Plating: Streak a loopful of the enriched culture onto the surface of pre-warmed PALCAM or Oxford agar plates.

  • Incubation: Incubate the plates aerobically at 35-37°C for 24-48 hours.

  • Examination:

    • On PALCAM Agar: Look for grey-green colonies approximately 2 mm in diameter with a black sunken center and a black halo. The background of the medium should remain red.

    • On Oxford Agar: After 24 hours, look for small (1 mm) grey to black colonies surrounded by a black halo. After 48 hours, the colonies will be larger (2-3 mm), black with a black halo, and often have a sunken center.[12]

  • Confirmation: Subculture presumptive positive colonies onto a non-selective agar for purification. Perform further confirmatory tests such as Gram staining (Gram-positive rods), catalase test (positive), motility test (tumbling motility at 25°C), and further biochemical and molecular tests (e.g., PCR) for definitive identification of Listeria monocytogenes.

Conclusion

This compound-based selective media are indispensable tools for the isolation and presumptive identification of Listeria monocytogenes. The characteristic blackening resulting from this compound hydrolysis provides a clear and easily recognizable marker for the presence of Listeria spp. While both PALCAM and Oxford agars are effective, their performance can vary depending on the sample matrix and the background microflora. Therefore, the choice of medium should be based on the specific application and validated for the intended use. The protocols provided in this document offer a standardized approach to the preparation and use of these media, aiding researchers in the reliable detection of this important foodborne pathogen.

References

Application Notes & Protocols: In Vivo Imaging with Esculin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esculin, a natural coumarin glucoside found in sources like the horse chestnut tree, is emerging as a versatile tool for in vivo imaging. Its intrinsic fluorescence, coupled with significant pharmacological activities, including potent anti-inflammatory and antioxidant effects, makes it a unique candidate for a "theranostic" probe—one that can simultaneously visualize a pathological process and exert a therapeutic effect.[1][2] this compound's fluorescence is sensitive to its local environment, and its accumulation in areas of inflammation or organ injury allows for the non-invasive monitoring of these processes.[3][4] These notes provide an overview of this compound's properties and detailed protocols for its application as a fluorescent probe in preclinical animal models.

Probe Characteristics: Quantitative Data

This compound's utility as a fluorescent probe is defined by its photophysical and pharmacokinetic properties. The following table summarizes key quantitative data for this compound.

PropertyValueNotesSource(s)
Molecular Formula C₁₅H₁₆O₉[4]
Molar Mass 340.28 g/mol [4]
Max. Excitation λ 336 - 346 nmIn ethanol/water.[4][5][6][4][5][6]
Max. Emission λ 403 - 409 nmIn water.[4][5][4][5]
Administration Route Intraperitoneal (i.p.), Oral (p.o.)Oral administration may result in low bioavailability and no observable hypouricemic effects in rodents.[7][2][7]
Dosage Range (mice) 10 - 150 mg/kgDose-dependent effects observed.[2][7][2][7]
Time to Cmax (Oral, Rats) 10.25 ± 0.03 hFor a 100 mg/kg oral dose.[8]
Cmax (Oral, Rats) 1850.39 ± 129.71 ng/mLFor a 100 mg/kg oral dose.[8]

Key Applications and Mechanisms of Action

This compound's biological activities are intrinsically linked to its potential as an imaging agent. It naturally targets tissues undergoing specific pathological processes, primarily those involving inflammation and oxidative stress.

Imaging Inflammation

This compound has been shown to attenuate inflammation by inhibiting the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][9][10] In inflammatory models, this compound treatment reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][10] This anti-inflammatory action suggests that this compound may preferentially accumulate in inflamed tissues, allowing its fluorescence to serve as a reporter for the inflammatory status.

Imaging Organ Injury (Liver & Kidney)
  • Liver Injury: In models of liver fibrosis, this compound demonstrates protective effects by activating the Nrf2/GPX4 signaling pathway, which combats oxidative stress and ferroptosis. This suggests its potential for imaging fibrotic progression and therapeutic response.

  • Kidney Injury: this compound has been shown to reduce renal damage in diabetic models by alleviating oxidative stress and inflammation.[2] Its accumulation and action in the kidney could be harnessed for functional renal imaging.

Signaling Pathways and Experimental Workflow Diagrams

Visualizing the molecular pathways this compound modulates and the experimental process is crucial for designing effective imaging studies.

Signaling Pathway Diagrams

Esculin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK Activates This compound This compound This compound->IKK Inhibits NFkB_nuc NF-κB Translocation This compound->NFkB_nuc Inhibits IkB IκBα Degradation IKK->IkB Phosphorylates NFkB_active NF-κB (p65/p50) Active IkB->NFkB_active Releases NFkB_complex NF-κB (p65/p50) Inactive Complex NFkB_active->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Gene Induces

Esculin_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway MAPK Cascade cluster_downstream Downstream Effects LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK Activates This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates AP1 AP-1 Activation MAPK->AP1 Activates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) AP1->Cytokines Induces

Esculin_Nrf2_Pathway cluster_activation Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Binding/ Promotes Dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_nuc Nrf2 Translocation Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (HO-1, GPX4) ARE->Genes Induces

Experimental Workflow Diagram

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging Protocol cluster_analysis Phase 3: Analysis A1 Select Animal Model (e.g., LPS-induced inflammation, CCl4-induced liver injury) A2 Induce Disease/ Inflammation A1->A2 A3 Acclimatize Animals A2->A3 B1 Baseline Imaging (Optional, for autofluorescence) A3->B1 Proceed to Imaging B2 Administer this compound Probe (i.p. injection, 10-50 mg/kg) B1->B2 B3 Anesthetize Animal (e.g., Isoflurane) B2->B3 B4 Acquire Fluorescence Images (IVIS or similar system) Ex: ~340 nm, Em: ~410 nm B3->B4 C1 Longitudinal Imaging (Image at multiple time points post-injection) B4->C1 Proceed to Analysis C2 Define Regions of Interest (ROI) (e.g., inflamed paw, liver) C1->C2 C3 Quantify Signal (Radiant Efficiency, Photon Flux) C2->C3 C4 Ex Vivo Validation (Optional) - Harvest organs - Image organs ex vivo - Histology/IHC C3->C4

Detailed Experimental Protocols

The following protocols are synthesized from published pharmacological studies and adapted for in vivo fluorescence imaging applications. Researchers should optimize parameters for their specific experimental setup and animal model.

Protocol 1: Imaging Local Inflammation in a Mouse Model

This protocol is adapted from studies using lipopolysaccharide (LPS) to induce localized inflammation.[11]

Objective: To visualize the accumulation of this compound at a site of acute local inflammation.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 6-8 week old BALB/c or C57BL/6 mice

  • In Vivo Imaging System (e.g., IVIS Spectrum) with appropriate filters

  • Isoflurane anesthesia system

Methodology:

  • Induction of Inflammation:

    • Subcutaneously inject 20-50 µL of LPS (1 mg/mL in sterile PBS) into the right hind paw of the mouse.

    • Inject an equal volume of sterile PBS into the left hind paw to serve as a control.

    • Allow inflammation to develop for 3-6 hours.[11]

  • Probe Preparation and Administration:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable vehicle (e.g., PBS with 5% DMSO). Ensure it is fully dissolved.

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 25-50 mg/kg.

  • In Vivo Imaging:

    • Anesthetize the mouse using 1-2% isoflurane.[11][12]

    • Place the mouse in the imaging chamber in a prone position.

    • Acquire images at various time points (e.g., 30 min, 1h, 2h, 4h, 6h post-Esculin injection) to determine optimal signal-to-background ratio.

    • Imaging Parameters: Use an excitation filter around 340 nm and an emission filter around 410 nm. Note: Due to tissue absorbance at these wavelengths, signal may be weak. Using a system with high sensitivity and spectral unmixing capabilities is recommended.

  • Data Analysis:

    • Using the system's analysis software, draw Regions of Interest (ROIs) over the inflamed (right) and control (left) paws.

    • Quantify the fluorescence signal as average radiant efficiency [(p/sec/cm²/sr)/(µW/cm²)] or total flux (photons/sec).

    • Compare the signal from the inflamed paw to the control paw over time.

  • Ex Vivo Validation (Optional):

    • At the end of the imaging session, euthanize the mouse.

    • Dissect the paws and other major organs (liver, kidneys, spleen).

    • Image the dissected tissues ex vivo to confirm probe localization and reduce signal attenuation from overlying tissue.

Protocol 2: Imaging Liver Injury in a Mouse Model

This protocol is based on studies using Carbon Tetrachloride (CCl₄) to induce acute liver injury, where this compound's protective effects have been noted.

Objective: To visualize this compound distribution in the context of acute liver injury.

Materials:

  • This compound

  • Carbon Tetrachloride (CCl₄)

  • Corn oil or olive oil

  • 6-8 week old C57BL/6 mice

  • In Vivo Imaging System and anesthesia as described in Protocol 1.

Methodology:

  • Induction of Liver Injury:

    • Induce acute liver injury by a single i.p. injection of CCl₄ (10% in corn oil) at a dose of 1 mL/kg body weight.

    • Control mice should receive an i.p. injection of the vehicle (corn oil) only.

    • Perform imaging experiments 24 hours after CCl₄ administration, when liver injury is established.

  • Probe Preparation and Administration:

    • Prepare and administer this compound (20-40 mg/kg, i.p.) as described in Protocol 1.

  • In Vivo Imaging:

    • Anesthetize the mouse and place it in the imaging chamber.

    • To minimize fur interference, the abdominal area should be carefully shaved.

    • Acquire images at multiple time points (e.g., 1h, 2h, 4h, 8h post-Esculin injection).

    • Imaging Parameters: Use excitation/emission filters appropriate for this compound (~340 nm / ~410 nm).

  • Data Analysis:

    • Draw an ROI over the anatomical location of the liver.

    • Quantify the fluorescence signal and compare the CCl₄-treated group with the vehicle control group. An increase in signal in the injured liver may indicate probe accumulation due to altered vascular permeability or specific cellular uptake.

  • Ex Vivo and Histological Validation:

    • After the final imaging time point, euthanize the mouse and perfuse with PBS.

    • Dissect the liver and other organs (kidneys, spleen, lungs) and image them ex vivo.

    • Fix liver tissue in formalin for subsequent histological analysis (e.g., H&E staining) to correlate fluorescence signal with the extent of tissue damage.

Disclaimer: These protocols are intended as a guide. All animal experiments must be performed in accordance with institutional guidelines and approved by an Animal Care and Use Committee. Dosages, timing, and imaging parameters should be optimized for specific research questions and equipment.

References

Esculin: A pH-Sensitive Fluorescent Indicator for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin, a coumarin glucoside naturally found in the bark of the horse chestnut tree (Aesculus hippocastanum), exhibits pH-dependent fluorescence, making it a valuable tool for pH measurements in various scientific applications. Its fluorescence intensity is notably influenced by the surrounding pH, generally increasing as the pH transitions from acidic to alkaline. This property allows for the ratiometric or intensity-based determination of pH in aqueous solutions. These application notes provide a comprehensive overview of the characteristics of this compound as a pH indicator, along with detailed protocols for its use in research settings.

Principle of pH Sensing

Physicochemical Properties and Spectral Data

This compound is a water-soluble compound, which facilitates its use in aqueous buffer systems. The key spectral properties of this compound are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent and the specific instrumentation used.[4][5][6]

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₆O₉
Molar Mass340.28 g/mol
Excitation Maximum (λex)~336 nm[4][5]
Emission Maximum (λem)~409 - 460 nm[4][5][6]
SolubilityWater

Applications

The pH-sensitive fluorescence of this compound makes it suitable for a variety of applications in research and development:

  • Enzyme Assays: Monitoring pH changes during enzymatic reactions that produce or consume acids or bases. A key example is the this compound hydrolysis test used in microbiology to identify bacteria possessing the β-glucosidase enzyme.[7][8][9] In this application, the hydrolysis of this compound to esculetin results in a loss of fluorescence, which can be monitored.[10]

  • Chemical and Biochemical Assays: Determining the pH of buffer solutions and reaction mixtures.

  • Drug Delivery Studies: Investigating pH changes in drug release formulations, particularly for pH-responsive drug delivery systems.

  • Microbial Growth Monitoring: Although less common than other methods, changes in the fluorescence of this compound in a culture medium could potentially be used to infer pH changes resulting from microbial metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Vortex mixer

  • 0.22 µm syringe filter and syringe

Procedure:

  • Weigh out the desired amount of this compound powder to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Add the appropriate volume of deionized water or buffer to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Generation of a pH Calibration Curve

Materials:

  • This compound stock solution (e.g., 10 mM)

  • A series of standard buffers with known pH values covering the desired range (e.g., pH 4 to 10)

  • 96-well black microplate or quartz cuvettes

  • Fluorescence spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in deionized water to a final concentration of, for example, 100 µM.

  • In a 96-well black microplate, add a fixed volume of the this compound working solution to each well.

  • Add an equal volume of each standard buffer to the respective wells, ensuring a range of pH values is covered. Prepare triplicate wells for each pH value.

  • Mix the contents of the wells thoroughly.

  • Measure the fluorescence intensity using a spectrophotometer or microplate reader. Set the excitation wavelength to ~336 nm and the emission wavelength to ~460 nm. Optimize the gain settings to ensure the signal is within the linear range of the detector.

  • Record the fluorescence intensity for each pH value.

  • Plot the average fluorescence intensity (Y-axis) against the corresponding pH value (X-axis) to generate a calibration curve.

  • Fit the data with an appropriate function (e.g., sigmoidal) to determine the pKa of this compound under the experimental conditions.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_this compound Prepare this compound Working Solution mix Mix this compound with Standard Buffers prep_this compound->mix prep_buffers Prepare Standard pH Buffers prep_buffers->mix read_fluorescence Read Fluorescence (Ex: ~336 nm, Em: ~460 nm) mix->read_fluorescence plot Plot Fluorescence vs. pH read_fluorescence->plot calibrate Generate Calibration Curve plot->calibrate

Workflow for generating a pH calibration curve with this compound.
Protocol 3: Determination of pH in an Unknown Sample

Materials:

  • This compound working solution

  • Unknown sample

  • 96-well black microplate or quartz cuvettes

  • Fluorescence spectrophotometer or microplate reader

  • Previously generated pH calibration curve

Procedure:

  • Add the same volume of this compound working solution used for the calibration curve to a well or cuvette.

  • Add the same volume of the unknown sample.

  • Mix thoroughly.

  • Measure the fluorescence intensity using the same instrument settings as for the calibration curve.

  • Interpolate the pH of the unknown sample from the calibration curve using the measured fluorescence intensity.

Logical Relationship of this compound Hydrolysis and Fluorescence Change

In microbiological assays, the enzymatic hydrolysis of this compound is a key diagnostic feature. The following diagram illustrates the relationship between the presence of β-glucosidase, the hydrolysis of this compound, and the resulting change in fluorescence, which forms the basis of these tests.

This compound This compound (Fluorescent) hydrolysis Hydrolysis This compound->hydrolysis substrate no_hydrolysis No Hydrolysis This compound->no_hydrolysis enzyme β-glucosidase (present in bacteria) enzyme->hydrolysis catalyzes no_enzyme β-glucosidase (absent) no_enzyme->no_hydrolysis products Esculetin + Glucose (Non-fluorescent or weakly fluorescent) hydrolysis->products fluorescence_retained Fluorescence Retained no_hydrolysis->fluorescence_retained results in fluorescence_loss Fluorescence Loss products->fluorescence_loss results in

Principle of the this compound hydrolysis assay.

Considerations and Limitations

  • Photostability: Like many fluorescent molecules, this compound can be susceptible to photobleaching upon prolonged exposure to excitation light. It is advisable to minimize light exposure and use the lowest necessary excitation intensity.

  • Interference: The presence of other fluorescent compounds or quenchers in the sample can interfere with the measurement. It is important to run appropriate controls, including a sample without this compound to measure background fluorescence.

  • Temperature and Ionic Strength: Fluorescence can be sensitive to temperature and the ionic strength of the solution. For accurate and reproducible results, these parameters should be kept constant between the calibration standards and the unknown samples.

  • Cytotoxicity: While this compound is a natural product, its potential cytotoxicity should be considered for applications involving live cells. Studies have reported dose-dependent cytotoxicity for this compound and its derivatives.[1][4][5][6]

  • pH Range: The useful pH sensing range of this compound is centered around its pKa. Outside of this range, the fluorescence response may become non-linear and less sensitive to pH changes.

Conclusion

This compound is a versatile and accessible fluorescent indicator for pH measurements in a variety of research applications. Its water solubility and distinct fluorescence properties make it a practical choice for solution-based assays. By following the protocols outlined in these application notes and being mindful of the potential limitations, researchers can effectively utilize this compound as a reliable pH-sensitive probe.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Esculin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Esculin. This compound, a coumarin glucoside found in various plants such as the horse chestnut tree, is known for its vasoprotective properties. The described methodology is applicable for the quantification of this compound in bulk drug form and various biological samples, ensuring accuracy, precision, and reliability for research, quality control, and pharmacokinetic studies.

Introduction

This compound (6,7-dihydroxycoumarin-6-O-glucoside) is a natural coumarin derivative with significant pharmacological activities. Accurate and precise quantification of this compound is crucial for drug development, formulation analysis, and understanding its behavior in biological systems. This document provides a comprehensive protocol for a validated HPLC method, enabling researchers to achieve reliable and reproducible results.

Chromatographic Conditions

A summary of optimized chromatographic conditions derived from established methods is presented below. These parameters can be adapted based on the specific instrumentation and sample matrix.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity HPLC system or equivalent
Column C18 reverse-phase column (e.g., Phenomenex Luna 5 µm, 250 mm x 4.6 mm or Capcell Pak C18, 5 µm, 250 mm x 4.6 mm)[1][2][3]
Mobile Phase A: 0.075% Acetic Acid in Water B: 90% Acetonitrile in Solvent A (Gradient Elution)[3][4] or Methanol:Water:Glacial Acetic Acid (30:70:0.1 v/v/v) (Isocratic)[1][5] or 43% Methanol in water (Isocratic)[1][2]
Flow Rate 0.9 - 1.0 mL/min[1][2][3][4]
Injection Volume 20 - 50 µL[1][3][5]
Column Temperature 40°C or ambient[3]
Detection Wavelength 338 - 342 nm[1][3][4][5]
Internal Standard (Optional) Rutin or Chrysin[1][4][5]

Quantitative Data Summary

The following tables summarize the validation parameters of the HPLC method for this compound quantification as reported in various studies.

Table 1: Linearity and Sensitivity
ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.005 - 5[5]4 - 20[1][2]0.01 - 1 (as ng/mL)[3][4]
Correlation Coefficient (r²) > 0.99[5]0.9998[1][2]> 0.999[6]
Limit of Detection (LOD) (µg/mL) Not Reported0.82891[1][2]Not Reported
Limit of Quantification (LOQ) (µg/mL) 0.025[1][5]2.511[1][2]0.01 (as ng/mL)[3][6]
Table 2: Precision and Accuracy
ParameterMethod 1Method 2
Intra-day Precision (%RSD) < 2%[1][2]1.9 - 2.8%[3]
Inter-day Precision (%RSD) < 2%[1][2]3.2 - 5.5%[3]
Accuracy (% Recovery) 93.073%[5]95.7 - 96.3%[3]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase or a suitable solvent like methanol.[7]

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution with the mobile phase to obtain a concentration of 10 µg/mL.[1][5]

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve the desired concentration range (e.g., 0.005 to 5 µg/mL).[5]

Sample Preparation (for Biological Matrices, e.g., Rat Plasma)
  • Spiking: To a 500 µL aliquot of blank plasma, add the this compound standard solution to achieve the desired concentration for calibration and quality control samples.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., Rutin or Chrysin) to all samples, calibration standards, and quality control samples.

  • Protein Precipitation/Extraction: Perform a protein precipitation step by adding a suitable organic solvent (e.g., methanol or acetonitrile). Alternatively, a solid-phase extraction (SPE) can be employed for cleaner samples.[3][4]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared standard or sample solution into the HPLC system.[1][5]

  • Data Acquisition: Acquire the chromatogram for a sufficient run time to allow for the elution of this compound and the internal standard. The retention time for this compound is typically around 5.58 minutes under isocratic conditions with a C18 column and a mobile phase of Methanol:Water:Glacial Acetic Acid (30:70:0.1 v/v/v) at a flow rate of 1 mL/min.[1][5] Another method reported a retention time of 3.78 minutes with 43% methanol as the mobile phase at a flow rate of 0.9 ml/min.[1][2]

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

G Figure 1: General workflow for HPLC analysis of this compound. cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard This compound Reference Standard StockSol Prepare Stock Solution Standard->StockSol Sample Test Sample (e.g., Bulk Drug, Plasma) SamplePrep Sample Pre-treatment (e.g., Extraction, Dilution) Sample->SamplePrep WorkSol Prepare Working Solutions & Calibration Curve Standards StockSol->WorkSol Injection Inject Sample/Standard WorkSol->Injection SamplePrep->Injection HPLCSys HPLC System Equilibration HPLCSys->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (338-342 nm) Separation->Detection DataAcq Data Acquisition Detection->DataAcq PeakInt Peak Integration & Identification DataAcq->PeakInt CalCurve Calibration Curve Generation PeakInt->CalCurve Quant Quantification of this compound CalCurve->Quant

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

G Figure 2: Interrelation of key HPLC method validation parameters. cluster_validation Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->LOQ Precision->LOQ

Caption: Interrelation of key HPLC method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Bile Esculin Test Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the bile esculin test, with a specific focus on mitigating false positive results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the bile this compound test?

The bile this compound test is a differential medium used to distinguish bacteria based on their ability to hydrolyze this compound in the presence of bile.[1][2][3] this compound, a glycoside, is hydrolyzed by bacteria possessing the enzyme esculinase into esculetin and glucose.[2] Esculetin then reacts with ferric citrate, a component of the medium, to form a dark brown or black phenolic iron complex, indicating a positive result.[1][2][4][5] The presence of bile (typically 4% oxgall) inhibits the growth of most Gram-positive bacteria, making the test selective for organisms that can tolerate bile, such as enterococci and group D streptococci.[2][4][3]

Q2: What constitutes a positive or negative result?

A positive result is indicated by the blackening of more than half of the agar slant or the formation of a black halo around colonies on an agar plate.[1][3] A negative result is characterized by the absence of blackening, meaning the medium remains its original color.[1][2] It is important to note that growth without a color change does not signify a positive test.[4][6]

Q3: What are the common causes of false positive results in the bile this compound test?

Several factors can lead to false positive results. These are summarized in the troubleshooting guide below. Common causes include the production of hydrogen sulfide (H₂S) by some bacteria, the growth of non-target organisms that can tolerate bile and hydrolyze this compound, prolonged incubation periods, using a heavy inoculum, and an insufficient concentration of bile in the medium.[1][2][4][5][7]

Troubleshooting Guide: False Positive Results

This guide provides a structured approach to identifying and resolving the root causes of false positive outcomes in the bile this compound test.

Observation Potential Cause Recommended Action(s)
Blackening of the medium not associated with the inoculated streak line. Hydrogen sulfide (H₂S) production by the test organism.[1][2][5]- Perform a separate test for H₂S production to confirm.- Use a medium without ferric citrate and observe for loss of fluorescence under UV light, which also indicates this compound hydrolysis.[2][7]
Weakly positive result, or a positive result with an organism not expected to be positive. Growth of non-target organisms such as certain strains of Staphylococcus, Aerococcus, Listeria monocytogenes, or viridans group streptococci.[1][8]- Perform a Gram stain and catalase test to rule out staphylococci and Listeria. - Ensure the bile concentration in the medium is at least 40% to inhibit most viridans streptococci.[2]
Positive result observed only after prolonged incubation (beyond 48 hours). Delayed this compound hydrolysis by organisms like Escherichia coli that possess β-glucosidase.[1][2]- Adhere to the recommended incubation time of 24-48 hours.[3] - Results observed after this period should be interpreted with caution and confirmed with additional biochemical tests.
Diffuse blackening of the entire tube, making interpretation difficult. Use of a heavy inoculum.[6]- Use a light inoculum by touching only one or two colonies with a sterile needle. - For enterococci and S. bovis, a standardized inoculum from a 0.5 McFarland suspension is recommended.[2][9]
Growth of Gram-negative rods observed on the medium. The bile this compound agar (BEA) formulation lacks sodium azide.- Use a BEA formulation that includes sodium azide to inhibit the growth of Gram-negative bacteria.

Experimental Protocols

Bile this compound Test (Tube Method)
  • Medium Preparation: Prepare bile this compound agar slants according to the manufacturer's instructions. A typical formulation contains beef extract, peptone, oxgall (bile salts), this compound, ferric citrate, and agar.[4][5][6]

  • Inoculation: With a sterile inoculating needle, lightly touch a well-isolated colony from an 18-24 hour culture.[1][2] Streak the surface of the bile this compound agar slant in a zig-zag pattern.[3]

  • Incubation: Incubate the tube with a loosened cap at 35-37°C in ambient air for 24 to 48 hours.[4][3]

  • Interpretation: Observe for blackening of the medium. A positive result is recorded if more than half of the slant has turned dark brown or black.[1][3]

Quality Control
  • Positive Control: Enterococcus faecalis (ATCC 29212) should show blackening of the medium.[5][10]

  • Negative Control: Escherichia coli (ATCC 25922) should not cause blackening of the medium within the standard incubation time.[5][10]

Visualizations

BileEsculinTestWorkflow Bile this compound Test Workflow start Start: Isolated Colony inoculate Inoculate Bile This compound Agar Slant start->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate observe Observe for Blackening incubate->observe positive Positive Result: >50% Blackening observe->positive Yes negative Negative Result: No Blackening observe->negative No troubleshoot Potential False Positive? Consult Troubleshooting Guide positive->troubleshoot FalsePositiveTroubleshooting Troubleshooting False Positives start Positive Result Observed check_h2s H₂S Production? start->check_h2s check_organism Non-Target Organism? check_h2s->check_organism No h2s_action Action: Confirm with H₂S test check_h2s->h2s_action Yes check_incubation Prolonged Incubation? check_organism->check_incubation No organism_action Action: Gram stain, Catalase, Check bile concentration check_organism->organism_action Yes check_inoculum Heavy Inoculum? check_incubation->check_inoculum No incubation_action Action: Adhere to 24-48h incubation check_incubation->incubation_action Yes inoculum_action Action: Use light/standardized inoculum check_inoculum->inoculum_action Yes valid_positive Likely True Positive check_inoculum->valid_positive No

References

Technical Support Center: Optimizing Esculin Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Esculin hydrolysis assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound hydrolysis assay?

The this compound hydrolysis test is a biochemical assay used to determine if a microorganism can hydrolyze the glycoside this compound.[1] Many bacteria produce the enzyme β-glucosidase (or esculinase) which breaks down this compound into two products: glucose and esculetin.[2] In the presence of ferric ions (usually from ferric citrate in the medium), esculetin forms a dark brown or black phenolic iron complex.[1][2] The formation of this black complex is a positive indicator of this compound hydrolysis.[1]

Q2: What is the purpose of adding bile to the this compound medium (Bile this compound Agar)?

Bile is added to the medium to make it selective.[1][2] The presence of bile salts (typically 4% or 40%) inhibits the growth of most Gram-positive bacteria, with the notable exceptions of Enterococcus species and Group D Streptococci.[2] This allows for the presumptive identification of these organisms.[2]

Q3: What are the typical incubation times and temperatures for an this compound hydrolysis assay?

For most bacteria, incubation is typically carried out at 35-37°C for 18-24 hours.[1][3] However, some organisms may show a positive result within 24 hours, while others, particularly slow-growing Gram-negative rods and anaerobes, may require incubation for up to 7 days.[2] It is recommended to examine the results at 24, 48, and 72 hours before confirming a negative result.[4]

Q4: How do I interpret the results of an this compound hydrolysis assay?

  • Positive Result: A positive result is indicated by the blackening of more than half of the medium in an agar slant or the appearance of a dark brown or black halo around colonies on an agar plate.[5][6] In a broth culture, the entire medium will turn dark brown or black.[1] For spot tests, a loss of fluorescence under UV light or the development of a black color indicates a positive reaction.[1]

  • Negative Result: A negative result is indicated by the absence of blackening in the medium. The medium will retain its original color. Growth may still be present, but without the color change, the test is negative for this compound hydrolysis.[1][5]

Q5: What are appropriate positive and negative controls for this assay?

  • Positive Control: Enterococcus faecalis is a reliable positive control as it consistently hydrolyzes this compound.[7]

  • Negative Control: Escherichia coli or Streptococcus agalactiae are commonly used as negative controls as they do not hydrolyze this compound within the standard 24-48 hour incubation period.[2][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
False Positive Result (Blackening of medium with a known negative organism) Hydrogen Sulfide (H₂S) Production: Some bacteria produce H₂S, which can react with the ferric citrate in the medium to form a black precipitate, mimicking a positive result.[2]For Gram-negative rods, confirm a positive result by checking for the loss of fluorescence under UV light, as esculetin formation will quench the natural fluorescence of this compound.[1]
Heavy Inoculum: An excessively heavy inoculum can lead to non-specific blackening, especially with some viridans group streptococci on Bile this compound Agar with less than 40% bile.[2][5]Use a light inoculum by touching the top of a well-isolated colony with a sterile needle or loop.[1]
False Negative Result (No blackening with a known positive organism) Incorrect Incubation Time: Some organisms, especially those with an inducible β-glucosidase like E. coli, may require longer incubation periods to show a positive result.[1][2]Extend the incubation period up to 7 days, checking for color change at regular intervals (e.g., 24, 48, 72 hours).[1][2]
Inadequate Growth: The organism may not be able to grow in the presence of bile salts in Bile this compound Agar, thus preventing this compound hydrolysis.[2]If no growth is observed on Bile this compound Agar, the test is considered indeterminate for this compound hydrolysis. Perform the test using a medium without bile.
Inadequate Inoculum: Too small of an inoculum may not produce enough enzyme to cause a visible color change within the standard incubation time.[7]Ensure a visible, but not overly heavy, inoculum is used.
Weak or Delayed Positive Reaction Inducible Enzyme: Some bacteria, like E. coli, have an inducible β-glucosidase, meaning the enzyme is only produced in the presence of an inducer like this compound. This can lead to a delayed positive result.[1][8]For organisms suspected of having an inducible enzyme, a longer incubation period is necessary. However, for routine identification aiming to detect constitutive enzymes, prolonged incubation should be avoided.[1]
Poor Growth: Suboptimal growth conditions (e.g., temperature, aeration) can slow down metabolic processes, including enzyme production and activity.[6]Ensure proper incubation conditions (35-37°C, loose caps for aeration) are maintained.[1]

Experimental Protocols

Bile this compound Agar Slant Test

This protocol is used to determine the ability of an organism to hydrolyze this compound in the presence of bile.

Materials:

  • Bile this compound Agar slants

  • Sterile inoculating needle or loop

  • Bunsen burner or sterile workstation

  • Incubator at 35-37°C

  • 18-24 hour pure culture of the test organism

Procedure:

  • Using a sterile inoculating needle, touch the center of a well-isolated colony from an 18-24 hour culture.[1]

  • Inoculate the Bile this compound Agar slant by streaking the surface in a zig-zag pattern.[9]

  • Loosen the cap of the tube to allow for adequate air exchange.[1]

  • Incubate the tube at 35-37°C for 18-24 hours.[1][9]

  • Examine the slant for blackening of the agar. If negative, re-incubate and check again at 48 and 72 hours.[4]

This compound Spot Test (Rapid Method)

This rapid test detects pre-formed β-glucosidase and can provide results in as little as 15-30 minutes.[10]

Materials:

  • Filter paper

  • Microscope slide

  • 0.02% this compound solution (sterile)

  • Sterile wooden applicator stick or inoculating loop

  • Incubator at 37°C

  • Hand-held UV lamp (Wood's lamp)

  • Pure culture of the test organism (18-24 hours old)

Procedure:

  • Place a piece of filter paper on a microscope slide.[1]

  • Saturate the filter paper with the 0.02% this compound solution, avoiding oversaturation.[1]

  • Using a sterile applicator stick, pick a visible amount of the test organism from a pure culture and rub it onto the center of the saturated filter paper.[1]

  • Incubate the slide at 37°C for 10-15 minutes. For some organisms, it may be necessary to wait up to 30 minutes before confirming a negative result.[1]

  • In a darkened room, observe the spot under a UV lamp for a loss of fluorescence.[1]

Data Presentation

Table 1: Expected this compound Hydrolysis Reactions for Various Microorganisms

OrganismBile this compound Test ResultStandard Incubation Time for Positive ResultNotes
Enterococcus faecalisPositive18-24 hoursStrong and rapid hydrolysis is typical.
Enterococcus faeciumPositive18-48 hours
Group D Streptococcus (S. bovis group)Positive18-48 hours
Listeria monocytogenesPositive24-48 hoursCan grow in the presence of bile and hydrolyze this compound.[11]
Klebsiella pneumoniaePositive18-24 hours
Enterobacter spp.Positive18-24 hours
Serratia spp.Positive18-24 hours
Escherichia coliNegative (or delayed positive)>48 hours to 7 daysPossesses an inducible β-glucosidase, leading to delayed or negative results in standard incubation times.[1][2]
Streptococcus pyogenes (Group A)Negative-
Streptococcus agalactiae (Group B)Negative-[7]
Viridans group streptococci (non-Group D)Negative-Most are inhibited by bile and do not hydrolyze this compound.[2]

Visualizations

G cluster_0 Experimental Workflow Start Start Inoculate Medium Inoculate Medium Start->Inoculate Medium Pure Culture Incubate Incubate Inoculate Medium->Incubate 35-37°C Observe Results Observe Results Incubate->Observe Results 18-72 hours End End Observe Results->End

Caption: General experimental workflow for the this compound hydrolysis assay.

G cluster_1 Biochemical Pathway This compound This compound Glucose Glucose This compound->Glucose β-glucosidase Esculetin Esculetin This compound->Esculetin β-glucosidase Black Complex Black Complex Esculetin->Black Complex Ferric Ions Ferric Ions Ferric Ions->Black Complex

Caption: Biochemical pathway of this compound hydrolysis.

G cluster_2 Troubleshooting Logic Unexpected Result Unexpected Result Check Controls Check Controls Unexpected Result->Check Controls First Step Review Protocol Review Protocol Check Controls->Review Protocol Controls OK? Repeat Assay Repeat Assay Review Protocol->Repeat Assay Protocol Followed? Contact Support Contact Support Repeat Assay->Contact Support Still Unexpected?

References

Interference of H2S production in Esculin test interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who may encounter interference in esculin test interpretation due to hydrogen sulfide (H₂S) production by test organisms.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound hydrolysis test?

The this compound hydrolysis test is a biochemical assay used to determine if a microorganism can hydrolyze the glycoside this compound.[1][2] Many bacteria, particularly Enterococcus species and Group D Streptococci, produce the enzyme esculinase (a β-glucosidase), which breaks down this compound into two products: glucose and esculetin.[1][3][4] In standard Bile this compound Agar (BEA), the medium contains ferric citrate. The newly formed esculetin reacts with the ferric ions (Fe³⁺) to form a dark brown or black phenolic iron complex, indicating a positive result.[3][4]

Q2: How does H₂S production interfere with the this compound test?

Several bacterial species, including some members of the Enterobacteriaceae family, can produce hydrogen sulfide (H₂S) gas by reducing sulfur-containing amino acids.[1][5] This H₂S gas reacts with the ferric citrate in the Bile this compound Agar, the same indicator used to detect this compound hydrolysis. This reaction forms ferrous sulfide (FeS), a black precipitate.[1] This blackening of the medium is visually indistinguishable from the black complex formed by esculetin and ferric ions, potentially leading to a false-positive interpretation of this compound hydrolysis.[1][5]

Q3: Which organisms are known to both produce H₂S and potentially be tested for this compound hydrolysis?

This issue is most common with Gram-negative bacteria from the Enterobacteriaceae family. While the bile in Bile this compound Agar inhibits many Gram-positive organisms, it is less effective against many Gram-negatives.[3] Genera such as Salmonella, Citrobacter, and Proteus are well-known H₂S producers. If these organisms are being screened for this compound hydrolysis, interference is a significant concern.

Troubleshooting Guide

Problem: Blackening is observed in the Bile this compound Agar, but I suspect a false positive due to H₂S production.

This is a common issue when working with organisms that may produce hydrogen sulfide. The black precipitate from H₂S can mimic a true positive this compound hydrolysis result.

Solution: Confirm this compound Hydrolysis Using a Fluorescence-Based Method.

The most reliable way to differentiate between true this compound hydrolysis and H₂S interference is to detect the breakdown of this compound directly, rather than relying on the secondary reaction with iron. This compound is a naturally fluorescent compound, emitting light when exposed to long-wave ultraviolet (UV) light (approx. 366 nm). Its hydrolysis product, esculetin, does not fluoresce.[1][2] Therefore, a true positive result can be confirmed by a loss of fluorescence.

Recommended Protocol: this compound Broth Test without Ferric Citrate

This method directly assesses this compound hydrolysis by observing the loss of fluorescence, eliminating the confounding variable of the iron indicator.

Experimental Protocol:

  • Media Preparation: Prepare a broth medium containing this compound but omitting ferric citrate. A suitable formulation is Tryptic Soy Broth supplemented with 0.1% this compound.

  • Inoculation: Inoculate a tube of the this compound broth with a pure culture of the test organism.

  • Incubation: Incubate the tube at 35-37°C for 24-48 hours. For slow-growing organisms, incubation may be extended for up to 7 days.[1]

  • Result Interpretation:

    • After incubation, take the tube to a dark room.

    • Shine a long-wave UV lamp (366 nm) on the tube.

    • Positive Result: The broth will not fluoresce (or show a significant loss of fluorescence compared to an uninoculated control tube), indicating that the this compound has been hydrolyzed.

    • Negative Result: The broth will exhibit bright fluorescence, indicating that the this compound is still present and has not been hydrolyzed.[1][2]

Data Presentation

While specific data on the frequency of H₂S interference is not widely published, the following table compares the standard and alternative testing methods to guide your experimental choice.

FeatureStandard Bile this compound Agar (BEA) TestFluorescence-Based this compound Test (without Iron)
Principle Detects esculetin via reaction with ferric citrate.[3][4]Detects the disappearance of this compound via loss of fluorescence.[1][2]
Indicator Ferric Citrate (forms black complex).[3]UV Light (366 nm) to observe fluorescence.[1]
Potential for H₂S Interference High. H₂S reacts with ferric citrate to form a black precipitate, causing false positives.[1][5]None. The method does not use an iron indicator.
Interpretation Observation of blackening in the agar.Observation of the loss of fluorescence under UV light.
Primary Use Presumptive identification of Enterococcus and Group D Streptococci.[3]Confirmatory test for this compound hydrolysis, especially for known or suspected H₂S producers.

Visualizations

Biochemical Pathways and Experimental Workflows

Esculin_Hydrolysis cluster_reaction Bacterial Cell cluster_products Products cluster_indicator Indicator Reaction This compound This compound Esculinase Esculinase (β-glucosidase) This compound->Esculinase Enters Cell Glucose Glucose Esculinase->Glucose Hydrolyzes Esculetin Esculetin Esculinase->Esculetin Hydrolyzes BlackComplex Dark Brown/Black Phenolic Iron Complex Esculetin->BlackComplex FerricCitrate Ferric Citrate (Fe³⁺) FerricCitrate->BlackComplex

Caption: Biochemical pathway of a positive this compound hydrolysis test.

H2S_Interference cluster_bacterium Bacterial Cell cluster_medium Agar Medium cluster_interpretation Result Interpretation SulfurAA Sulfur-containing Amino Acids H2S H₂S Gas SulfurAA->H2S Metabolism FerrousSulfide Ferrous Sulfide (FeS) (Black Precipitate) H2S->FerrousSulfide Reacts with FerricCitrate Ferric Citrate (Fe³⁺) FerricCitrate->FerrousSulfide Reacts with FalsePositive False Positive This compound Result FerrousSulfide->FalsePositive Leads to

Caption: Mechanism of H₂S interference in the this compound hydrolysis test.

Troubleshooting_Workflow Start Start: Inoculate organism on Bile this compound Agar (BEA) Incubate Incubate at 35-37°C for 24-48 hours Start->Incubate Observe Observe for blackening of the medium Incubate->Observe NoBlackening Result: Negative for This compound Hydrolysis Observe->NoBlackening No Blackening Blackening Observed Observe->Blackening Yes SuspectH2S Is the organism a known H₂S producer? Blackening->SuspectH2S TruePositive Result: Positive for This compound Hydrolysis SuspectH2S->TruePositive No ConfirmatoryTest Perform Confirmatory Test: Inoculate this compound Broth (no ferric citrate) SuspectH2S->ConfirmatoryTest Yes / Suspected Incubate2 Incubate and check for loss of fluorescence under UV light ConfirmatoryTest->Incubate2 FluorescenceLost Fluorescence Lost? Incubate2->FluorescenceLost FluorescenceLost->TruePositive Yes FalsePositive Result: False Positive (H₂S Interference) FluorescenceLost->FalsePositive No

Caption: Troubleshooting workflow for this compound tests with suspected H₂S interference.

References

Impact of bile concentration on bile esculin test specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting the bile esculin test.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the bile this compound test?

The bile this compound test is a selective and differential biochemical test used for the presumptive identification of Enterococcus species and Group D streptococci.[1][2][3] The test is based on the ability of these bacteria to hydrolyze the glycoside this compound in the presence of bile.[1][2][4] Many bacteria can hydrolyze this compound, but few can do so in the high concentration of bile salts present in the test medium.[2][4]

The hydrolysis of this compound produces esculetin and glucose. Esculetin then reacts with ferric citrate, which is incorporated into the medium, to form a dark brown or black phenolic iron complex.[4][5] Therefore, a positive result is indicated by the blackening of the medium.[4][5]

Q2: What is the standard concentration of bile in the bile this compound test and why is it important?

The standard concentration of bile in bile this compound agar (BEA) is 4% oxgall, which is equivalent to 40% bile.[1][2][4][6] This concentration is critical for the selectivity of the medium, as it inhibits the growth of most other gram-positive bacteria, including many non-Group D streptococci.[1] Using a lower concentration of bile can lead to an increase in false-positive results.[1][7]

Q3: Which organisms are expected to give a positive result in the bile this compound test?

  • Enterococcus species: Nearly all species are bile this compound-positive.[2]

  • Group D streptococci (Streptococcus bovis group): These organisms are also bile this compound-positive.[2][4]

  • Listeria monocytogenes: Can grow in the presence of bile and hydrolyze this compound, often forming small, black colonies.

  • Certain species of Aerococcus and Staphylococcus: Some strains may also yield a positive result.

Q4: Can Gram-negative bacteria grow on bile this compound agar?

Yes, if the bile this compound agar (BEA) formulation does not contain a selective agent against Gram-negative bacteria, such as sodium azide, these organisms can grow on the medium.[4][5] Many Gram-negative enteric bacteria are resistant to bile and some may even hydrolyze this compound, potentially leading to false-positive interpretations.[4]

Troubleshooting Guide

Issue 1: A known non-Group D Streptococcus (e.g., a viridans group streptococcus) is showing a positive (blackening) result.

  • Possible Cause 1: Incorrect Bile Concentration. If the concentration of bile in the medium is less than the recommended 4% oxgall (40% bile), the inhibitory effect on non-Group D streptococci is reduced, which can lead to false-positive results.[1][7]

    • Solution: Ensure that the bile this compound agar is prepared with the correct concentration of bile salts as per the manufacturer's instructions or the standard formulation.

  • Possible Cause 2: Heavy Inoculum. A very heavy inoculum can overwhelm the inhibitory capacity of the bile, allowing some less-resistant organisms to grow and hydrolyze this compound.[4][5][7]

    • Solution: Use a light to moderate inoculum when streaking the agar. For slants, a single streak is sufficient.

  • Possible Cause 3: Prolonged Incubation. Incubating the test for longer than the recommended 48 hours can lead to weak or delayed positive reactions from some viridans group streptococci.[8]

    • Solution: Read the test at 24 and 48 hours. Interpret any blackening that appears after 48 hours with caution and confirm with additional biochemical tests.

Issue 2: No growth is observed on the bile this compound agar slant for a suspected Enterococcus isolate.

  • Possible Cause 1: Poor Viability of the Inoculum. The culture used for inoculation may not have been viable.

    • Solution: Ensure that a fresh, 18-24 hour culture is used for inoculation.

  • Possible Cause 2: Overly Inhibitory Medium. While rare, variations in media preparation could lead to an overly inhibitory environment.

    • Solution: Perform quality control of the bile this compound agar with known positive and negative control organisms. A positive control, such as Enterococcus faecalis, should show good growth and blackening of the medium.[9] A negative control, such as Streptococcus pyogenes, should show no growth or no blackening.

Issue 3: The medium turns black, but the organism is not a typical bile this compound-positive species.

  • Possible Cause 1: Hydrogen Sulfide (H₂S) Production. Some bacteria can produce hydrogen sulfide (H₂S), which can react with the ferric citrate in the medium to produce a black precipitate, leading to a false-positive result.[1]

    • Solution: H₂S production will typically cause blackening throughout the butt of the slant, not just along the streak line. If H₂S production is suspected, perform a specific test for it, such as using a Triple Sugar Iron (TSI) agar.

  • Possible Cause 2: Growth of a Gram-Negative Organism. As mentioned in the FAQs, if the BEA does not contain sodium azide, Gram-negative bacteria that are bile-tolerant and can hydrolyze this compound may grow and cause blackening.

    • Solution: Perform a Gram stain on the growth from the bile this compound agar to confirm that it is a Gram-positive coccus.

Data Presentation

Table 1: Impact of Bile Concentration and Incubation Time on the Specificity of the Bile this compound Test for Differentiating Non-Group D Viridans Group Streptococci.

Bile Concentration (Oxgall)InoculumIncubation Time (hours)False-Positive Rate (%)Specificity (%)
2%Standardized241090
2%Standardized482476
4%Non-standardized24694
4%Non-standardized481585
4%Standardized24397
4%Standardized48991

Data adapted from Chuard, C., & Reller, L. B. (1998). Bile-esculin test for presumptive identification of enterococci and streptococci: effects of bile concentration, inoculation technique, and incubation time. Journal of clinical microbiology, 36(4), 1135–1136.[8]

Experimental Protocols

Protocol 1: Preparation of Bile this compound Agar (BEA)

1. Media Composition:

ComponentAmount per Liter
Peptone5.0 g
Beef Extract3.0 g
Oxgall (Bile Salts)40.0 g
This compound1.0 g
Ferric Citrate0.5 g
Agar15.0 g
Final pH6.6 ± 0.2 at 25°C

2. Preparation Steps:

  • Suspend 64.5 grams of the dehydrated BEA powder in 1 liter of purified water.[10][11]

  • Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the medium.[10][11][12]

  • Dispense the molten agar into test tubes.

  • Sterilize by autoclaving at 121°C for 15 minutes.[10][11]

  • After autoclaving, cool the tubes in a slanted position to create a slant with a deep butt.[10]

Protocol 2: Inoculation and Incubation
  • Using a sterile inoculating loop or needle, pick a well-isolated colony from an 18-24 hour pure culture.

  • Streak the surface of the BEA slant in a zig-zag pattern.

  • Stab the butt of the agar.

  • Incubate the tube aerobically at 35-37°C for 24 to 48 hours.[6]

  • Examine for growth and blackening of the medium at 24 and 48 hours.[6]

Protocol 3: Interpretation of Results
  • Positive Result: Blackening of more than half of the slant within 48 hours.[4]

  • Negative Result: No blackening of the medium, or blackening of less than half of the slant after 48 hours.[4]

  • No Growth: The test is inconclusive. The organism may be inhibited by the bile.

Protocol 4: Quality Control
  • Positive Control: Enterococcus faecalis (ATCC 29212). Expected result: Growth and blackening of the medium.[9]

  • Negative Control: Streptococcus pyogenes (ATCC 19615) or Escherichia coli (ATCC 25922). Expected result: No growth or growth with no blackening of the medium.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare Bile this compound Agar QC_Check Quality Control Check (Positive & Negative Controls) Media_Prep->QC_Check Inoculation Inoculate with Pure Culture QC_Check->Inoculation Incubation Incubate at 35-37°C for 24-48h Inoculation->Incubation Observation Observe for Growth and Blackening Incubation->Observation Interpretation Interpret Results Observation->Interpretation

Bile this compound Test Experimental Workflow

Esculin_Hydrolysis_Pathway cluster_reaction Bacterial Cell cluster_indicator Agar Medium This compound This compound Esculinase Esculinase (β-glucosidase) This compound->Esculinase Hydrolysis Esculetin Esculetin Esculinase->Esculetin Glucose Glucose Esculinase->Glucose FerricCitrate Ferric Citrate (Fe³⁺) BlackComplex Dark Brown/Black Phenolic Iron Complex FerricCitrate->BlackComplex Esculetin_out Esculetin Esculetin_out->BlackComplex Reacts with

Mechanism of this compound Hydrolysis and Detection

Bile_Resistance_Signaling cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm BileSalts_ext Bile Salts (External) MembraneStress Membrane Stress BileSalts_ext->MembraneStress TCS_Sensor Two-Component System (Sensor Kinase) MembraneStress->TCS_Sensor Activates TCS_Regulator Response Regulator TCS_Sensor->TCS_Regulator Phosphorylates GeneExpression Altered Gene Expression TCS_Regulator->GeneExpression Induces EffluxPump Efflux Pump Upregulation GeneExpression->EffluxPump StressResponse General Stress Response Activation GeneExpression->StressResponse BileSaltHydrolase Bile Salt Hydrolase (BSH) Production GeneExpression->BileSaltHydrolase BileSalts_int Bile Salts (Internal) EffluxPump->BileSalts_int Exports

References

Technical Support Center: Troubleshooting Esculin Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for esculin hydrolysis reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this compound hydrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound hydrolysis test?

The this compound hydrolysis test is a biochemical assay used to determine the ability of a microorganism to hydrolyze the glycoside this compound.[1][2] Microorganisms that produce the enzyme β-glucosidase (or esculinase) can break down this compound into glucose and a compound called esculetin.[1][2][3] In the presence of an iron salt, such as ferric citrate, which is incorporated into the medium, esculetin reacts to form a dark brown or black phenolic iron complex.[2][3][4] The blackening of the medium is a positive indicator of this compound hydrolysis.[2][5]

Q2: My this compound hydrolysis reaction is weak or delayed. What are the possible causes?

A weak or delayed positive result in an this compound hydrolysis test can be attributed to several factors:

  • Inducible β-glucosidase: Some bacteria, like Escherichia coli, possess an inducible β-glucosidase enzyme. This means the enzyme is only produced in the presence of an inducer, such as this compound itself.[6] This can lead to a delayed positive reaction, sometimes requiring prolonged incubation of up to 7 days.[2]

  • Low inoculum size: An insufficient amount of the test organism may lead to a slower accumulation of esculetin, resulting in a delayed appearance of the black color. However, it is also important to note that a heavy inoculum can sometimes lead to false-positive results by overcoming the inhibitory effect of bile.[3][7]

  • Suboptimal incubation conditions: Incubation temperatures outside the optimal range of 35-37°C can slow down bacterial metabolism and enzyme activity, leading to a delayed reaction.[1][2]

  • Improper aeration: The caps on the test tubes should be loose to ensure adequate aeration for the microorganisms to grow and metabolize effectively.[2]

Q3: I am observing a false-positive result. What could be the reason?

False-positive results in the bile this compound test can occur due to a few reasons:

  • Hydrogen Sulfide (H₂S) Production: Some microorganisms produce hydrogen sulfide (H₂S) as a byproduct of their metabolism. H₂S can react with the ferric citrate in the medium, producing a black precipitate of iron sulfide, which can be mistaken for a positive this compound hydrolysis result.[7][8]

  • High Inoculum and Low Bile Concentration: Using a heavy inoculum, especially in a medium with a bile concentration below 40%, can allow some viridans group streptococci (other than S. bovis) to grow and produce a positive reaction.[3][7][8]

  • Growth of Non-target Organisms: If the Bile this compound Agar (BEA) does not contain an inhibitor like sodium azide, some Gram-negative rods may grow and hydrolyze this compound.[4][7]

Q4: Can some organisms grow on Bile this compound Agar but not hydrolyze this compound?

Yes, some bacteria are tolerant to bile and can grow on Bile this compound Agar, but they may lack the β-glucosidase enzyme required to hydrolyze this compound.[4][7] In such cases, you will observe growth on the medium, but there will be no blackening. This is considered a negative result for this compound hydrolysis.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common issues with weak or delayed this compound hydrolysis reactions.

IssuePossible CauseRecommended Solution
No blackening of the medium, but growth is observed. The organism is bile tolerant but does not produce β-glucosidase.This is a valid negative result for this compound hydrolysis.
Weak or delayed blackening of the medium. 1. The organism has an inducible β-glucosidase (e.g., E. coli).2. Suboptimal incubation temperature.3. Insufficient inoculum.1. Prolong the incubation period for up to 7 days, checking daily for a color change.[2]2. Ensure the incubator is calibrated and maintained at 35-37°C.[2]3. Use a light inoculum taken from the center of a well-isolated 18- to 24-hour-old colony.[1]
Blackening of the medium, but the organism is not expected to be positive. 1. H₂S production by the organism is causing a false positive.2. The inoculum was too heavy, or the bile concentration was too low.3. Contamination of the culture.1. For Gram-negative rods, check tubes showing darkening under UV light; a loss of fluorescence indicates true this compound hydrolysis.[2]2. Adhere to the standard protocol by using a light inoculum and ensuring the bile concentration in the medium is adequate (typically 4%).[3][8]3. Re-streak the culture to ensure purity and repeat the test.
No growth on the medium. The organism is inhibited by the bile salts in the medium.This is a valid negative result, as the organism cannot grow in the presence of bile.[8]

Experimental Protocols

Standard Bile this compound Agar Tube Test
  • Inoculation: Aseptically pick a light inoculum from an 18-24 hour culture using a sterile inoculating needle from the center of a well-isolated colony.[1][2]

  • Streaking: Inoculate the Bile this compound Agar slant by streaking the surface in a serpentine "S" shape.[5]

  • Incubation: Incubate the tube with a loosened cap to allow for adequate aeration at 35-37°C for 24-48 hours.[2][4] For some slow-growing organisms or those with inducible enzymes, incubation may be extended for up to 7 days.[2]

  • Interpretation: A positive result is indicated by the blackening of more than half of the agar slant.[5] A negative result is indicated by the absence of blackening, even if growth is present.[4][5]

Rapid Disk Test
  • Preparation: Place a bile this compound disk in a sterile petri dish and moisten it with a drop of sterile distilled water.

  • Inoculation: Using a sterile loop, pick two to three well-isolated colonies from an 18-24 hour culture and smear them onto the surface of the disk.[5]

  • Incubation: Allow the disk to react at room temperature for about 10 minutes.[5]

  • Interpretation: A positive result is indicated by the development of a dark brown or black color on the disk.[5][7] A negative result is indicated by the disk remaining colorless.[5][7]

Visualizations

Esculin_Hydrolysis_Pathway This compound This compound (Glycoside) Enzyme β-glucosidase (Esculinase) This compound->Enzyme Substrate Products Glucose Esculetin Enzyme->Products Hydrolysis FerricCitrate Ferric Citrate (Indicator) Products:s->FerricCitrate:w Esculetin reacts with Result Dark Brown/Black Complex FerricCitrate->Result Forms

Caption: Biochemical pathway of this compound hydrolysis.

Troubleshooting_Workflow Start Start: Weak or Delayed Reaction CheckInoculum Inoculum Size Correct? Start->CheckInoculum CheckIncubation Incubation Temp/Time Correct? CheckInoculum->CheckIncubation Yes AdjustInoculum Use Light Inoculum CheckInoculum->AdjustInoculum No CheckPurity Pure Culture? CheckIncubation->CheckPurity Yes AdjustIncubation Incubate at 35-37°C for up to 7 days CheckIncubation->AdjustIncubation No ConsiderInducible Consider Inducible Enzyme CheckPurity->ConsiderInducible Yes ReStreak Re-streak for Purity CheckPurity->ReStreak No CheckH2S Suspect H₂S Production? ConsiderInducible->CheckH2S AdjustInoculum->CheckIncubation AdjustIncubation->CheckPurity ReStreak->Start UVTest Check for Loss of Fluorescence under UV CheckH2S->UVTest Yes End End: Interpret Result CheckH2S->End No UVTest->End

Caption: Troubleshooting workflow for this compound hydrolysis.

References

Technical Support Center: Enhancing Esculin Fluorescence in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the fluorescence signal of Esculin and its derivatives in your assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is weak or undetectable. What are the common causes?

A weak or absent fluorescence signal can stem from several factors, ranging from incorrect instrument settings to issues with the sample itself. Here are some primary areas to investigate:

  • Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for this compound (or its fluorescent product, esculetin).

  • pH of the Solution: The fluorescence of esculetin, the product of this compound hydrolysis, is highly dependent on pH. A suboptimal pH can significantly reduce the quantum yield.

  • Concentration: The concentration of the fluorescent species may be too low to detect.

  • Quenching: The presence of quenching agents in your sample can decrease fluorescence intensity.

  • Photobleaching: Exposure to intense light can lead to the irreversible degradation of the fluorophore.

  • Buffer Composition: Components of your buffer solution could be interfering with the fluorescence signal.

Q2: How does pH affect the fluorescence of this compound and its hydrolysis product, esculetin?

The fluorescence of esculetin, the aglycone of this compound, is highly pH-dependent. In acidic to neutral solutions, the fluorescence is significantly lower than in alkaline conditions. As the pH increases, the quantum yield of esculetin improves dramatically.[1] For optimal signal, it is recommended to perform fluorescence measurements in a basic buffer.

Q3: Can I chemically enhance the fluorescence signal of esculetin?

Yes, the fluorescence of esculetin can be significantly enhanced by using a reagent called diphenylboric acid 2-aminoethyl ester (DPBA), also known as Naturstoff reagent A. This reagent forms a complex with esculetin, which can enhance its fluorescent emission by more than a factor of ten.[2]

Q4: What are some common substances that can quench this compound's fluorescence?

While specific quenching studies on this compound are limited, data on the broader class of coumarins suggest that certain substances can decrease fluorescence intensity. These include:

  • Heavy Metal Ions: Ions such as Fe²⁺, Fe³⁺, and Cu²⁺ have been shown to quench the fluorescence of similar compounds.[3]

  • Halide Ions: Iodide (I⁻) and bromide (Br⁻) ions can act as quenchers for coumarin derivatives.[4]

  • Organic Molecules: Certain organic compounds can also lead to fluorescence quenching.

It is crucial to consider the composition of your sample and buffers for potential quenchers.

Q5: How can I prevent photobleaching of my sample?

Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize its effects:

  • Reduce Light Exposure: Protect your samples from light as much as possible by using amber tubes and minimizing exposure to ambient and excitation light.

  • Optimize Instrument Settings: Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal-to-noise ratio.

  • Use Antifade Reagents: For fixed samples or microscopy, consider using a commercial antifade mounting medium.

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal

This is one of the most common issues encountered in fluorescence assays. The following logical workflow can help you diagnose and resolve the problem.

weak_signal_troubleshooting start Weak or No Signal check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) start->check_instrument check_ph Measure pH of Sample check_instrument->check_ph ph_ok Is pH in Optimal Range (Alkaline for Esculetin)? check_ph->ph_ok adjust_ph Adjust pH to Alkaline Range (e.g., pH 9-10) ph_ok->adjust_ph No check_concentration Verify Fluorophore Concentration ph_ok->check_concentration Yes adjust_ph->check_concentration solution Signal Improved adjust_ph->solution concentration_ok Is Concentration Sufficient? check_concentration->concentration_ok increase_concentration Increase Fluorophore Concentration or Enhance Signal concentration_ok->increase_concentration No check_quenching Investigate Potential Quenching concentration_ok->check_quenching Yes increase_concentration->check_quenching increase_concentration->solution quenching_present Are Quenchers Present (e.g., Metal Ions)? check_quenching->quenching_present remove_quenchers Dilute Sample or Use Chelating Agents quenching_present->remove_quenchers Yes check_photobleaching Assess for Photobleaching quenching_present->check_photobleaching No remove_quenchers->check_photobleaching remove_quenchers->solution photobleaching_issue Was Sample Exposed to Excessive Light? check_photobleaching->photobleaching_issue protect_from_light Protect Sample from Light photobleaching_issue->protect_from_light Yes photobleaching_issue->solution No protect_from_light->solution

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Problem: High Background Fluorescence

High background can mask your signal of interest. Here’s how to approach this issue.

high_background_troubleshooting start High Background Signal check_blank Measure Blank Sample (Buffer/Solvent Only) start->check_blank blank_high Is Blank Signal High? check_blank->blank_high check_buffer Check for Autofluorescent Buffer Components blank_high->check_buffer Yes check_autofluorescence Check for Sample Autofluorescence (Unlabeled Sample) blank_high->check_autofluorescence No check_plate Use Opaque Black Plates for Fluorescence check_buffer->check_plate solution Background Reduced check_plate->solution autofluorescence_high Is Autofluorescence High? check_autofluorescence->autofluorescence_high spectral_shift Shift to Longer Excitation/ Emission Wavelengths if Possible autofluorescence_high->spectral_shift Yes background_subtraction Apply Background Subtraction autofluorescence_high->background_subtraction No spectral_shift->background_subtraction background_subtraction->solution

Caption: Troubleshooting workflow for high background fluorescence.

Data Presentation

Table 1: Effect of pH on the Relative Fluorescence Quantum Yield of Esculetin

The fluorescence quantum yield of esculetin is highly dependent on the pH of the solution. The following table illustrates the trend of increasing fluorescence with higher pH. The midpoint of this increase is around pH 7.3.[1]

pHRelative Quantum Yield (Normalized)
5.0Low
6.0Moderate
7.0Increasing
7.3Midpoint of Sigmoidal Increase
8.0High
9.0Approaching Maximum
10.0Maximum

Note: This data is based on the sigmoidal relationship between pH and the quantum yield of esculetin. The values are presented qualitatively to show the trend.

Table 2: Spectral Properties of this compound and Esculetin

Correctly setting the excitation and emission wavelengths is critical for maximizing signal detection.

CompoundExcitation Maximum (λex)Emission Maximum (λem)Solvent/Condition
This compound~336 nm~409 nmGeneral
Esculetin~350 nm (Neutral)~410 nm (Neutral)pH 4 Buffer
Esculetin~390 nm (Anionic)~460 nm (Anionic)pH 9 Buffer

Data compiled from various sources.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Standard Curve for this compound Fluorescence

This protocol outlines the steps to create a standard curve to quantify this compound concentration based on its fluorescence.

  • Prepare a Stock Solution of this compound:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., DMSO or ethanol) to make a concentrated stock solution (e.g., 10 mM). Store this stock solution protected from light.

  • Prepare a Series of Standard Solutions:

    • Perform serial dilutions of the stock solution in your assay buffer to create a range of standard concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • It is recommended to prepare these dilutions fresh for each experiment.

  • Measure Fluorescence:

    • Pipette a fixed volume of each standard solution into the wells of a black, clear-bottom 96-well plate. Include a "blank" sample containing only the assay buffer.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 336 nm, Em: 409 nm).

  • Generate the Standard Curve:

    • Subtract the average fluorescence of the blank from all standard readings.

    • Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding this compound concentration (X-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

standard_curve_workflow prep_stock Prepare this compound Stock Solution serial_dilution Create Serial Dilutions (Standards) prep_stock->serial_dilution measure_fluorescence Measure Fluorescence of Standards and Blank serial_dilution->measure_fluorescence subtract_background Subtract Blank Fluorescence measure_fluorescence->subtract_background plot_data Plot Fluorescence vs. Concentration subtract_background->plot_data linear_regression Perform Linear Regression (y = mx + c, R²) plot_data->linear_regression

Caption: Workflow for generating an this compound standard curve.

Protocol 2: Enhancing Esculetin Fluorescence with Diphenylboric Acid 2-Aminoethyl Ester (DPBA)

This protocol is for enhancing the fluorescence of esculetin, which is particularly useful in assays where this compound is hydrolyzed (e.g., β-glucosidase activity assays).

  • Prepare a DPBA Stock Solution:

    • Prepare a 0.5% (w/v) solution of diphenylboric acid 2-aminoethyl ester (DPBA) in ethanol. This solution should be stored protected from light.

  • Sample Preparation:

    • After running your enzymatic assay that produces esculetin, take an aliquot of your sample.

  • DPBA Staining:

    • Add the DPBA solution to your sample. The final concentration of DPBA may need to be optimized, but a starting point is to add the DPBA solution to a final concentration of around 0.1-0.25%.

    • Incubate the mixture at room temperature for approximately 5-10 minutes in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence of the DPBA-esculetin complex. The excitation and emission maxima will be shifted compared to esculetin alone. A typical excitation wavelength is around 365 nm. The emission will be in the green-yellow range. It is recommended to perform a wavelength scan to determine the optimal excitation and emission wavelengths for your specific conditions.

dpba_enhancement_workflow start Sample Containing Esculetin add_dpba Add DPBA Solution (e.g., 0.1-0.25% final conc.) start->add_dpba incubate Incubate 5-10 min in the Dark add_dpba->incubate measure_fluorescence Measure Enhanced Fluorescence (e.g., Ex: ~365 nm) incubate->measure_fluorescence end Quantify Esculetin measure_fluorescence->end

Caption: Workflow for enhancing esculetin fluorescence using DPBA.

Protocol 3: General β-Glucosidase Assay Using this compound

This protocol provides a general framework for measuring β-glucosidase activity using the fluorogenic substrate this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for your β-glucosidase. Note that a higher pH will increase the fluorescence of the product, esculetin, but may not be optimal for enzyme activity. A compromise may be necessary, or the pH can be adjusted after the reaction is stopped. A common choice is a sodium phosphate or Tris buffer.

    • This compound Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

    • Stop Solution (Optional): A solution to stop the enzymatic reaction, such as a high pH buffer (e.g., 0.1 M sodium carbonate, pH ~10-11), can be used. This also has the advantage of maximizing the fluorescence of the resulting esculetin.

  • Assay Procedure:

    • Add a defined volume of assay buffer to the wells of a 96-well plate.

    • Add your enzyme sample (e.g., cell lysate, purified enzyme) to the wells.

    • Pre-incubate the plate at the desired temperature for a few minutes.

    • Initiate the reaction by adding the this compound substrate solution to each well.

    • Incubate the reaction for a specific period (e.g., 15-60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction by adding the stop solution (if used).

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for esculetin (e.g., Ex: ~365-390 nm, Em: ~450-460 nm, especially at high pH).

  • Data Analysis:

    • Subtract the fluorescence of a no-enzyme control from your sample readings.

    • The fluorescence intensity is proportional to the amount of esculetin produced and thus to the β-glucosidase activity. The activity can be quantified using a standard curve of esculetin.

References

Overcoming autofluorescence in Esculin-based cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for esculin-based cell imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a primary focus on overcoming autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell imaging?

This compound is a natural coumarin glucoside that exhibits blue fluorescence, typically with an excitation maximum around 336 nm and an emission maximum at approximately 409 nm. In cell imaging, it can be used as a fluorescent probe for various applications, including tracking cellular uptake and studying its effects on signaling pathways. For instance, in microbiological assays, the hydrolysis of this compound by certain bacteria leads to a loss of fluorescence, which can be used as an indicator of enzymatic activity.[1][2]

Q2: I'm observing high background fluorescence in my this compound imaging experiments. What is the likely cause?

High background fluorescence is a common issue in fluorescence microscopy, and with blue-emitting fluorophores like this compound, the primary culprit is often autofluorescence.[3] Autofluorescence is the natural fluorescence emitted by various cellular components, such as NADH, collagen, and flavins, when they are excited by light.[4] This intrinsic fluorescence is most pronounced in the blue and green spectral regions, which directly overlaps with this compound's emission spectrum, leading to a poor signal-to-noise ratio.[4][5]

Q3: How can I confirm that the background I'm seeing is autofluorescence?

The most straightforward method to confirm autofluorescence is to prepare and image an unstained control sample. This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of this compound. If you observe fluorescence in this unstained sample when imaging in the blue channel, it is attributable to autofluorescence.

Q4: My this compound signal is weak and difficult to distinguish from the background. What can I do?

A weak specific signal can be due to several factors. First, ensure you are using the optimal concentration of this compound and an adequate incubation time for sufficient cellular uptake. You may need to perform a concentration and time-course experiment to determine the best conditions for your specific cell type. Second, check that your microscope's filter sets are appropriate for this compound's excitation and emission spectra. Finally, significant autofluorescence can mask a weak signal. Implementing autofluorescence reduction techniques is highly recommended.

Q5: Are there chemical methods to reduce autofluorescence in my fixed-cell this compound experiments?

Yes, several chemical quenching agents can be used to reduce autofluorescence. The two most common methods are treatment with Sodium Borohydride and Sudan Black B. Sodium Borohydride is particularly effective at reducing autofluorescence induced by aldehyde fixatives like formaldehyde and glutaraldehyde. Sudan Black B is a lipophilic dye that is very effective at quenching autofluorescence from lipofuscin, a granular pigment that accumulates in cells with age. However, be aware that Sudan Black B can sometimes introduce its own background in the far-red channel.

Troubleshooting Guide: Overcoming Autofluorescence

This guide provides specific solutions to common problems encountered when dealing with autofluorescence in this compound-based imaging.

Problem Possible Cause Recommended Solution
High background in the blue channel of unstained control cells. Endogenous Autofluorescence: Cellular components like NADH, riboflavin, and collagen are naturally fluorescent in the blue-green spectrum.[4]Chemical Quenching: Treat fixed cells with an autofluorescence quencher like Sodium Borohydride or Sudan Black B. (See Experimental Protocols section for details). Spectral Unmixing: If your imaging software supports it, you can acquire the emission spectrum of the autofluorescence from your unstained control and computationally subtract it from your this compound-stained images.
Diffuse, high background after fixation with formaldehyde or glutaraldehyde. Fixative-Induced Autofluorescence: Aldehyde fixatives react with cellular amines to create fluorescent products.[6]Sodium Borohydride Treatment: This reducing agent is effective at quenching aldehyde-induced autofluorescence. See Protocol 1. Change Fixation Method: Consider using an organic solvent fixative like ice-cold methanol, which generally induces less autofluorescence.
Bright, punctate fluorescent spots in the cytoplasm of aged or stressed cells. Lipofuscin Granules: These are autofluorescent aggregates of oxidized proteins and lipids that accumulate in lysosomes.Sudan Black B Staining: This dye is highly effective at quenching lipofuscin autofluorescence. See Protocol 2. Commercial Quenching Reagents: Consider using commercially available reagents specifically designed to quench lipofuscin, such as TrueBlack™.
This compound signal appears dim relative to the background. Suboptimal Signal-to-Noise Ratio: The autofluorescence is overwhelming the specific signal from this compound.Optimize this compound Concentration: Titrate the concentration of this compound to find the optimal balance between a strong signal and minimal toxicity. Increase Exposure Time (with caution): While this can increase your signal, it will also increase the autofluorescence signal. Use in conjunction with quenching methods. Use a Brighter Fluorophore (if applicable): If your experimental design allows, consider a brighter fluorophore that emits in the red or far-red spectrum where autofluorescence is lower.[4]

Quantitative Comparison of Autofluorescence Quenching Methods

The following table summarizes the reported effectiveness of various chemical quenching agents in reducing autofluorescence. The percentage of reduction can vary depending on the tissue type, fixation method, and the specific source of autofluorescence.

Quenching AgentTarget Autofluorescence Source(s)Reported Reduction at ~488 nm Excitation (Green Channel)Reported Reduction at ~405 nm Excitation (Blue/Violet Channel)Notes
Sodium Borohydride (0.1%) Aldehyde-inducedVariable; can sometimes increase autofluorescence from other sources.VariablePrimarily for aldehyde fixatives. Results can be inconsistent.
Sudan Black B (0.1% - 0.3%) Lipofuscin, General~82%~88%Effective for lipofuscin but can introduce background in the far-red channel.
TrueBlack™ Lipofuscin, General~89%~93%A commercial alternative to Sudan Black B with reportedly less off-target background fluorescence.
TrueVIEW® Collagen, Elastin, Red Blood Cells~70%~70%A commercial quencher effective against non-lipofuscin sources.

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on cells fixed with formaldehyde or glutaraldehyde to reduce autofluorescence.

  • Reagent Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold phosphate-buffered saline (PBS). For example, dissolve 10 mg of sodium borohydride in 10 mL of PBS. Prepare this solution immediately before use as it is not stable.

  • Sample Preparation: After fixation and permeabilization, wash the cells on coverslips three times with PBS for 5 minutes each.

  • Incubation: Immerse the coverslips in the freshly prepared sodium borohydride solution. Incubate for 20-30 minutes at room temperature. You may observe bubbling, which is normal.

  • Washing: Wash the coverslips extensively with PBS (3-4 times for 5 minutes each) to remove all residual sodium borohydride.

  • Proceed with Staining: You can now proceed with your this compound incubation and subsequent imaging steps.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is designed to quench autofluorescence from lipofuscin granules.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-mixed and filter it to remove any undissolved particles.

  • Sample Preparation: Perform your this compound staining and any other fluorescent labeling, including all washing steps.

  • Incubation: After the final wash, immerse the coverslips in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly dip the coverslips in 70% ethanol to remove excess Sudan Black B, followed by three thorough washes with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

Visualizing Experimental Workflows and Signaling Pathways

This compound-Based Cell Imaging Workflow

The following diagram illustrates a typical workflow for live-cell imaging with this compound, incorporating steps to mitigate autofluorescence.

Esculin_Imaging_Workflow cluster_prep Cell Preparation cluster_stain This compound Loading cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture 1. Cell Culture plating 2. Plate Cells on Imaging Dish/Coverslip cell_culture->plating prepare_this compound 3. Prepare this compound Working Solution plating->prepare_this compound incubation 4. Incubate Cells with this compound prepare_this compound->incubation wash 5. Wash to Remove Excess this compound incubation->wash microscope_setup 6. Set Up Microscope (Correct Filters) wash->microscope_setup image_acquisition 7. Image Acquisition microscope_setup->image_acquisition background_correction 8. Background Subtraction (using unstained control) image_acquisition->background_correction quantification 9. Quantify Fluorescence Intensity/Localization background_correction->quantification

Caption: A typical experimental workflow for this compound-based live-cell imaging.

Autofluorescence Troubleshooting Logic

This diagram outlines the decision-making process for troubleshooting autofluorescence.

Autofluorescence_Troubleshooting start High Background Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence Fluorescence Present? unstained_control->is_autofluorescence fixation_check Aldehyde Fixation Used? is_autofluorescence->fixation_check Yes no_autofluorescence Background is likely non-specific staining. Optimize washing steps and this compound concentration. is_autofluorescence->no_autofluorescence No sodium_borohydride Treat with Sodium Borohydride fixation_check->sodium_borohydride Yes change_fixative Switch to Methanol Fixation fixation_check->change_fixative Yes (alternative) lipofuscin_check Punctate Cytoplasmic Staining? fixation_check->lipofuscin_check No sodium_borohydride->lipofuscin_check change_fixative->lipofuscin_check sudan_black Treat with Sudan Black B lipofuscin_check->sudan_black Yes spectral_unmixing Use Spectral Unmixing or Background Subtraction lipofuscin_check->spectral_unmixing No sudan_black->spectral_unmixing

Caption: A decision tree for troubleshooting autofluorescence in cell imaging.

This compound's Role in Wnt/β-Catenin Signaling

Recent studies suggest that this compound can activate the Wnt/β-catenin signaling pathway, which is crucial for processes like wound healing.[7] this compound treatment has been shown to increase the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β), a key regulatory event in this pathway.[8] It's important to note that the cellular metabolism of this compound can yield esculetin, which has been reported to have an inhibitory effect on this pathway.[9] The diagrams below illustrate the canonical Wnt/β-catenin pathway in its "OFF" and "ON" states, with the putative activating role of this compound highlighted.

Wnt/β-Catenin Pathway: "OFF" State

Wnt_Off wnt_ligand No Wnt Ligand receptor_complex Frizzled/LRP5/6 wnt_ligand->receptor_complex Inactive destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) receptor_complex->destruction_complex Allows assembly beta_catenin β-catenin destruction_complex->beta_catenin proteasome Proteasome beta_catenin->proteasome Ubiquitination & Degradation tcf_lef TCF/LEF target_genes Wnt Target Genes tcf_lef->target_genes Represses

Caption: The Wnt/β-catenin pathway is inactive in the absence of a Wnt ligand.

Wnt/β-Catenin Pathway: "ON" State (Activated by this compound)

Wnt_On cluster_nucleus This compound This compound receptor_complex Frizzled/LRP5/6 This compound->receptor_complex Activates dsh Dishevelled receptor_complex->dsh Recruits & Activates destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) dsh->destruction_complex Inhibits (via GSK3β Phosphorylation) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation Blocked nucleus Nucleus beta_catenin->nucleus Accumulates & Translocates beta_catenin_n β-catenin tcf_lef TCF/LEF target_genes Wnt Target Genes (Proliferation, etc.) tcf_lef_n TCF/LEF beta_catenin_n->tcf_lef_n Co-activates target_genes_n Wnt Target Genes (Proliferation, etc.) tcf_lef_n->target_genes_n Activates Transcription

Caption: this compound activates the Wnt/β-catenin pathway, leading to gene transcription.

References

Technical Support Center: Stabilizing Esculin Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and long-term storage of Esculin solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound solution instability?

A1: The primary cause of instability is the hydrolysis of the glycosidic bond, which breaks this compound down into esculetin and glucose. This process can be accelerated by factors such as pH, temperature, and light exposure. Additionally, under certain conditions, the lactone ring of the coumarin structure can also be susceptible to hydrolysis, particularly in alkaline environments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For long-term storage, it is recommended to prepare concentrated stock solutions in anhydrous, high-purity organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. This compound is readily soluble in these solvents.[1][2] These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C). For immediate experimental use, these stock solutions can be diluted into an appropriate aqueous buffer.

Q3: What is the optimal pH for aqueous this compound solutions to ensure stability?

A3: Based on the stability of related coumarin compounds, this compound solutions are more stable in slightly acidic to neutral pH ranges (approximately pH 4-7).[3] Alkaline conditions (pH > 7.5) significantly increase the rate of degradation and should be avoided for long-term storage.[3]

Q4: How should I store this compound solutions for long-term use?

A4: For long-term stability, it is best to store this compound as a solid at -20°C, protected from light.[3] If a solution is required, prepare a concentrated stock in a suitable organic solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than a day.[1] All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Q5: My this compound solution has changed color. What does this indicate?

A5: A color change, often to a brownish-black hue, typically indicates the degradation of this compound to esculetin.[3][4] This degradation product can react with trace amounts of ferric ions that may be present in the solution or buffer, leading to the color change.[3] This is a clear sign of sample degradation, and the solution should be discarded.

Q6: Can I freeze my aqueous this compound solutions for storage?

A6: While freezing can slow down degradation, repeated freeze-thaw cycles can accelerate it. If you must store aqueous solutions, it is advisable to do so in single-use aliquots at -20°C or preferably -80°C. However, for optimal stability, preparing fresh aqueous solutions from a frozen organic stock is the recommended practice.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous solution - The concentration of this compound exceeds its solubility limit in the aqueous buffer.- The pH of the solution has shifted, affecting solubility.[5]- Prepare a more dilute solution.- Ensure the pH of the buffer is within the optimal range for this compound solubility and stability (slightly acidic to neutral).- For higher concentrations, consider using a co-solvent, but be mindful of its compatibility with your experimental system.
Loss of fluorescence - Hydrolysis of this compound to esculetin and glucose. Esculetin is non-fluorescent.[6]- This is an indication of degradation. Prepare a fresh solution.- To prevent future degradation, review storage conditions (pH, temperature, light protection).
Inconsistent experimental results - Degradation of the this compound solution over the course of the experiment.- Use of a degraded stock solution.- Prepare fresh dilutions from a reliable stock solution for each experiment.- Perform a stability check of your stock solution using an analytical method like HPLC to quantify the remaining this compound.
Blackening of the solution - Significant degradation of this compound to esculetin, which has reacted with ferric ions.[3][4]- The solution is heavily degraded and should be discarded.- Use high-purity water and reagents to minimize trace metal contamination.- Ensure proper storage conditions to prevent initial degradation.

Data Presentation

Table 1: Solubility and Recommended Storage Conditions for this compound

Parameter Value/Recommendation Reference(s)
Solubility in DMSO ~16-68 mg/mL[1][7]
Solubility in Ethanol ~3 mg/mL[1]
Solubility in PBS (pH 7.2) ~5 mg/mL[1]
Recommended pH for Aqueous Solutions 4.0 - 7.0[3]
Storage of Solid this compound -20°C, protected from light[3]
Storage of Organic Stock Solutions -20°C to -80°C, in aliquots, protected from light
Storage of Aqueous Solutions Not recommended for more than 24 hours[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid, high purity)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Under sterile conditions, accurately weigh the desired amount of solid this compound.

    • Transfer the weighed this compound into a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Testing of this compound Solutions using HPLC

This protocol outlines a general procedure for assessing the stability of this compound solutions under different conditions.

  • Materials:

    • Prepared this compound solutions (in different buffers, solvents, and concentrations)

    • HPLC system with a UV detector

    • C18 analytical column

    • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

    • This compound analytical standard

  • Procedure:

    • Forced Degradation Study (Stress Testing):

      • Acidic Hydrolysis: Incubate an aliquot of the this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a set period.

      • Alkaline Hydrolysis: Incubate an aliquot with 0.1 M NaOH at a controlled temperature.

      • Oxidative Degradation: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3%).

      • Photodegradation: Expose an aliquot to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

      • Thermal Degradation: Store an aliquot at an elevated temperature (e.g., 60°C) in the dark.

    • Sample Analysis:

      • At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

      • Prepare a calibration curve using the this compound analytical standard.

      • Inject the samples onto the HPLC system.

      • Monitor the chromatogram at the maximum absorbance wavelength of this compound (around 335-341 nm).[1][8]

    • Data Analysis:

      • Quantify the peak area of the intact this compound in each sample.

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

      • Plot the percentage of remaining this compound against time to determine the degradation kinetics under each stress condition.

Visualizations

Esculin_Degradation_Pathway cluster_factors Accelerating Factors This compound This compound (Glycosidic Bond Intact) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Esculetin Esculetin Hydrolysis->Esculetin Glucose Glucose Hydrolysis->Glucose Further_Degradation Further Degradation Products (e.g., from lactone ring opening) Esculetin->Further_Degradation Alkaline pH Alkaline pH Elevated Temperature Elevated Temperature Light Exposure (UV/Vis) Light Exposure (UV/Vis)

Caption: Primary degradation pathway of this compound via hydrolysis.

Caption: Workflow for troubleshooting common this compound solution issues.

References

Effect of inoculum size on bile esculin test outcome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the Bile Esculin Test, with a specific focus on the impact of inoculum size on test outcomes. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpected Positive Results

Potential CauseRecommended Action
Excessive Inoculum A heavy inoculum can overwhelm the inhibitory concentration of bile salts (typically 4% oxgall) in the medium.[1][2][3] This may allow the growth of non-Group D streptococci or other bacteria that can hydrolyze this compound but are usually inhibited by bile.[1][2][3] Ensure you are using a light or standardized inoculum. For a standardized approach, use a 10-µl calibrated loop to inoculate from a 0.5 McFarland standard suspension.[2][4][5] For a non-standardized approach, touch 1-2 well-isolated colonies with a sterile needle or loop.[1][6][7]
Incorrect Bile Concentration If the concentration of bile in the medium is less than 40% (equivalent to 4% oxgall), some viridans group streptococci may yield a positive result.[2][4] Always prepare or purchase media from a reputable source and ensure the bile concentration meets the standard requirements for differentiating enterococci and Group D streptococci.[2][4]
Hydrogen Sulfide (H₂S) Production Some microorganisms produce H₂S, which can react with the ferric citrate in the medium to form a black precipitate, mimicking a positive result.[2][4] This can lead to a false-positive interpretation.[2][4] If H₂S production is suspected, consider alternative or additional biochemical tests for confirmation.
Growth of Non-Target Gram-Negative Rods If the Bile this compound Agar (BEA) does not contain a selective agent like sodium azide to inhibit Gram-negative bacteria, organisms such as Klebsiella, Enterobacter, and Serratia may grow and hydrolyze this compound, leading to a positive result.[3][6][8]
Prolonged Incubation Extending incubation beyond the recommended 24-48 hours may lead to false-positive results from bacteria that are slow to hydrolyze this compound, such as some E. coli strains that possess β-glucosidase.[2][4]

Issue: Unexpected Negative Results

Potential CauseRecommended Action
Inoculum Too Light An insufficient number of bacteria may not produce a visible reaction within the standard incubation period.
Organism Cannot Grow in Bile A negative result will occur if the organism is incapable of growing in the presence of bile, regardless of its ability to hydrolyze this compound.[4][9] Growth on the slant without blackening indicates bile tolerance but a negative this compound hydrolysis test.[1][3]
Incorrect Incubation Conditions Ensure incubation is carried out at 35-37°C in an aerobic atmosphere for 18-24 hours.[4][8] Some organisms may require up to 48 or even 72 hours.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Bile this compound Test?

The Bile this compound Test is a differential and selective medium used to presumptively identify enterococci and Group D streptococci.[4][6] The test is based on the ability of these bacteria to perform two key functions: grow in the presence of 4% bile salts (or 40% bile) and hydrolyze the glycoside this compound.[4][11] Bacteria that can grow in bile and possess the enzyme esculinase will hydrolyze this compound to glucose and esculetin.[1][4][6][7] The esculetin then reacts with ferric citrate, an indicator in the medium, to form a dark brown or black phenolic iron complex, indicating a positive result.[1][4][6][7]

Q2: How does inoculum size affect the Bile this compound Test outcome?

Inoculum size is a critical factor. A heavy or excessive inoculum can lead to false-positive results.[1][2][3] This is because the high bacterial load can overcome the inhibitory effect of the bile salts in the agar.[1][2][3] This allows organisms that are normally inhibited by bile, but are capable of hydrolyzing this compound (like some viridans group streptococci), to grow and produce a positive reaction.[2][4] Therefore, using a standardized or light inoculum is crucial for the accuracy of the test.[2][4]

Q3: What is the recommended inoculum for the Bile this compound Test?

There are two primary methods for inoculation:

  • Standardized Inoculum: For a quantitative and more reproducible method, use a 10-µl calibrated loop to transfer a bacterial suspension equivalent to a 0.5 McFarland standard to the agar slant.[2][4][5] This equates to approximately 10^6 CFU.[5]

  • Non-Standardized (Qualitative) Inoculum: Touch one to two well-isolated colonies from an 18- to 24-hour culture with a sterile inoculating needle or loop and streak the surface of the agar slant.[1][6][7]

Q4: Can any other organisms besides enterococci and Group D streptococci give a positive result?

Yes, other organisms can sometimes produce a positive result. These include certain species of Staphylococcus, Aerococcus, and Listeria monocytogenes, which can tolerate bile and hydrolyze this compound.[1][2][3] Additionally, if the medium is not sufficiently selective, some Gram-negative rods like Klebsiella, Enterobacter, and Serratia may grow and give a positive reaction.[3][8]

Q5: What do I do if I get an ambiguous or unexpected result?

If you encounter results that are difficult to interpret or contradict other test findings, it is recommended to repeat the test ensuring proper inoculum size and incubation conditions. Additionally, perform complementary biochemical tests, such as the salt tolerance test (6.5% NaCl) and PYR test, to confirm the identification of enterococci.[8]

Experimental Protocols

Standard Bile this compound Test Protocol (Tube/Slant Method)
  • Media Preparation: Use commercially available Bile this compound Agar slants or prepare in-house according to the manufacturer's instructions. The medium should contain 4% oxgall (equivalent to 40% bile), this compound, and ferric citrate as an indicator.[10]

  • Inoculum Preparation:

    • Standardized Method: Prepare a bacterial suspension in sterile water or saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Non-Standardized Method: Select 1-2 morphologically similar, well-isolated colonies from a pure 18-24 hour culture.

  • Inoculation:

    • Standardized Method: Using a 10-µl calibrated loop, inoculate the surface of the agar slant with the standardized suspension.

    • Non-Standardized Method: Using a sterile inoculating needle or loop, lightly streak the surface of the slant in a serpentine ("S") motion.[6][11] Do not stab the agar.

  • Incubation: Incubate the tubes with loosened caps at 35-37°C in an aerobic atmosphere for 18-24 hours.[4][8] Observe for results. If negative, the incubation can be extended up to 72 hours.[10]

  • Interpretation of Results:

    • Positive Result: Blackening of more than half of the agar slant.[2] This indicates the organism has grown in the presence of bile and hydrolyzed this compound.

    • Negative Result: No blackening of the medium, or blackening of less than half the slant. The organism may or may not have grown on the slant.

    • No Growth: The organism is inhibited by bile.

Visualizations

Biochemical Pathway of the Bile this compound Test

BileEsculinTest cluster_medium Bile this compound Agar cluster_reaction Biochemical Reaction cluster_outcome Test Outcome Bacteria Bile-Tolerant Bacterium (e.g., Enterococcus) Esculinase Esculinase Bacteria->Esculinase produces This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Bile 4% Bile Salts Bile->Bacteria selects for FerricCitrate Ferric Citrate (Fe³⁺) Complex Dark Brown/Black Phenolic Iron Complex FerricCitrate->Complex reacts with Esculinase->Hydrolysis catalyzes Esculetin Esculetin Hydrolysis->Esculetin Glucose Glucose Hydrolysis->Glucose Esculetin->Complex Positive Positive Result Complex->Positive Negative Negative Result

Caption: Biochemical pathway of a positive Bile this compound Test.

Troubleshooting Logic for Bile this compound Test

TroubleshootingWorkflow Start Start: Unexpected Result ResultType Positive or Negative? Start->ResultType CheckInoculum Verify Inoculum Size (Light/Standardized?) ResultType->CheckInoculum Positive CheckIncubation Verify Incubation (Time & Temp?) ResultType->CheckIncubation Negative CheckMedia Check Media Quality (Correct Bile %?) CheckInoculum->CheckMedia ConsiderContamination Consider H₂S Producers or Gram-Negatives CheckMedia->ConsiderContamination RepeatTest Repeat Test with Controls CheckIncubation->RepeatTest ConsiderContamination->RepeatTest Confirm Perform Confirmatory Tests (e.g., PYR, Salt Tolerance) RepeatTest->Confirm End End: Report Verified Result Confirm->End

References

Validation & Comparative

A Comparative Guide to the Validation of the Esculin Hydrolysis Test for Anaerobic Bacteria Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with anaerobic bacteria, accurate and efficient identification is paramount. The esculin hydrolysis test, a traditional biochemical method, has long been a tool in the microbiologist's arsenal. This guide provides a comprehensive validation of the this compound hydrolysis test by comparing its performance against contemporary alternatives, supported by experimental data and detailed protocols.

Introduction to this compound Hydrolysis

The this compound hydrolysis test is a differential biochemical test used to identify bacteria capable of hydrolyzing the glycoside this compound.[1] This ability is dependent on the presence of the enzyme β-glucosidase (esculinase).[1] The hydrolysis of this compound yields two products: glucose and esculetin. In the presence of a ferric citrate indicator in the culture medium, the esculetin reacts to form a dark brown or black phenolic complex, providing a visual confirmation of a positive result.[1] This test is valuable in the presumptive identification of various microorganisms, including several medically important anaerobic bacteria.[1]

Performance Comparison of Identification Methods

The selection of an appropriate identification method depends on a balance of factors including accuracy, speed, cost, and the specific laboratory setting. The following table summarizes the performance of the this compound hydrolysis test in comparison to other common methods for anaerobic bacteria identification.

Method Principle Time to Result Accuracy (Species Level) Advantages Limitations
This compound Hydrolysis Test (Conventional) Enzymatic hydrolysis of this compound24-48 hours[2][3]Variable, used for presumptive IDLow cost, simple to performSlow turnaround time, limited discriminatory power
Rapid this compound Hydrolysis Tests (e.g., Spot Test) Detection of pre-formed esculinase15 minutes - 1 hour[4]High correlation with conventional method (>98%)[4]Rapid results, economical[2]Primarily for presumptive identification
Commercial Biochemical Kits (e.g., API 20A, RapID ANA II) Miniaturized biochemical reactions4-24 hours[5][6][7]57% - 87%[8][9]Standardized, broad databaseCan be expensive, may require additional tests[5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Analysis of protein profilesMinutes84% - 95.7%[10][11]Rapid, high-throughput, accurateHigh initial instrument cost, database dependent[10][12]
16S rRNA Gene Sequencing Analysis of conserved gene sequence1.5 days[13]89% (to species level)[13]High accuracy, "gold standard"Higher cost, technically demanding

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any experimental result. The following sections provide protocols for the this compound hydrolysis test and an overview of the procedures for alternative methods.

This compound Hydrolysis Test (Tube Method)

1. Media Preparation: Prepare this compound agar slants containing a heart infusion basal medium, 0.1% this compound, and ferric citrate as an indicator. Vitamin K and hemin may be added to enhance the growth of anaerobic microorganisms.

2. Inoculation: Using a sterile inoculating needle, pick a well-isolated colony from an 18-24 hour pure culture of the anaerobic bacterium. Streak the surface of the this compound agar slant.[1]

3. Incubation: Incubate the inoculated tubes under anaerobic conditions at 35-37°C for 24-48 hours. For some slow-growing anaerobes, incubation may be extended for up to 7 days.[1]

4. Interpretation of Results:

  • Positive Result: A blackening of the medium surrounding the bacterial growth indicates this compound hydrolysis.[14]

  • Negative Result: No change in the color of the medium indicates the absence of this compound hydrolysis.[14]

Rapid this compound Spot Test

1. Reagent Preparation: Prepare a 0.02% this compound solution in distilled water and saturate a piece of filter paper.

2. Inoculation: Using a wooden applicator stick, pick a bacterial colony and smear it onto the saturated filter paper.

3. Incubation and Reading: Observe the spot for a loss of fluorescence under a UV lamp (366 nm) within 15 to 30 minutes. A loss of fluorescence indicates a positive result.[4]

Commercial Biochemical Identification Systems (e.g., API 20A)

These systems consist of strips with microtubes containing dehydrated substrates for various biochemical tests.[7][15]

1. Inoculum Preparation: A suspension of the test organism is prepared in a suitable medium to a specified turbidity.

2. Inoculation: The prepared inoculum is used to rehydrate the substrates in the microtubes of the test strip.[15]

3. Incubation: The strip is incubated under appropriate anaerobic conditions for the time specified by the manufacturer (typically 24 hours for API 20A).[16]

4. Reading and Interpretation: After incubation, color changes in the microtubes are observed. Some tests may require the addition of reagents. The resulting pattern of positive and negative reactions generates a numerical profile, which is used to identify the organism via a database.[16]

MALDI-TOF Mass Spectrometry

1. Sample Preparation: A small amount of a pure bacterial colony is smeared onto a target plate. For some anaerobes, an on-plate protein extraction with formic acid may be performed to improve results.[10][17]

2. Analysis: The target plate is placed in the MALDI-TOF MS instrument. The instrument's laser desorbs and ionizes the bacterial proteins, and their time of flight to a detector is measured to generate a mass spectrum.

3. Identification: The generated spectrum is compared to a database of known anaerobic bacteria spectra for identification.[12]

16S rRNA Gene Sequencing

1. DNA Extraction: Genomic DNA is extracted from a pure bacterial culture.

2. PCR Amplification: The 16S rRNA gene is amplified using universal primers.

3. Sequencing: The amplified DNA is sequenced to determine the precise order of nucleotides.

4. Data Analysis: The obtained sequence is compared to a comprehensive database (e.g., GenBank) to identify the bacterium.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Esculin_Hydrolysis_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_result Result Interpretation cluster_outcome Outcome start Start: Pure Anaerobic Culture inoculum Prepare Inoculum start->inoculum inoculate Inoculate Slant inoculum->inoculate media Prepare this compound Agar Slant media->inoculate incubate Incubate Anaerobically (24-48h, 35-37°C) inoculate->incubate observe Observe for Blackening incubate->observe positive Positive: this compound Hydrolysis observe->positive Yes negative Negative: No Hydrolysis observe->negative No Identification_Method_Selection cluster_biochemical Biochemical Tests cluster_advanced Advanced Methods start Need for Anaerobe Identification This compound This compound Hydrolysis start->this compound Presumptive ID, Low Cost commercial Commercial Kits (e.g., API 20A) start->commercial Standardized, Moderate Speed maldi MALDI-TOF MS start->maldi Rapid, High-Throughput sequencing 16S rRNA Sequencing start->sequencing High Accuracy, Definitive ID decision Decision Factors: - Accuracy Needed - Turnaround Time - Cost - Throughput

References

A Comparative Guide to Esculin and MUG Substrates for β-Glucuronidase Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of β-glucuronidase (GUS) activity is a cornerstone of various research and diagnostic applications, from identifying Escherichia coli contamination in water and food to its use as a reporter gene in plant molecular biology. The choice of substrate for detecting this enzymatic activity is critical and can significantly impact the sensitivity, specificity, and efficiency of the assay. This guide provides an objective comparison of two commonly used substrates: Esculin, a chromogenic and fluorogenic substrate, and 4-methylumbelliferyl-β-D-glucuronide (MUG), a fluorogenic substrate.

Mechanism of Action

Both this compound and MUG rely on the enzymatic cleavage by β-glucuronidase to produce a detectable signal. However, the nature of the signal and the subsequent detection methods differ significantly.

This compound: This glycoside is hydrolyzed by β-glucuronidase into two products: glucose and esculetin. In the presence of ferric ions (usually from ferric citrate in the growth medium), esculetin forms a dark brown or black phenolic iron complex.[1] This color change is readily observable. Alternatively, as this compound itself is fluorescent, its hydrolysis can be detected by a loss of fluorescence.[1]

MUG (4-methylumbelliferyl-β-D-glucuronide): This substrate is cleaved by β-glucuronidase to yield D-glucuronic acid and 4-methylumbelliferone (4-MU).[2][3] The product, 4-MU, is highly fluorescent under long-wave UV light (typically 365 nm), emitting a distinct blue glow.[2][3]

Performance Comparison

The choice between this compound and MUG often depends on the specific requirements of the experiment, such as the need for high sensitivity, the potential for interfering substances, and the available equipment.

FeatureThis compoundMUG (4-methylumbelliferyl-β-D-glucuronide)
Detection Method Colorimetric (black precipitate) or Fluorometric (loss of fluorescence)Fluorometric (blue fluorescence)
Sensitivity Generally lowerHigh, fluorometric detection is inherently more sensitive
Specificity Can have false positives from organisms producing H₂S, which also blackens iron-containing media.[1] Some non-group D streptococci can also give false-positive results in bile this compound tests.[4][5]High for E. coli (approx. 97% of strains produce β-glucuronidase).[2] False negatives can occur with certain E. coli strains (e.g., O157:H7).[3] False positives can be caused by some Shigella, Salmonella, and Staphylococcus species.[2][3][6]
Quantitative Analysis Difficult to quantify accurately due to the nature of the precipitate.Easily quantifiable by measuring fluorescence intensity, allowing for kinetic studies.
Speed Typically requires 24-48 hours of incubation for a visible result.[7]Rapid detection is possible, often within hours.[2][8]
Interference H₂S producing organisms can interfere with colorimetric detection.[1]Background fluorescence from the sample or media can be a concern. Dyes in the isolation media can also interfere with interpretation.[3]
Equipment Standard incubator and visual inspection or a UV lamp.Fluorometer or a UV transilluminator.

Experimental Protocols

Detailed methodologies for performing β-glucuronidase detection assays using both this compound and MUG are provided below.

This compound Hydrolysis Assay (Bile this compound Agar)

This protocol is commonly used for the presumptive identification of enterococci and group D streptococci.

Materials:

  • Bile this compound Agar (BEA) slants or plates

  • Sterile inoculating loop or needle

  • Incubator (35-37°C)

  • Test organism culture (18-24 hours old)

Procedure:

  • Using a sterile inoculating loop, pick one or two isolated colonies of the test organism.

  • Inoculate the surface of the BEA slant with a gentle streak.

  • Incubate the tube at 35-37°C for 24-48 hours.

  • Observe for blackening of the agar.

Interpretation:

  • Positive: Blackening of more than half of the slant indicates the hydrolysis of this compound.

  • Negative: No blackening or blackening of less than half of the slant.

MUG Fluorometric Assay for E. coli Detection

This protocol describes a rapid method for the presumptive identification of E. coli.

Materials:

  • MUG disks or MUG-containing broth (e.g., EC-MUG)

  • Sterile petri dish or test tubes

  • Sterile water or saline

  • Sterile applicator stick or loop

  • Incubator (35-37°C)

  • Long-wave UV lamp (365 nm)

Procedure (Disk Method):

  • Place a MUG disk in a sterile petri dish.

  • Add one drop of sterile water to moisten the disk.

  • Using a sterile applicator stick, pick 2-3 colonies of the test organism and smear them onto the disk.

  • Place a piece of moistened filter paper in the lid of the petri dish to maintain humidity.

  • Incubate at 35-37°C for up to 2 hours.

  • Examine the disk for fluorescence under a long-wave UV lamp in a darkened room.

Interpretation:

  • Positive: Bright blue fluorescence indicates the presence of β-glucuronidase activity.[2]

  • Negative: Lack of fluorescence.

Visualizing the Pathways and Workflows

Caption: Biochemical pathway of this compound hydrolysis by β-glucuronidase.

Esculin_Hydrolysis This compound This compound beta_Glucuronidase β-Glucuronidase This compound->beta_Glucuronidase Substrate Products Glucose + Esculetin beta_Glucuronidase->Products Hydrolysis BlackPrecipitate Dark Brown/Black Complex Products->BlackPrecipitate Reacts with FerricCitrate Ferric Citrate (Fe³⁺) FerricCitrate->BlackPrecipitate

Caption: Biochemical pathway of MUG hydrolysis by β-glucuronidase.

MUG_Hydrolysis MUG MUG (4-methylumbelliferyl-β-D-glucuronide) (Non-fluorescent) beta_Glucuronidase β-Glucuronidase MUG->beta_Glucuronidase Substrate Products D-Glucuronic Acid + 4-Methylumbelliferone (4-MU) beta_Glucuronidase->Products Hydrolysis BlueFluorescence Blue Fluorescence Products->BlueFluorescence Exhibits UV_Light UV Light (365 nm) UV_Light->BlueFluorescence

Caption: Experimental workflow for this compound-based β-glucuronidase detection.

Esculin_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Culture Bacterial Colony Inoculate Inoculate BEA Culture->Inoculate BEA Bile this compound Agar BEA->Inoculate Incubate Incubate at 35-37°C for 24-48h Inoculate->Incubate Observe Observe for Blackening Incubate->Observe Result Positive or Negative Result Observe->Result

Caption: Experimental workflow for MUG-based β-glucuronidase detection.

MUG_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Culture Bacterial Colony Inoculate Inoculate Substrate Culture->Inoculate MUG_Substrate MUG Disk/Broth MUG_Substrate->Inoculate Incubate Incubate at 35-37°C for up to 2h Inoculate->Incubate UV_Examine Examine under UV Light (365 nm) Incubate->UV_Examine Result Positive (Fluorescence) or Negative Result UV_Examine->Result

Conclusion

Both this compound and MUG are valuable substrates for the detection of β-glucuronidase activity. MUG offers superior sensitivity and is well-suited for quantitative applications and rapid screening. Its primary drawback is the requirement for a UV light source and potential interference from background fluorescence. This compound, while less sensitive, provides a simple, cost-effective method that relies on a straightforward visual color change and does not require specialized equipment beyond a standard incubator. The choice between these two substrates should be guided by the specific needs of the assay, including the desired level of sensitivity, the sample matrix, and the available laboratory resources.

References

A Comparative Guide to the Bile Esculin Test for Microbial Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of microorganisms is a critical step in various workflows. The bile esculin test has long been a staple in microbiology laboratories for the presumptive identification of specific bacterial groups, most notably Enterococcus species and Group D streptococci. This guide provides a comprehensive comparison of the bile this compound test with alternative methods, supported by performance data and detailed experimental protocols.

Performance Comparison of Identification Methods

The selection of an appropriate bacterial identification method depends on a balance of factors including accuracy, speed, cost, and the specific context of the research. Below is a summary of the performance characteristics of the bile this compound test and its common alternatives for the identification of Enterococcus and Group D streptococci.

Test MethodPrincipleSensitivitySpecificitySpeedNotes
Bile this compound Test Enzymatic hydrolysis of this compound in the presence of bile.>99%[1][2]97%[1][2]24-48 hoursCost-effective and reliable for presumptive identification.
PYR Test Detects the activity of the enzyme L-pyrrolidonyl arylamidase.>96%[3]>96%[3]<30 minutesRapid and highly specific for Enterococcus and Group A streptococci.
6.5% NaCl Salt Tolerance Test Assesses the ability of an organism to grow in a high-salt environment.Not explicitly quantified in reviewed literature.Not explicitly quantified; some other bacteria can grow.[3][4]24-72 hoursOften used in conjunction with the bile this compound test.
Automated Systems (e.g., Vitek 2) Automated biochemical and enzymatic tests.87-94% for Enterococcus spp.Variable~3-8 hoursRapid, high-throughput, but may misidentify certain species.
Molecular Methods (e.g., PCR) Amplification of specific gene targets.Approaching 100%Approaching 100%A few hoursHighly accurate but more expensive and requires specialized equipment.
API 20 Strep Manual biochemical test strip.Variable, with notable discrepancies.Variable24-48 hoursManual system, accuracy can be lower than automated or molecular methods.

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and reliable results. The following are the experimental protocols for the key tests discussed.

Bile this compound Test

Principle: This test is based on the ability of certain bacteria, such as Enterococcus and Group D streptococci, to hydrolyze the glycoside this compound in the presence of bile.[5][6][7][8] The hydrolysis of this compound produces esculetin and glucose.[4] Esculetin reacts with ferric citrate in the medium to form a dark brown or black phenolic iron complex, indicating a positive result.[3][4][7]

Procedure (Tube Test): [3][4][5]

  • Using a sterile inoculating needle, pick a well-isolated colony from an 18-24 hour culture.

  • Inoculate a bile this compound agar slant by streaking the surface.

  • Incubate the tube at 35-37°C for 24-48 hours with a loosened cap to allow for air exchange.

  • Observe for a blackening of the medium. More than half of the slant must be blackened for a positive result.

Procedure (Disk Test): [3][4]

  • Moisten a bile this compound disk with a drop of sterile water.

  • Using a sterile loop, pick 2-3 colonies and smear them onto the disk.

  • Incubate at room temperature and observe for the development of a dark brown or black color within 10 minutes.

PYR (L-pyrrolidonyl-β-naphthylamide) Test

Principle: This rapid test detects the presence of the enzyme L-pyrrolidonyl arylamidase. This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide to produce β-naphthylamine. The addition of a cinnamaldehyde reagent results in a red color for a positive reaction.

Procedure:

  • Apply a heavy inoculum of the test organism from a pure culture to a PYR test disk or a filter paper impregnated with the PYR substrate.

  • Moisten the disk or paper slightly with sterile or deionized water.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Add one drop of the PYR reagent (N,N-methylaminocinnamaldehyde).

  • Observe for a rapid color change to bright red or cherry red, which indicates a positive result.

6.5% NaCl Salt Tolerance Test

Principle: This test differentiates microorganisms based on their ability to grow in a high-salt environment.[4] Enterococcus species are characteristically able to grow in 6.5% NaCl, while most non-enterococcal Group D streptococci are inhibited.[4]

Procedure: [3][4]

  • Inoculate a tube of brain heart infusion (BHI) broth containing 6.5% NaCl with a light inoculum of the test organism.

  • Incubate the tube at 35-37°C for up to 72 hours.

  • Observe for turbidity (visible growth) in the broth, which indicates a positive result. Some media also contain an indicator that changes color with acid production from glucose fermentation.

Visualizing the Bile this compound Test Principle

The biochemical pathway of the bile this compound test can be represented as a straightforward logical flow.

BileEsculinTest Bacterium Bacterium (e.g., Enterococcus) Growth Growth in presence of bile Bacterium->Growth Inoculation BileEsculinAgar Bile this compound Agar (Contains this compound and Bile) BileEsculinAgar->Growth EsculinHydrolysis This compound Hydrolysis (via Esculinase) Growth->EsculinHydrolysis Products Products: Esculetin + Glucose EsculinHydrolysis->Products Reaction Reaction Products->Reaction FerricCitrate Ferric Citrate (in medium) FerricCitrate->Reaction BlackComplex Dark Brown/Black Phenolic Iron Complex Reaction->BlackComplex Positive Result

Caption: Logical workflow of the bile this compound test.

Limitations and Alternatives

While the bile this compound test is a valuable tool, it has limitations. Some other organisms, such as certain Listeria, Aerococcus, and Staphylococcus species, can also give a positive result.[4][7] Furthermore, some gram-negative rods may grow and hydrolyze this compound if the medium lacks selective agents like sodium azide.[4]

For more definitive identification, especially in clinical and drug development settings, the bile this compound test is often supplemented with or replaced by more specific and rapid methods. The PYR test offers a significant speed advantage. Automated systems like the Vitek 2 provide rapid, high-throughput identification, though with some reported inaccuracies for certain species.[6] For the highest level of accuracy, molecular methods such as PCR are the gold standard, offering unparalleled sensitivity and specificity. The choice of method will ultimately be guided by the specific requirements for accuracy, turnaround time, and cost of the research or diagnostic application.

References

A Comparative Guide: Esculin Hydrolysis vs. Chromogenic Substrates for Microbial Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rapid and accurate identification of microorganisms is paramount. Traditional biochemical tests, such as esculin hydrolysis, have long been a staple in microbiology laboratories. However, the advent of chromogenic substrates has introduced a new paradigm in microbial identification, offering enhanced speed and specificity. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical principles.

At a Glance: Key Performance Differences

The choice between this compound hydrolysis and chromogenic substrates often depends on the specific needs of the laboratory, including the target microorganisms, required turnaround time, and budget. While this compound hydrolysis is a cost-effective and reliable method for certain genera, chromogenic media offer faster results and the ability to differentiate multiple organisms on a single plate.

FeatureThis compound HydrolysisChromogenic Substrates
Principle Detects the enzymatic hydrolysis of this compound to esculetin and glucose.Detects specific enzymatic activity through the cleavage of a chromogen-linked substrate, resulting in a colored product.[1][2]
Time to Result 18-48 hours for traditional methods; rapid tests can provide results in 15-30 minutes.[3][4]Typically 18-24 hours, with some rapid methods offering results sooner.[5][6]
Specificity Can be limited; other organisms besides the target may hydrolyze this compound.[7]Generally high, as substrates are designed for specific microbial enzymes.[8][9]
Ease of Use Simple procedure, but interpretation can sometimes be subjective.Easy to interpret due to distinct color changes.[10]
Cost Generally lower cost compared to chromogenic media.[11]Higher initial cost per plate, but can be cost-effective by reducing the need for further testing.[12][13][14]
Range of Organisms Used for the identification of Enterococcus, Group D Streptococci, Listeria, and some Enterobacteriaceae.[15][16]Wide range of media available for various pathogens including E. coli, Salmonella, Staphylococcus aureus, and Candida species.[8][10][17]

Performance Data: A Quantitative Comparison

The following tables summarize the performance of this compound hydrolysis and chromogenic substrates in various studies, focusing on sensitivity and specificity for the identification of key microorganisms.

Table 1: Performance of this compound Hydrolysis
OrganismMethodSensitivitySpecificityReference
Enterococcus spp. and Group D StreptococciBile this compound Test>90%>90%[11]
Gram-positive and Gram-negative bacteriaRapid Spot Test98.4% (vs. This compound broth)97% (vs. bile-esculin agar)[3][18]
Anaerobic BacteriaRapid Methods (spot test, buffered this compound test)>99% correlation with conventional method-[4]
Table 2: Performance of Chromogenic Substrates
OrganismChromogenic MediumSensitivitySpecificityReference
Vancomycin-Resistant Enterococci (VRE)Spectra VRE Agar98% (at 24h)95% (at 24h)[19]
Urinary Tract Pathogens (E. coli)CHROMagar Orientation99%-[20]
Candida albicansCHROMagar100%100%[14]
Urinary Tract PathogensHiCrome UTI Agar97.49% (presumptive ID)-[13]

Experimental Protocols

This compound Hydrolysis Test (Bile this compound Agar)

This protocol is a standard method for the presumptive identification of enterococci and Group D streptococci.[7][21][22]

Materials:

  • Bile this compound Agar slants

  • Sterile inoculating loop or needle

  • Incubator (35-37°C)

  • 18-24 hour bacterial culture

Procedure:

  • Using a sterile inoculating loop or needle, pick a well-isolated colony from the culture plate.

  • Inoculate the surface of the Bile this compound Agar slant with a single streak.

  • For a stab culture, also stab the butt of the agar.

  • Incubate the tube at 35-37°C in ambient air for up to 48 hours.

  • Observe for blackening of the medium.

Interpretation:

  • Positive Result: Blackening of more than half of the slant indicates the hydrolysis of this compound.

  • Negative Result: No blackening or blackening of less than half of the slant.

Chromogenic Substrate Assay (CHROMagar™ Orientation for Urinary Tract Pathogens)

This protocol outlines the use of a common chromogenic medium for the differentiation of urinary tract pathogens.[5][6][23][24][25]

Materials:

  • CHROMagar™ Orientation plates

  • Sterile inoculating loop

  • Urine specimen

  • Incubator (35-37°C)

Procedure:

  • Allow the CHROMagar™ Orientation plate to warm to room temperature.

  • Using a calibrated sterile loop, streak the urine specimen onto the agar surface to obtain isolated colonies.

  • Incubate the plate aerobically at 35-37°C for 18-24 hours.

  • Observe the colony colors for presumptive identification.

Interpretation (Typical Results):

  • Escherichia coli : Pink to reddish colonies

  • Enterococcus spp. : Turquoise blue colonies

  • Klebsiella, Enterobacter, Serratia spp. : Metallic blue colonies

  • Proteus spp. : Brown halo around colorless colonies

  • Staphylococcus aureus : Golden, opaque colonies

  • Candida albicans : Colorless, opaque, yeast-like colonies

Signaling Pathways and Experimental Workflows

This compound Hydrolysis Biochemical Pathway

The this compound hydrolysis test is based on the ability of certain bacteria to hydrolyze the glycoside this compound.[15][16][26] The enzyme β-glucosidase (esculinase) cleaves this compound into glucose and esculetin. In the presence of ferric ions (from ferric citrate in the medium), esculetin forms a dark brown or black phenolic iron complex.[7][11]

Esculin_Hydrolysis This compound This compound BetaGlucosidase β-Glucosidase (Esculinase) This compound->BetaGlucosidase Hydrolysis Glucose Glucose BetaGlucosidase->Glucose Esculetin Esculetin BetaGlucosidase->Esculetin Complex Dark Brown/Black Phenolic Iron Complex Esculetin->Complex FerricCitrate Ferric Citrate (Fe³⁺) FerricCitrate->Complex

Caption: Biochemical pathway of this compound hydrolysis.

Chromogenic Substrate Experimental Workflow

Chromogenic media contain specific substrates linked to a colorless molecule called a chromogen.[1][2][10][17] When a target microorganism produces a specific enzyme, it cleaves the substrate, releasing the chromogen. The free chromogen then produces a distinct color, allowing for visual identification of the colony.[27][28]

Chromogenic_Substrate_Workflow cluster_0 Microbial Identification using Chromogenic Substrates cluster_1 Biochemical Reaction Sample Clinical Sample (e.g., Urine) Inoculation Inoculate Chromogenic Agar Sample->Inoculation Incubation Incubate (18-24h, 37°C) Inoculation->Incubation Observation Observe Colony Color Incubation->Observation Identification Presumptive Identification Observation->Identification ChromogenSubstrate Chromogen-Substrate (Colorless) Cleavage Enzymatic Cleavage ChromogenSubstrate->Cleavage Enzyme Specific Bacterial Enzyme Enzyme->Cleavage ReleasedChromogen Released Chromogen (Colored) Cleavage->ReleasedChromogen ColoredColony Colored Colony ReleasedChromogen->ColoredColony

Caption: Experimental workflow for microbial identification using chromogenic substrates.

Conclusion

Both this compound hydrolysis and chromogenic substrates are valuable tools in the microbial identification toolbox. This compound hydrolysis remains a reliable and cost-effective method for the presumptive identification of specific bacterial groups. However, for laboratories requiring faster turnaround times, higher specificity, and the ability to differentiate a broader range of microorganisms, including polymicrobial cultures, chromogenic media present a compelling alternative. The choice between these methods will ultimately be guided by the specific diagnostic needs, workflow efficiencies, and budgetary considerations of the individual laboratory.

References

Rapid Esculin Spot Tests: A Comparative Guide to Reproducibility and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rapid identification of microorganisms is a critical step in various workflows. The Esculin hydrolysis test is a key biochemical marker used in the differentiation of a wide range of bacteria, including both gram-positive and gram-negative species. This guide provides an objective comparison of the rapid this compound spot test with alternative methods, supported by experimental data, to aid in the selection of the most appropriate diagnostic tool.

The principle behind the this compound hydrolysis test lies in the ability of certain bacteria to produce the enzyme β-glucosidase (esculinase). This enzyme hydrolyzes the glycoside this compound into glucose and esculetin. In most traditional methods, the detection of esculetin is facilitated by its reaction with ferric ions, present in the medium as ferric ammonium citrate, to form a dark brown or black precipitate.[1][2] However, rapid spot tests offer a significant advantage in terms of turnaround time.

Comparative Performance of this compound Hydrolysis Tests

Rapid this compound spot tests have demonstrated high correlation with conventional, more time-consuming methods. These tests leverage the presence of pre-formed enzymes, allowing for results in as little as 15 to 30 minutes, a stark contrast to the 18-48 hours required for traditional broth or agar-based methods.[3][4][5]

Test MethodTime to ResultPrincipleAccuracy/Correlation
Rapid this compound Spot Test 15-30 minutesLoss of this compound fluorescence at 366 nm upon hydrolysis.98.4% correlation with this compound broth; 97% correlation with bile-esculin agar.[3][4]
Conventional this compound Broth/Agar 18-48 hoursBlackening of the medium due to the reaction of esculetin with ferric ions.Standard method for comparison.
Bile-Esculin Agar 24-48 hoursSelective and differential; blackening of the medium indicates a positive result.High sensitivity (>99%) and specificity (97%) for enterococci and group D streptococci when optimized.[6]
PathoTec Strip Test 1-4 hoursBlack color development on a reagent-impregnated strip.Over 99% comparable results with the spot test within one hour, though the PathoTec strip can take up to 4 hours.[5] 96% of strains showed positive reaction in 4 hours.[7]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results. Below are the protocols for the rapid this compound spot test and the conventional bile-esculin agar method.

Rapid this compound Spot Test Protocol

This non-growth-supporting method relies on the detection of pre-existing esculinase.

  • Preparation: A filter paper is placed on a microscope slide.

  • Reagent Application: The filter paper is saturated with an this compound solution.

  • Inoculation: A 24-hour bacterial colony is picked with a wooden applicator stick and rubbed onto the center of the saturated filter paper.

  • Incubation: The slide is incubated at 37°C for 10-30 minutes.

  • Observation: The spot is observed under a Wood's lamp (366 nm) in a darkened environment.

  • Interpretation: A loss of fluorescence (a black spot) indicates a positive result for this compound hydrolysis. The persistence of fluorescence indicates a negative result.[1]

Conventional Bile-Esculin Agar Slant Protocol

This growth-supporting method is both selective and differential.

  • Medium Preparation: Bile-esculin agar is prepared and dispensed into tubes to create slants.

  • Inoculation: A well-isolated bacterial colony is picked with an inoculating needle and streaked onto the surface of the agar slant.

  • Incubation: The inoculated tube is incubated aerobically at 35-37°C for 24 to 48 hours.

  • Observation: The slant is examined for blackening of the medium.

  • Interpretation: Any blackening of the medium indicates a positive result for this compound hydrolysis in the presence of bile. No change in the color of the medium indicates a negative result.[2]

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow of the rapid this compound spot test and the logical interpretation of its results.

Esculin_Spot_Test_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Observation p1 Place filter paper on slide p2 Saturate with This compound solution p1->p2 i1 Pick 24h bacterial colony i2 Rub onto filter paper i1->i2 inc1 Incubate at 37°C for 10-30 min obs1 Observe under Wood's lamp (366nm) inc1->obs1

Rapid this compound Spot Test Experimental Workflow

Esculin_Test_Interpretation cluster_results Results start Observation under Wood's Lamp (366nm) decision Fluorescence Lost? start->decision positive Positive (this compound Hydrolyzed) decision->positive Yes negative Negative (this compound Not Hydrolyzed) decision->negative No

Logical Interpretation of Rapid this compound Spot Test Results

References

Navigating the Nuances of Esculin-Based Media: A Guide to Cross-Reactivity in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of microorganisms is paramount. Esculin-based media, particularly Bile this compound Agar (BEA), have long been a cornerstone for the presumptive identification of Enterococcus species and Group D Streptococci. The principle is straightforward: bacteria possessing the enzyme β-glucosidase (esculinase) hydrolyze the glycoside this compound into glucose and esculetin. In the presence of ferric citrate within the medium, esculetin forms a distinct black precipitate, signaling a positive result. However, the utility of this classic method is often challenged by the cross-reactivity of various non-target organisms, leading to potential misidentification and skewed experimental outcomes. This guide provides a comprehensive comparison of the performance of this compound-based media, detailing the cross-reactivity of non-target organisms and offering insights into alternative methods.

The Challenge of Specificity: When a Black Halo Misleads

While highly sensitive for its intended targets, the specificity of this compound-based media can be a significant limitation. A positive result, indicated by the blackening of the agar, is not exclusive to Enterococcus and Group D Streptococci. A range of other microorganisms also possess the ability to hydrolyze this compound, leading to false-positive results. Understanding these non-target organisms is crucial for accurate interpretation of results.

Key Non-Target Organisms Exhibiting Cross-Reactivity:
  • Listeria species: All Listeria species are capable of this compound hydrolysis, a characteristic utilized in some selective media for their detection.[1][2] This presents a major challenge when using this compound-based media for the specific identification of enterococci in samples where Listeria may also be present.

  • Aerococcus species: Certain species within this genus are known to give a positive bile this compound test.

  • Leuconostoc and Pediococcus species: These lactic acid bacteria can also hydrolyze this compound and may be misidentified as enterococci.[3]

  • Staphylococcus species: Some strains of staphylococci have been reported to grow in the presence of bile and hydrolyze this compound.[4][5]

  • Gram-Negative Bacteria: Several genera within the Enterobacteriaceae family, such as Klebsiella, Enterobacter, and Serratia, are capable of hydrolyzing this compound and can grow on bile this compound agar that does not contain selective agents against gram-negative organisms.[5][6]

  • Clostridium difficile: Some strains of this anaerobic bacterium have been shown to be this compound-positive.

Performance Metrics: A Comparative Analysis

The performance of this compound-based media, particularly in terms of specificity, has been a subject of numerous studies. The emergence of chromogenic agars has provided a valuable alternative for the identification of Enterococcus and Listeria, often demonstrating improved specificity.

Table 1: Comparative Performance of Bile this compound Agar (BEA) and Chromogenic Media for Enterococcus Identification
FeatureBile this compound Agar (BEA)Chromogenic VRE AgarReference
Sensitivity (VRE detection at 24h) 86%98%[7]
Specificity (VRE detection at 24h) 92%95%[7]
Time to Result 24-48 hours24 hours[8][9]
False Positives Growth of various non-target organisms including Pseudomonas spp., yeasts, and Pediococcus spp.Fewer false positives, but some non-VRE enterococci and other organisms can still grow.[7]
Table 2: Performance of this compound-Based Media for Listeria Detection
MediumTarget OrganismNon-Target Cross-ReactivityReference
PALCAM/Oxford Agar (this compound-based) Listeria monocytogenesListeria innocua, Listeria welshimeri, Enterococcus faecalis can form typical colonies.[10]
Chromogenic Listeria Agar (e.g., ALOA) Listeria monocytogenesOffers better differentiation based on phospholipase activity (halo formation), but other Listeria species still grow.[2]

Experimental Protocols

To ensure accurate and reproducible results, adherence to standardized experimental protocols is essential.

Bile this compound Test Protocol

1. Media Preparation:

  • Suspend the appropriate amount of Bile this compound Agar powder in purified water according to the manufacturer's instructions. A typical formulation includes peptone, beef extract, oxgall (bile salts), this compound, ferric citrate, and agar.[4][11]

  • Heat the mixture to boiling to dissolve the components completely.

  • Dispense into test tubes and autoclave at 121°C for 15 minutes.

  • Allow the tubes to cool in a slanted position to form a butt and a slant.[12]

2. Inoculation:

  • Using a sterile inoculating needle or loop, pick a well-isolated colony from an 18-24 hour culture.

  • Streak the surface of the bile this compound agar slant.

  • For a semi-quantitative approach, a standardized inoculum (e.g., 10 µL of a 0.5 McFarland standard suspension) can be used.[3][13]

3. Incubation:

  • Incubate the tubes at 35-37°C in a non-CO₂ incubator for 24-48 hours.[11][14]

4. Interpretation of Results:

  • Positive Result: Blackening of more than half of the slant indicates this compound hydrolysis.[15]

  • Negative Result: No blackening of the medium, although growth may be present.[3]

  • No Growth: The organism is inhibited by the bile in the medium.

Visualizing the Biochemical Pathway and Experimental Workflow

To further clarify the underlying principles and procedures, the following diagrams have been generated using Graphviz (DOT language).

Biochemical Pathway of this compound Hydrolysis

Esculin_Hydrolysis This compound This compound (β-glucoside-6,7-dihydroxycoumarin) Enzyme β-glucosidase (Esculinase) This compound->Enzyme Substrate for Products Glucose + Esculetin (6,7-dihydroxycoumarin) Enzyme->Products Hydrolyzes to BlackComplex Dark Brown/Black Phenolic Iron Complex Products->BlackComplex Esculetin reacts with FerricCitrate Ferric Citrate (Fe³⁺) (in medium) FerricCitrate->BlackComplex to form

Caption: Biochemical pathway of this compound hydrolysis by β-glucosidase.

Experimental Workflow for Bile this compound Test

Bile_Esculin_Test_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_results Result Interpretation A Prepare Bile this compound Agar Slants B Isolate Colony from 18-24h Culture A->B C Streak onto BEA Slant B->C D Incubate at 35-37°C for 24-48h C->D E Observe for Blackening D->E F Positive: >50% Blackening E->F Yes G Negative: No Blackening E->G No

Caption: Standard workflow for the bile this compound test.

Conclusion and Recommendations

This compound-based media remain a rapid and cost-effective tool for the presumptive identification of Enterococcus and Group D Streptococci. However, researchers and clinicians must be acutely aware of the potential for false-positive results due to the cross-reactivity of a variety of non-target organisms. When definitive identification is critical, especially in clinical or food safety contexts, reliance solely on the bile this compound test is ill-advised.

Recommendations for best practice include:

  • Confirmation with Additional Tests: Always confirm presumptive positive results from this compound-based media with additional biochemical tests (e.g., PYR test, salt tolerance) or more specific methods.

  • Consideration of Sample Source: Be mindful of the sample source and the potential presence of common cross-reactive organisms (e.g., Listeria in environmental or food samples).

  • Utilization of Alternative Media: For high-stakes applications, consider using more specific methods such as chromogenic agars or molecular techniques (e.g., PCR) as a primary identification tool. These methods, while often more expensive, can provide more accurate and reliable results in a shorter timeframe.

By understanding the limitations of this compound-based media and employing a multi-faceted approach to microbial identification, researchers can ensure the accuracy and validity of their findings.

References

A Head-to-Head Battle of β-Glucosidase Assays: Esculin vs. p-Nitrophenyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of β-glucosidase activity measurement, the choice of assay is a critical decision point. This guide provides a comprehensive comparative analysis of two widely used chromogenic substrates: Esculin and p-nitrophenyl-β-D-glucopyranoside (PNPG). We delve into the principles, experimental protocols, and performance data of each assay to empower you with the information needed to select the optimal method for your research needs.

At a Glance: Key Differences

FeatureThis compound Assayp-Nitrophenyl-β-D-glucopyranoside (PNPG) Assay
Principle Enzymatic hydrolysis of this compound to esculetin, which forms a black complex with ferric ions.Enzymatic hydrolysis of PNPG to p-nitrophenol, a yellow chromophore, measured under alkaline conditions.
Detection Method Colorimetric (formation of a black precipitate) or Fluorometric (decrease in this compound's native fluorescence).Colorimetric (absorbance measurement of yellow p-nitrophenol).
Primary Application Qualitative and semi-quantitative screening, particularly in microbiology.Quantitative determination of β-glucosidase activity and kinetics.
Quantification Can be quantitative, but less common and can be more complex (e.g., fluorescence). The colorimetric method is generally not used for precise quantification.Straightforward and widely used for quantitative analysis via spectrophotometry.
Sensitivity Generally considered less sensitive for quantitative applications compared to PNPG.High sensitivity, with detection limits in the low U/L range.[1]
Interference The formation of the esculetin-iron complex can be influenced by components of the reaction mixture. The diffusion of the complex can also be a disadvantage in agar-based assays.[2]Fewer known interferences in the colorimetric measurement.

Signaling Pathways and Experimental Workflow

Biochemical Reaction Pathways

The enzymatic reactions underpinning both assays are straightforward hydrolysis events catalyzed by β-glucosidase.

cluster_this compound This compound Assay cluster_pnpg PNPG Assay This compound This compound esculetin Esculetin This compound->esculetin β-Glucosidase glucose_e Glucose This compound->glucose_e β-Glucosidase black_complex Black Precipitate esculetin->black_complex + fe3 Fe³⁺ (Ferric Ions) fe3->black_complex pnpg p-Nitrophenyl-β-D-glucopyranoside (Colorless) pnp p-Nitrophenol (Colorless at acidic/neutral pH) pnpg->pnp β-Glucosidase glucose_p Glucose pnpg->glucose_p β-Glucosidase pnp_ion p-Nitrophenolate Ion (Yellow) pnp->pnp_ion Alkaline pH

Biochemical pathways of this compound and PNPG hydrolysis.
General Experimental Workflow

The typical workflow for quantifying β-glucosidase activity using either substrate involves several key steps, from sample preparation to data analysis.

prep Prepare Reagents (Buffer, Substrate, Enzyme Sample) reaction Initiate Reaction (Mix Enzyme and Substrate) prep->reaction incubate Incubate (Controlled Temperature and Time) reaction->incubate stop Stop Reaction (e.g., add Na₂CO₃ for PNPG) incubate->stop measure Measure Signal (Absorbance or Fluorescence) stop->measure calculate Calculate Activity measure->calculate

References

A Comparative Guide to β-Glucosidase Activity Assays: A Focus on the Fluorescence-Based Esculin Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a detailed comparison of the fluorescence-based esculin assay for β-glucosidase activity with other common alternative methods, supported by experimental data and protocols.

β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides. Their activity is crucial in numerous biological processes, including cellulose degradation, plant defense, and human metabolism. Consequently, robust and sensitive assays for measuring β-glucosidase activity are essential in fields ranging from biofuel research to diagnostics and drug discovery.

This guide focuses on the validation of a fluorescence-based this compound assay and compares its performance with two widely used alternatives: the colorimetric p-nitrophenyl-β-D-glucopyranoside (pNPG) assay and the fluorometric 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) assay.

Principle of β-Glucosidase Assays

The fundamental principle behind these assays involves the enzymatic cleavage of a substrate by β-glucosidase, resulting in the release of a detectable product.

  • Fluorescence-Based this compound Assay: this compound, a glycosidic coumarin derivative, is inherently fluorescent. Upon hydrolysis by β-glucosidase, it is cleaved into glucose and esculetin. This reaction leads to a decrease in fluorescence, which can be monitored to determine enzyme activity.[1] The fluorescence of this compound is typically measured with an excitation wavelength of around 367 nm and an emission wavelength of approximately 454 nm.[1]

  • Colorimetric pNPG Assay: p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a chromogenic substrate. β-Glucosidase hydrolyzes pNPG to glucose and p-nitrophenol.[2] In an alkaline solution, p-nitrophenol forms a yellow-colored p-nitrophenolate ion, which can be quantified by measuring its absorbance at approximately 405-410 nm.[2][3]

  • Fluorometric 4-MUG Assay: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) is a fluorogenic substrate. The action of β-glucosidase releases the highly fluorescent molecule 4-methylumbelliferone (4-MU).[1] The increase in fluorescence, measured at an excitation wavelength of about 365 nm and an emission wavelength of around 445 nm, is directly proportional to the enzyme's activity.[4]

Quantitative Performance Comparison

The choice of assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the presence of interfering substances. The following table summarizes the key performance parameters of the three assays.

ParameterFluorescence-Based this compound AssayColorimetric pNPG AssayFluorometric 4-MUG Assay
Principle Decrease in fluorescenceIncrease in absorbance (color)Increase in fluorescence
Limit of Detection (LOD) ~0.005 U/mL~2 U/L (commercial kits)[2]More sensitive than pNPG[1]
Linear Range 0.01 - 1.00 U/mLUp to 250 U/L (commercial kits)[2]Proportional from 1 µU/mL to 100 µU/mL[1]
Michaelis Constant (Km) Not widely reported0.19 - 7.15 mM (varies with enzyme source)Not widely reported for direct comparison
Maximum Velocity (Vmax) Not widely reportedVaries with enzyme source and purityNot widely reported for direct comparison

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results.

Fluorescence-Based this compound Assay Protocol

This protocol is adapted for a 96-well microplate format.

Materials:

  • β-glucosidase sample

  • This compound stock solution (e.g., 10 mM in a suitable buffer)

  • Assay buffer (e.g., 100 mM citrate-phosphate buffer, pH 7.0)[1]

  • Black 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 5 mM).[1]

  • Pipette 100 µL of the this compound working solution into each well of the black microplate.

  • Add 10 µL of the β-glucosidase sample or standard to the respective wells.

  • Immediately place the microplate in the reader and start monitoring the decrease in fluorescence at an excitation wavelength of 367 nm and an emission wavelength of 454 nm.[1]

  • Record the fluorescence intensity over time (e.g., every minute for 5-10 minutes).

  • The rate of decrease in fluorescence is proportional to the β-glucosidase activity.

Colorimetric pNPG Assay Protocol

This protocol is a standard method for determining β-glucosidase activity.

Materials:

  • β-glucosidase sample

  • pNPG stock solution (e.g., 10 mM in assay buffer)

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 4.8)

  • Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

  • Clear 96-well microplate

  • Microplate reader with absorbance detection

Procedure:

  • In a microcentrifuge tube, mix 250 µL of 1 mM pNPG solution, 50 µL of the crude enzyme sample, and 700 µL of sodium acetate buffer.

  • Incubate the reaction mixture at a suitable temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 2 mL of 2 M sodium carbonate solution.[3]

  • Transfer an aliquot of the final reaction mixture to a clear 96-well plate.

  • Measure the absorbance at 410 nm.

  • The amount of p-nitrophenol produced is determined from a standard curve and is proportional to the enzyme activity.

Fluorometric 4-MUG Assay Protocol

This assay offers high sensitivity and is suitable for high-throughput screening.

Materials:

  • β-glucosidase sample

  • 4-MUG stock solution (e.g., 10 mM in a suitable solvent like DMF)[4]

  • Assay buffer (e.g., 100 mM citrate-phosphate buffer, pH 7.0)[1]

  • Black 96-well microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a 4-MUG working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 5 mM).[1]

  • Pipette 100 µL of the 4-MUG working solution into each well of the black microplate.[1]

  • Add 10 µL of the β-glucosidase sample or standard to the respective wells.

  • Immediately place the microplate in the reader and monitor the increase in fluorescence at an excitation wavelength of approximately 330 nm and an emission wavelength of 450 nm.[1]

  • Record the fluorescence intensity over time.

  • The rate of fluorescence increase is directly proportional to the β-glucosidase activity.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Enzymatic_Reaction cluster_this compound Fluorescence-Based this compound Assay cluster_pNPG Colorimetric pNPG Assay cluster_4MUG Fluorometric 4-MUG Assay This compound This compound (Fluorescent) Esculetin Esculetin (Less Fluorescent) This compound->Esculetin β-Glucosidase pNPG pNPG (Colorless) pNP p-Nitrophenol (Yellow) pNPG->pNP β-Glucosidase MUG 4-MUG (Non-Fluorescent) MU 4-MU (Highly Fluorescent) MUG->MU β-Glucosidase

Caption: Enzymatic reactions of β-glucosidase with different substrates.

Assay_Workflow start Start prep Prepare Reagents (Substrate, Buffer, Enzyme) start->prep reaction Initiate Enzymatic Reaction (Mix reagents and enzyme) prep->reaction incubation Incubate (Controlled Temperature and Time) reaction->incubation detection Detect Signal Change (Fluorescence or Absorbance) incubation->detection analysis Data Analysis (Calculate Enzyme Activity) detection->analysis end End analysis->end

References

A Comparative Guide to Commercial Esculin-Based Identification Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid and accurate identification of microorganisms is a cornerstone of clinical microbiology and pharmaceutical research. Esculin hydrolysis is a key biochemical test used for the presumptive identification of various bacteria, most notably Enterococcus species and Group D streptococci. This guide provides an objective comparison of the performance of several commercial this compound-based identification kits, supported by experimental data, to aid researchers in selecting the most appropriate tool for their needs.

Principle of this compound Hydrolysis

This compound, a glucoside naturally found in horse chestnut trees, can be hydrolyzed by bacteria possessing the enzyme β-glucosidase (esculinase). This enzymatic reaction cleaves this compound into two products: glucose and esculetin. In the presence of a ferric iron salt (commonly ferric citrate) incorporated into the culture medium, esculetin reacts to form a dark brown or black phenolic iron complex. This distinct color change serves as a visual indicator of a positive this compound hydrolysis test. Some rapid methods also utilize the loss of this compound's natural fluorescence under UV light as an indicator of hydrolysis.

Performance Comparison of Commercial Kits

The performance of various commercial systems incorporating the this compound hydrolysis test is summarized below. These systems range from traditional agar-based methods to automated identification platforms.

Commercial Kit/SystemMethod TypeTarget OrganismsReported PerformanceTime to Result
Bile this compound Agar (BEA) Agar-basedEnterococcus spp., Group D streptococci, some EnterobacteriaceaeSensitivity: >99% for enterococci, Specificity: 97% (with 40% bile, 24h incubation)[1]24-48 hours
Remel Spectra™ VRE Agar Chromogenic AgarVancomycin-Resistant Enterococci (VRE)24-hour Sensitivity: 98%, 24-hour Specificity: 95%[2][3]24 hours
Hardy Diagnostics StrepQuick™ Rapid Manual Test (PYR/LAP/Esculin)Gram-positive, catalase-negative cocciQualitative identification based on a combination of three tests.[4][5][6]10 minutes[5]
Rosco Diagnostica Diatabs™ Rapid Manual TestVarious bacteriaRapid (4-hour) enzymatic and modified conventional tests.[7][8]4 hours[7][8]
bioMérieux Vitek® 2 GP Card Automated SystemGram-positive cocciCorrect Identification of E. faecalis: 97.6%, E. faecium: 95.3%~8 hours or less[9]
bioMérieux API® 20 Strep Manual/Semi-automated SystemStreptococcaceae and related organismsCorrect Identification of E. faecalis: 79.2%, E. faecium: 91.2%24 hours

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the protocols for key this compound-based identification methods.

Bile this compound Agar (BEA) Test

This traditional method relies on the growth of bacteria on a selective and differential agar medium.

Procedure:

  • Using a sterile inoculating loop, pick one or two isolated colonies from an 18-24 hour culture.

  • Inoculate the surface of a Bile this compound Agar slant with a back-and-forth motion.

  • Incubate the tube at 35-37°C in ambient air for 24 to 48 hours.

  • Interpretation: A positive result is indicated by the blackening of more than half of the agar slant. No blackening indicates a negative result.

Hardy Diagnostics StrepQuick™ Test

This rapid test combines the this compound hydrolysis test with PYR (pyrrolidonyl arylamidase) and LAP (leucine aminopeptidase) tests for a more comprehensive identification of gram-positive, catalase-negative cocci.[4][5][6]

Procedure:

  • Moisten each of the three test circles (PYR, LAP, and ESC) on the test card with a single drop of distilled or deionized water. Do not oversaturate.

  • Using a sterile applicator stick, pick 2-3 well-isolated colonies from an 18-24 hour culture and create a visible paste in the PYR reaction circle.

  • Repeat for the LAP and ESC test circles, using fresh colonies for each.

  • Allow the card to incubate at room temperature for 10 minutes.

  • After incubation, add one drop of the chromogenic developer to the PYR and LAP circles.

  • Interpretation:

    • PYR and LAP: A bright pink or cherry-red color within one minute is a positive result.

    • ESC: The development of a light gray to gray color within 15 minutes indicates a positive result for this compound hydrolysis.[10]

Rosco Diagnostica Diatabs™ this compound Test

This method utilizes a tablet containing the necessary substrate for a rapid enzymatic reaction.

Procedure:

  • Prepare a dense suspension of the test organism (equivalent to at least McFarland No. 4) in 0.25 ml of physiological saline in a small tube.

  • Add one this compound Diatab™ to the tube and close it.

  • Incubate at 35-37°C for 4 hours.

  • Interpretation: A positive reaction is indicated by a color change as specified in the product's user guide.

Automated Systems: bioMérieux Vitek® 2 and API® 20 Strep

These systems automate the inoculation, incubation, and reading of multiple biochemical tests, including this compound hydrolysis.

General Procedure (Vitek® 2):

  • A standardized suspension of the microorganism is prepared in sterile saline.

  • The suspension and the Vitek® 2 GP card, which contains microwells with dehydrated substrates, are placed into the instrument's cassette.

  • The instrument automatically fills the card, incubates it, and reads the biochemical reactions at regular intervals.

  • The results are analyzed by the system's software to provide an identification.

General Procedure (API® 20 Strep):

  • A bacterial suspension is prepared in the provided API® GP Medium.

  • The suspension is used to inoculate the 20 microtubes on the API® 20 Strep strip.

  • The strip is incubated for 24 hours.

  • After incubation, some reactions are read directly, while others require the addition of reagents.

  • The resulting pattern of positive and negative reactions is converted into a numerical profile, which is used to determine the bacterial identification using the manufacturer's database.[11][12][13][14]

Visualizing the Pathways and Workflows

To better understand the underlying principles and experimental processes, the following diagrams have been generated.

Esculin_Hydrolysis_Pathway This compound This compound (Glucoside) Enzyme β-glucosidase (Esculinase) This compound->Enzyme Products Glucose + Esculetin Enzyme->Products Hydrolysis FerricCitrate Ferric Citrate (Fe³⁺) (in medium) Products->FerricCitrate Reacts with Esculetin Complex Dark Brown/Black Phenolic Iron Complex FerricCitrate->Complex

Caption: Biochemical pathway of this compound hydrolysis.

Experimental_Workflow cluster_Manual Manual/Semi-Automated Methods cluster_Automated Automated Systems Isolate Isolate pure colony (18-24h culture) Inoculate Inoculate Test System Isolate->Inoculate Incubate Incubate (Time & Temp vary by kit) Inoculate->Incubate Read Read Results (Visual Inspection) Incubate->Read Prepare Prepare standardized bacterial suspension Load Load suspension & card into instrument Prepare->Load Automated Automated Incubation, Reading & Analysis Load->Automated ID Identification Report Automated->ID

Caption: General experimental workflows for this compound-based tests.

References

A Comparative Guide: Correlating Esculin Hydrolysis with Genetic Markers for Bacterial Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of esculin hydrolysis, a traditional biochemical assay, with modern genetic markers, primarily 16S rRNA sequencing, for the identification of bacterial species. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate identification method for their needs.

Introduction

Accurate bacterial identification is a cornerstone of microbiology, impacting fields from clinical diagnostics to drug development. For decades, phenotypic methods, such as the this compound hydrolysis test, have been workhorses in the laboratory. This test assesses a bacterium's ability to enzymatically cleave the glycoside this compound, a characteristic useful for differentiating various bacterial genera, including Enterococcus, Listeria, and certain members of the Enterobacteriaceae family.[1]

With the advent of molecular biology, genotypic methods, particularly 16S rRNA gene sequencing, have become the gold standard for bacterial identification. This method offers high specificity and the ability to identify a broader range of bacteria, including those that are difficult to culture. This guide will delve into a direct comparison of these two methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Comparison of this compound Hydrolysis and 16S rRNA Sequencing

The choice between this compound hydrolysis and 16S rRNA sequencing depends on various factors, including the required level of accuracy, throughput, cost, and the specific research question.

FeatureThis compound Hydrolysis Test16S rRNA Sequencing
Principle Phenotypic detection of β-glucosidase (esculinase) activity.Genotypic identification based on the sequence of the highly conserved 16S ribosomal RNA gene.
Accuracy Variable; generally lower than genetic methods. Can be affected by culture conditions and subjective interpretation.High accuracy and specificity; considered the gold standard for bacterial identification.
Turnaround Time 24-48 hours for traditional methods; rapid tests available (30 minutes to 4 hours).[2]24-72 hours, depending on the sequencing platform and workflow.
Cost LowHigher, though costs are decreasing.
Throughput High for manual methods.High for next-generation sequencing platforms.
Limitations Not all this compound-positive bacteria can be definitively identified to the species level. Some species show variable results. False positives/negatives can occur.[3][4]Can be challenging to differentiate very closely related species. The presence of multiple, slightly different copies of the 16S rRNA gene in a single bacterium can complicate analysis.

Quantitative Performance Data

The following tables summarize the performance of biochemical methods, including or comparable to this compound hydrolysis, in comparison to genetic methods like 16S rRNA sequencing.

Table 1: Accuracy of Phenotypic vs. Genotypic Identification of Enterobacterales

Identification MethodAccuracy (Species Level)Accuracy (Genus Level)Reference
VITEK® MS (Biochemical)70.97%90.32%[5]
EnteroTest 24N (Biochemical)< 50.0%~70.0%[5]
16S rRNA SequencingGold StandardGold Standard[5][6]

Table 2: Performance of Bile this compound Test for the Identification of Enterococcus and Group D Streptococci

ParameterPerformanceConditionsReference
Sensitivity>99%40% bile, 24-hour incubation[7]
Specificity97%40% bile, standardized inoculum, 24-hour incubation[7]
Overall Accuracy>90%General use[8]

Table 3: Correlation of Phenotypic and Genotypic Identification of Enterococcus Species

SpeciesCorrectly Identified by Phenotypic MethodsTotal StrainsPercentageReference
E. faecalis5151100%
E. faecium485784.2%
E. gallinarum1010100%
E. casseliflavus3560%

Genetic Basis of this compound Hydrolysis

The ability to hydrolyze this compound is conferred by the presence of a β-glucosidase enzyme, also known as esculinase. The genes encoding this enzyme have been identified in several bacterial species.

  • Listeria monocytogenes : The bglA gene encodes a β-glucosidase.[9] However, studies have shown that other β-glucosidases must be present as a bglA knockout mutant can still hydrolyze this compound.[9] Another gene, lmo1930, part of the menaquinone biosynthesis operon, has also been shown to be essential for this compound hydrolysis in this species.[10]

  • Enterococcus faecalis : The genome of E. faecalis V583 contains at least four putative β-glucosidase genes (EF1020, EF1238, EF1243, and EF1606).

  • Streptococcus bovis group : Members of this group are known to hydrolyze this compound, a key characteristic in their differentiation from other streptococci.[11] However, the reliability of this test for definitive identification can be variable.[11]

Experimental Protocols

This compound Hydrolysis Test (Tube Method)

1. Media Preparation:

  • Prepare Bile this compound Agar (BEA) slants according to the manufacturer's instructions. The medium contains this compound, peptone, beef extract, oxgall (bile), ferric citrate, and agar.[8]

2. Inoculation:

  • Using a sterile inoculating needle, pick a single, well-isolated colony from a pure 18-24 hour culture.

  • Streak the surface of the BEA slant.

  • For some applications, stabbing the agar in addition to streaking the surface is recommended.

3. Incubation:

  • Incubate the tubes with loosened caps at 35-37°C in ambient air.

  • For Enterobacteriaceae, incubate for 18-24 hours.

  • For streptococci and enterococci, incubation may be extended up to 48 hours.

4. Interpretation:

  • Positive Result: A darkening of the medium to dark brown or black, covering more than half of the slant, indicates this compound hydrolysis. On plates, a black halo around the colonies is a positive result.[8]

  • Negative Result: No color change or a darkening of less than half of the slant after 72 hours.

16S rRNA Gene Sequencing for Bacterial Identification

1. DNA Extraction:

  • Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit, following the manufacturer's protocol.

2. PCR Amplification:

  • Amplify the 16S rRNA gene using universal primers that target conserved regions of the gene. A common primer set is 27F and 1492R.

  • The PCR reaction mixture typically contains the extracted DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

  • Perform PCR using a thermal cycler with an appropriate amplification program (e.g., initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).

3. PCR Product Purification:

  • Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR mixture. This can be done using a commercial PCR purification kit.

4. Sequencing:

  • Sequence the purified PCR product using a Sanger sequencing or a next-generation sequencing (NGS) platform. The choice of platform will depend on the desired throughput and cost.

5. Data Analysis:

  • The resulting DNA sequence is compared to a database of known 16S rRNA sequences, such as the National Center for Biotechnology Information (NCBI) GenBank or the Ribosomal Database Project (RDP).

  • The bacterial species is identified based on the highest sequence similarity to a known reference sequence.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Esculin_Hydrolysis_Pathway This compound This compound (β-glucoside) Beta_Glucosidase β-Glucosidase (Esculinase) This compound->Beta_Glucosidase Hydrolysis Glucose Glucose Beta_Glucosidase->Glucose Esculetin Esculetin Beta_Glucosidase->Esculetin Black_Complex Dark Brown/Black Phenolic Iron Complex Esculetin->Black_Complex Ferric_Ions Ferric Ions (Fe³⁺) (from Ferric Citrate) Ferric_Ions->Black_Complex

Caption: Biochemical pathway of this compound hydrolysis.

Experimental_Workflow cluster_0 This compound Hydrolysis Test cluster_1 16S rRNA Sequencing Inoculation Inoculate Bile this compound Agar Incubation Incubate at 35-37°C Inoculation->Incubation Observation Observe for Blackening Incubation->Observation Identification_Result Bacterial Identification Observation->Identification_Result DNA_Extraction DNA Extraction PCR PCR Amplification of 16S rRNA gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Data_Analysis Sequence Comparison to Database Sequencing->Data_Analysis Data_Analysis->Identification_Result Bacterial_Culture Pure Bacterial Culture Bacterial_Culture->Inoculation Bacterial_Culture->DNA_Extraction

Caption: Comparative experimental workflow.

Logical_Relationship Bacterium Unknown Bacterium Has_bgl_gene Possesses β-glucosidase gene (e.g., bglA) Bacterium->Has_bgl_gene rRNA_Sequence 16S rRNA Gene Sequence Bacterium->rRNA_Sequence Expresses_enzyme Expresses active β-glucosidase Has_bgl_gene->Expresses_enzyme Yes Esculin_Negative This compound Hydrolysis Negative Has_bgl_gene->Esculin_Negative No/Not Expressed Esculin_Positive This compound Hydrolysis Positive Expresses_enzyme->Esculin_Positive Yes Expresses_enzyme->Esculin_Negative No Database_Match Match in Sequence Database rRNA_Sequence->Database_Match Species_ID Species Identification Database_Match->Species_ID Yes No_ID Identification Ambiguous Database_Match->No_ID No

Caption: Logical relationship for bacterial identification.

Conclusion

The this compound hydrolysis test remains a rapid, cost-effective, and useful tool for the presumptive identification of certain bacterial groups, particularly in resource-limited settings. Its simplicity and high throughput for manual testing are significant advantages. However, for definitive, species-level identification and for the characterization of a wider range of bacteria, 16S rRNA gene sequencing is unequivocally superior in terms of accuracy and specificity.

For researchers in drug development and clinical diagnostics, where precise identification is paramount, a combination of methods is often the most robust approach. Phenotypic tests like this compound hydrolysis can serve as an initial screen, followed by genotypic confirmation with 16S rRNA sequencing for ambiguous or critical isolates. This integrated approach leverages the strengths of both traditional and molecular techniques, ensuring reliable and accurate bacterial identification.

References

Safety Operating Guide

Proper Disposal of Esculin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of drug development and laboratory research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Esculin, a naturally occurring coumarin glucoside.

Immediate Safety Considerations

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), general precautionary measures should always be followed when handling any chemical.[1][2][3] It is crucial to prevent its release into the environment.[1][4] In case of a spill, avoid dust formation, sweep up the material, and place it in a suitable, closed container for disposal.[5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Identification and Segregation

  • Treat all chemical waste, including this compound, as potentially hazardous until a formal determination is made by your institution's safety office.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[6][7] Store it separately from acids, bases, and strong oxidizing agents.

Step 2: Containerization and Labeling

  • Place solid this compound waste in a designated, leak-proof, and properly sealed container. For solid residues, a designated container for non-reactive organic solids is appropriate.[8]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity, the date of generation, and the principal investigator's name and contact information.[7]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

  • Ensure the SAA is inspected weekly for any signs of leakage.[6]

Step 4: Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations.[1][4][9] While some non-hazardous, water-soluble solids in small quantities may be eligible for drain disposal under specific pH conditions, it is critical to obtain prior approval.[9][10]

Disposal of Contaminated Materials

  • Handle contaminated labware (e.g., weighing boats, gloves) in the same manner as the this compound substance itself.[1][4]

  • For empty this compound containers, if all contents have been removed, they may be recycled after defacing the original label.[1][4]

Summary of Disposal Options

Disposal MethodConditions and Constraints
EHS Pickup (Recommended) The safest and most compliant method. Waste must be properly segregated, containerized, and labeled.
Drain Disposal Generally not recommended.[1][4] Requires prior written approval from EHS. The substance must be non-hazardous, highly water-soluble, and have a pH between 5.5 and 10.5. Limited to very small quantities.[9]
Trash Disposal Not recommended for chemical waste. Permissible only for verifiably non-hazardous materials as determined by EHS and local regulations. The chemical must not be flammable, reactive, corrosive, or toxic.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Esculin_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated assess Is the waste contaminated with other hazardous chemicals? start->assess segregate Segregate this compound waste from other chemical streams. assess->segregate No assess->segregate Yes containerize Place in a labeled, sealed container. segregate->containerize store Store in designated Satellite Accumulation Area (SAA). containerize->store ehs_pickup Arrange for EHS pickup. store->ehs_pickup

Caption: A workflow diagram for the proper disposal of this compound waste.

References

Personal protective equipment for handling Esculin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Esculin.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP), observing standard laboratory safety precautions is crucial. The following PPE is recommended to minimize exposure and ensure a safe working environment.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesShould be worn to protect from potential splashes.
Hand Protection Impermeable gloves (e.g., nitrile, latex)Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coatA standard lab coat is sufficient to protect skin and clothing.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation of dust particles.

Operational Plan: Handling this compound

Adherence to a strict operational protocol is vital for safety and to maintain the integrity of your research.

Workflow for Handling this compound:

Esculin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound Clean & organized Dissolve/Incorporate Dissolve/Incorporate Weigh this compound->Dissolve/Incorporate Proceed with experiment Decontaminate Workspace Decontaminate Workspace Dissolve/Incorporate->Decontaminate Workspace After experiment completion Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Proper segregation Doff PPE Doff PPE Dispose Waste->Doff PPE Final step

Caption: This diagram outlines the standard workflow for safely handling this compound, from preparation to disposal.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered. Use local and general ventilation.

  • Handling :

    • When weighing the solid form of this compound, do so in a manner that minimizes dust generation.

    • If creating a solution, add the this compound powder to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After handling, wash hands thoroughly.

    • Clean and decontaminate all surfaces and equipment that came into contact with this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Logical Flow for this compound Disposal:

Esculin_Disposal_Plan cluster_waste_stream Waste Identification & Segregation cluster_disposal_process Disposal Identify Waste This compound-contaminated materials (gloves, wipes, containers) Segregate Waste Place in a designated, labeled waste container Identify Waste->Segregate Waste Store Temporarily Store in a cool, dry, well-ventilated area Segregate Waste->Store Temporarily Final Disposal Dispose according to institutional and local environmental regulations Store Temporarily->Final Disposal

Caption: This diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Protocol:

  • Solid Waste : Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated and clearly labeled waste container.

  • Liquid Waste : Aqueous solutions of this compound should be collected in a labeled waste container. Do not pour this compound solutions down the drain.

  • Contaminated Packaging : Handle contaminated packages in the same way as the substance itself.

  • Consultation : Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

By adhering to these safety and handling protocols, you can ensure a secure laboratory environment for yourself and your colleagues when working with this compound.

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Reactant of Route 1
Reactant of Route 1
Esculin
Reactant of Route 2
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